{[Bis(4-fluorophenyl)methyl]thio}acetic acid
Description
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Properties
IUPAC Name |
2-[bis(4-fluorophenyl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O2S/c16-12-5-1-10(2-6-12)15(20-9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBHXBCMSOZXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)SCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366529 | |
| Record name | {[bis(4-fluorophenyl)methyl]thio}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90212-81-0 | |
| Record name | 2-[[Bis(4-fluorophenyl)methyl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90212-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {[bis(4-fluorophenyl)methyl]thio}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of {[Bis(4-fluorophenyl)methyl]thio}acetic acid
Abstract: This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for {[Bis(4-fluorophenyl)methyl]thio}acetic acid (CAS No. 90212-81-0)[1]. This molecule, featuring a diarylmethyl core functionalized with fluorine atoms and a flexible thioacetic acid side chain, represents a valuable building block for medicinal chemistry and materials science. This document details the retrosynthetic strategy, step-by-step experimental protocols, mechanistic insights, and characterization data. The procedures are designed to be reproducible and scalable, providing researchers, chemists, and drug development professionals with the critical information needed for its successful laboratory preparation.
Introduction and Strategic Importance
This compound is a specialized organic compound whose structural motifs are of significant interest in modern drug discovery. The bis(4-fluorophenyl)methyl, or difluorobenzhydryl, group is a well-established pharmacophore found in several active pharmaceutical ingredients (APIs), where it often contributes to modulating receptor binding and improving pharmacokinetic profiles.[2] The fluorine atoms are particularly crucial; their incorporation into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.
The thioacetic acid moiety introduces a carboxylic acid group, which can serve as a handle for further chemical modification, such as amide bond formation, or can act as a key interacting group with biological targets. The thioether linkage provides a flexible spacer between the bulky diarylmethyl group and the acidic terminus. This guide elucidates a rational and efficient synthesis of this compound, starting from commercially available precursors.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of the target molecule is crucial for designing an efficient forward synthesis. The most strategic bond disconnection is the C-S bond between the benzhydrylic carbon and the sulfur atom. This disconnection simplifies the molecule into two key precursors: an electrophilic bis(4-fluorophenyl)methyl synthon (I) and a nucleophilic thioglycolate synthon (II).
Based on this analysis, the forward synthesis will proceed via a classic S-alkylation reaction. This requires the preparation of a suitable bis(4-fluorophenyl)methyl electrophile, typically a halide, which can then be reacted with a salt of thioglycolic acid. The overall synthetic workflow is a three-step process:
-
Reduction: Synthesis of the precursor alcohol, bis(4-fluorophenyl)methanol, from 4,4'-difluorobenzophenone.
-
Activation: Conversion of the alcohol into a more reactive electrophile, bis(4-fluorophenyl)methyl bromide, a good leaving group for nucleophilic substitution.
-
Coupling: S-alkylation of the bromide with thioglycolic acid to form the final product.
Detailed Synthetic Protocols and Mechanistic Insights
The following section provides detailed, step-by-step methodologies for the synthesis of this compound.
Step 1: Synthesis of Bis(4-fluorophenyl)methanol
The synthesis begins with the reduction of the commercially available ketone, 4,4'-difluorobenzophenone, to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its selectivity for ketones and aldehydes, operational simplicity, and high yields.
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is subsequently protonated during an aqueous workup to yield the desired alcohol.
Experimental Protocol:
-
To a stirred solution of 4,4'-difluorobenzophenone (21.82 g, 100 mmol) in methanol (250 mL) in a 500 mL round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Add sodium borohydride (1.89 g, 50 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3) to neutralize excess NaBH₄ and hydrolyze borate esters.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Add deionized water (200 mL) to the concentrated mixture. The product will often precipitate as a white solid. If it oils out, extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
If extracted, combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry in a vacuum oven. The product, bis(4-fluorophenyl)methanol (CAS 365-24-2)[3], is typically obtained as a white solid and is often pure enough for the next step.
Step 2: Synthesis of 1-Bromo-1,1-bis(4-fluorophenyl)methane
The hydroxyl group of the alcohol is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it must be converted into a good leaving group. Reaction with phosphorus tribromide (PBr₃) is a classic and efficient method for converting primary and secondary alcohols into the corresponding alkyl bromides.[4][5]
Mechanism: The reaction proceeds via an Sₙ2 mechanism. The alcohol's oxygen atom first attacks the electrophilic phosphorus atom, displacing a bromide ion. This forms a protonated phosphite ester, which is an excellent leaving group. The bromide ion, now acting as a nucleophile, attacks the carbon atom bearing the leaving group, leading to inversion of stereochemistry (though the starting material is achiral) and formation of the alkyl bromide.[4][6] This method avoids the carbocation rearrangements that can occur with HBr.[4]
Experimental Protocol:
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve bis(4-fluorophenyl)methanol (11.01 g, 50 mmol) in anhydrous diethyl ether (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (1.8 mL, 19 mmol, ~0.38 equivalents) dropwise via a syringe. A white precipitate of phosphorous acid byproducts may form.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor by TLC until the starting alcohol is consumed.
-
Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash sequentially with cold water (50 mL), a saturated sodium bicarbonate (NaHCO₃) solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 1-bromo-1,1-bis(4-fluorophenyl)methane is typically an oil and can be used directly in the next step.
Step 3: Synthesis of this compound
The final step is the S-alkylation of thioglycolic acid with the prepared bromide. This nucleophilic substitution reaction forms the key C-S bond. A base is required to deprotonate the thiol of thioglycolic acid, generating the more potent thiolate nucleophile.
Mechanism: This is a classic Williamson ether synthesis, adapted for a thioether. The thiolate anion acts as a strong nucleophile and attacks the electrophilic benzylic carbon of the bromide in an Sₙ2 fashion, displacing the bromide ion and forming the final product.
Experimental Protocol:
-
In a 250 mL round-bottom flask, dissolve thioglycolic acid (3.5 mL, 50 mmol) in dimethylformamide (DMF, 75 mL).
-
Cool the solution to 0 °C and add potassium carbonate (K₂CO₃, 13.8 g, 100 mmol) portion-wise. Stir the resulting suspension for 20 minutes at 0 °C to form the potassium thioglycolate salt.
-
Add a solution of the crude 1-bromo-1,1-bis(4-fluorophenyl)methane (approx. 50 mmol) in DMF (25 mL) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).
-
Pour the reaction mixture into ice-cold water (400 mL) and acidify to pH 2 with 6 M HCl. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a pure solid.
Overall Synthetic Workflow and Data
The complete synthetic pathway is summarized in the diagram below.
Sources
The Strategic Incorporation of Fluorine in Benzhydryl Scaffolds: A Physicochemical Guide for Drug Discovery
Abstract
The benzhydryl moiety is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous marketed drugs.[1][2] Its unique three-dimensional structure and synthetic tractability have made it a cornerstone in the design of agents targeting a wide array of biological systems. Concurrently, the use of fluorine in drug design has become a routine and powerful strategy to modulate key physicochemical and pharmacokinetic properties.[3][4] This technical guide provides an in-depth exploration of the synergistic effects of combining these two pillars of medicinal chemistry: the strategic fluorination of benzhydryl-containing compounds. We will delve into the causal relationships between fluorine incorporation and the resulting changes in lipophilicity, acidity/basicity, and metabolic stability. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols to navigate the nuanced landscape of fluorinated benzhydryl compounds.
Part 1: The Benzhydryl Moiety and the "Fluorine Effect": A Powerful Alliance
The benzhydryl group, characterized by two phenyl rings attached to a single carbon atom, is a key pharmacophore in a variety of therapeutic areas, including antihistamines (e.g., cetirizine) and neuroactive drugs.[5][6][7] Its non-planar, propeller-like conformation allows for extensive and specific interactions with biological targets.
Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly sought after in drug design.[8] The strategic replacement of hydrogen with fluorine can lead to profound changes in a molecule's electronic distribution, conformation, and metabolic fate.[3] Key benefits of fluorination include:
-
Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups and influence the overall lipophilicity (logP) of a molecule.[8]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family. By placing fluorine at metabolically vulnerable positions, the half-life and bioavailability of a drug can be significantly improved.[9][10]
-
Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and multipolar interactions, which can enhance binding affinity and selectivity.
By judiciously incorporating fluorine into the benzhydryl scaffold, medicinal chemists can fine-tune the properties of these already valuable molecules to create superior drug candidates.
Part 2: Synthesis of Fluorinated Benzhydryl Compounds
The introduction of fluorine into a benzhydryl scaffold can be achieved through various synthetic strategies, broadly categorized into electrophilic and nucleophilic fluorination, or by using fluorinated building blocks.
-
Electrophilic Fluorination: This approach typically involves the use of reagents like N-fluorobenzenesulfonimide (NFSI) to introduce fluorine onto an electron-rich aromatic ring of the benzhydryl moiety.
-
Nucleophilic Fluorination: This strategy often involves the displacement of a leaving group, such as a hydroxyl or a halide, with a fluoride source like potassium fluoride. For example, a benzhydrol (diphenylmethanol) derivative can be converted to its corresponding fluorinated analog.
-
Fluorinated Building Blocks: A highly efficient method involves starting with pre-fluorinated building blocks, such as fluorinated benzaldehydes or phenylmagnesium bromides, and constructing the benzhydryl core from these precursors.[11]
The choice of synthetic route depends on the desired position of the fluorine atom(s), the overall complexity of the target molecule, and the compatibility of other functional groups present.
Part 3: Quantifying the Impact of Fluorination: Key Physicochemical Properties
The "drug-like" properties of a molecule are largely dictated by a balance of its physicochemical characteristics. Here, we examine how fluorination impacts the most critical of these properties in the context of benzhydryl compounds and provide detailed protocols for their measurement.
Lipophilicity (logP/logD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.
The Causality of Fluorine's Influence on Lipophilicity:
The effect of fluorine on lipophilicity is highly context-dependent. While it is often assumed that fluorine increases lipophilicity due to its hydrophobic nature, this is not always the case.[8] The position and number of fluorine atoms, as well as the electronic environment of the rest of the molecule, play a crucial role.[12] For instance, replacing a hydroxyl group with fluorine generally increases lipophilicity, whereas the effect of fluorinating an aromatic ring can be more complex.[13]
Table 1: Predicted Impact of Fluorination on the Lipophilicity of a Generic Benzhydrylamine
| Compound | Structure | Predicted cLogP | Rationale |
| Parent Benzhydrylamine | ![]() |
3.8A single fluorine on a phenyl ring generally increases lipophilicity.4,4'-Difluoro Benzhydrylamine
4.1The additive effect of two fluorine atoms further increases lipophilicity.4-Trifluoromethyl Benzhydrylamine
4.4The CF3 group is a strong lipophilic contributor.
Note: cLogP values are estimations and actual experimental values may vary.
Experimental Protocol: HPLC-based logP Determination
This method provides a high-throughput alternative to the traditional shake-flask method for determining logP.[14][15]
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be determined.[16]
Step-by-Step Methodology:
-
Preparation of Mobile Phase: Prepare an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Column Selection: Utilize a C18 or similar reverse-phase column.
-
Calibration Standards: Prepare solutions of at least five compounds with well-established logP values that span the expected range of the test compound.
-
Sample Preparation: Dissolve the test compound and calibration standards in a suitable solvent (e.g., DMSO) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Set up a gradient elution method, for example, from 5% to 95% organic modifier over 15 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Use a UV detector set to an appropriate wavelength for the compounds being analyzed.
-
-
Data Acquisition: Inject the calibration standards and the test compound. Record the retention time for each compound.
-
Data Analysis:
-
Plot the known logP values of the calibration standards against their retention times.
-
Perform a linear regression analysis to obtain a calibration curve.
-
Use the equation of the line to calculate the logP of the test compound from its retention time.
-
Diagram: HPLC-based logP Determination Workflow
Caption: Workflow for HPLC-based logP determination.
Acidity/Basicity (pKa)
The pKa of a molecule describes its tendency to ionize at a given pH. For benzhydryl compounds that often contain amine functionalities, the pKa of the protonated amine is a critical parameter influencing solubility, receptor binding, and cell permeability.
The Causality of Fluorine's Influence on pKa:
Fluorine's strong inductive electron-withdrawing effect can significantly lower the pKa of nearby basic groups, such as amines.[8] This is because the fluorine atom pulls electron density away from the nitrogen, making its lone pair of electrons less available to accept a proton. The magnitude of this effect decreases with increasing distance between the fluorine atom and the basic center.[17]
Table 2: Predicted Impact of Fluorination on the pKa of a Generic Benzhydrylamine
| Compound | Structure | Predicted pKa | Rationale |
| Parent Benzhydrylamine | ![]() |
8.7The inductive effect of a distant fluorine atom slightly reduces basicity.2-Fluoro Benzhydrylamine
8.2A closer fluorine atom has a more pronounced pKa-lowering effect.2,6-Difluoro Benzhydrylamine
7.5The combined inductive effect of two ortho-fluorines significantly reduces basicity.
Note: pKa values are estimations and actual experimental values may vary.
Experimental Protocol: Potentiometric pKa Determination
This is a high-precision technique for determining the pKa values of ionizable compounds.[1][18][19]
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated pH electrode. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.[1]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[19]
-
Sample Preparation: Prepare a 1 mM solution of the test compound in water. If solubility is an issue, a co-solvent like methanol can be used, but the final pKa will need to be corrected to an aqueous value.[20]
-
Titration Setup:
-
Place 20 mL of the sample solution in a jacketed beaker to maintain a constant temperature.
-
Maintain a constant ionic strength using a background electrolyte such as 0.15 M KCl.[18]
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
-
Titration Process:
-
For a basic compound, acidify the solution to ~pH 2 with 0.1 M HCl.[18]
-
Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve. This can be done by finding the pH at the half-equivalence point or by analyzing the first derivative of the curve.
-
Diagram: Potentiometric Titration Logical Flow
Caption: Logical flow for potentiometric pKa determination.
Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. Poor metabolic stability can lead to rapid clearance from the body and low bioavailability.
The Causality of Fluorine's Influence on Metabolic Stability:
The primary mechanism by which fluorine enhances metabolic stability is through "metabolic blocking."[21] The C-F bond is significantly stronger than a C-H bond, making it much less susceptible to oxidative metabolism by CYP450 enzymes.[10] By replacing a hydrogen atom at a known site of metabolic oxidation (a "metabolic hotspot") with a fluorine atom, this pathway can be effectively blocked, thereby increasing the compound's half-life.[22]
Table 3: Predicted Impact of Fluorination on the Metabolic Stability of a Generic Benzhydryl Compound
| Compound | Metabolic Hotspot | Fluorination Strategy | Predicted Outcome |
| Parent Benzhydryl Compound | para-position of a phenyl ring | Introduce fluorine at the para-position | Increased metabolic half-life (t½) and decreased intrinsic clearance (CLint). |
| Benzylic C-H bond | Not a typical fluorination site for stability enhancement | May not significantly improve stability via this mechanism. |
Experimental Protocol: Human Liver Microsomal Stability Assay
This in vitro assay is a standard method for assessing the metabolic stability of compounds in early drug discovery.[23][24]
Principle: The test compound is incubated with human liver microsomes (HLMs), which contain a high concentration of CYP450 enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.[25]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes and keep them on ice.
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[23]
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and the liver microsomes (final concentration typically 0.5 mg/mL).[25]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Include a negative control incubation without the NADPH regenerating system.[23]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[24]
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.[24]
-
Diagram: Microsomal Stability Assay Workflow
Caption: Workflow for a human liver microsomal stability assay.
Part 4: Case Study - Fluorinated Analogs of Cetirizine
Cetirizine is a second-generation antihistamine featuring a benzhydryl ether core and a zwitterionic side chain.[7][26] Its zwitterionic nature at physiological pH contributes to its low CNS penetration and non-sedating profile.[6] Let's consider the hypothetical impact of fluorination on its properties.
-
Scenario 1: Fluorination of a Phenyl Ring: Introducing a fluorine atom at the 4-position of one of the phenyl rings would be predicted to:
-
Increase logP, potentially affecting its distribution.
-
Slightly decrease the pKa of the distal piperazine nitrogen, though the effect would be minimal.
-
Potentially block a site of aromatic hydroxylation, thereby increasing its metabolic stability.
-
-
Scenario 2: Fluorination of the Carboxylic Acid Side Chain: Replacing a hydrogen with a fluorine on the carbon alpha to the carboxylic acid would:
-
Significantly lower the pKa of the carboxylic acid due to the strong inductive effect, which would alter the zwitterionic properties of the molecule.
-
Likely decrease the overall logP.
-
These hypothetical scenarios illustrate the nuanced decision-making process involved in designing fluorinated analogs. Each potential modification must be weighed for its likely impact on the delicate balance of physicochemical properties that govern a drug's overall performance.
Part 5: Conclusion and Future Directions
The strategic fluorination of benzhydryl compounds represents a powerful approach to fine-tune the physicochemical and pharmacokinetic properties of this privileged scaffold. By understanding the causal relationships between fluorine substitution and the resulting changes in lipophilicity, pKa, and metabolic stability, drug discovery teams can more rationally design molecules with improved ADME profiles and enhanced therapeutic potential. The experimental protocols provided in this guide offer a robust framework for quantifying these critical parameters. As synthetic methodologies for precise fluorination continue to advance, the opportunities to apply these principles to the design of novel, highly optimized benzhydryl-based therapeutics will only continue to grow.
References
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Cyprotex. (n.d.). Microsomal Stability.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
- (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
- Enamine. (n.d.). Determining pKa.
- (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent.
- (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
- (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- (n.d.). The compounds of this study depicted in the LogP – pKa plot.
- (n.d.). Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
- (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- (n.d.). Key compounds of this work shown in the LogP–pKa(H) plot along with...
- (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.
- Gurbych, O., Pavliuk, P., Krasnienkov, D., Liashuk, O., Melnykov, K., & Grygorenko, O. (2024).
- (n.d.). Synthesis, characterization and biological activities of cetirizine analogues.
- (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC.
- (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.
- (2019). The Dark Side of Fluorine. PMC.
- (n.d.). Case studies of fluorine in drug discovery. OUCI.
- (n.d.). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.
- (2025). Fluorine in drug discovery: Role, design and case studies.
- (2021). Synthesis and physicochemical evaluation of fluorinated lipopeptide precursors of ligands for microbubble targeting. Beilstein Journals.
- (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- (n.d.). Molecular properties and pharmacokinetic behavior of cetirizine, a zwitterionic H1-receptor antagonist. PubMed.
- Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current Medicinal Chemistry.
- (n.d.). Case studies of fluorine in drug discovery.
- (n.d.). Synthetic Studies on Valuable Fluorinated Building Blocks. eGrove - University of Mississippi.
- (2025). Physicochemical, Pharmacological and Pharmacokinetic Properties of the Zwitterionic Antihistamines Cetirizine and Levocetirizine.
- (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)
- (n.d.). cetirizine. IUPHAR/BPS Guide to PHARMACOLOGY.
- (n.d.). pKa – LogP plot covered by fluorine-containing and non-fluorinated...
- (n.d.). Improved Method for Synthesis of Difunctional Fluoroalcohols. DTIC.
- (2020). Importance of Fluorine in Benzazole Compounds. PMC.
- (2013).
- (n.d.).
- (2025).
- (2025). Fluorine in Medicinal Chemistry.
- (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton.
- (2024). Recent Advances on Fluorine Chemistry. PMC.
- (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
Sources
- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 2. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular properties and pharmacokinetic behavior of cetirizine, a zwitterionic H1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.brighton.ac.uk [research.brighton.ac.uk]
- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]
- 15. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. enamine.net [enamine.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Initial Biological Screening of {[Bis(4-fluorophenyl)methyl]thio}acetic Acid
Foreword: Charting the Unexplored Biological Landscape of a Novel Thioacetic Acid Derivative
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a rigorous and multi-faceted process. The compound at the heart of this guide, {[Bis(4-fluorophenyl)methyl]thio}acetic acid, represents a unique structural scaffold. The presence of the diarylmethyl moiety, fluorinated phenyl rings, and a thioacetic acid functional group suggests a rich, yet uncharted, potential for biological activity. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, providing a robust framework for the initial biological characterization of this compound. Our approach is not a rigid set of instructions but a dynamic, logic-driven strategy designed to unveil the preliminary bioactivity profile of this molecule, thereby guiding future, more focused investigations. We will delve into the causality behind each experimental choice, ensuring that the proposed screening cascade is a self-validating system for generating reliable and insightful data.
Rationale for a Tiered Biological Screening Approach
The initial assessment of a novel compound necessitates a tiered approach, beginning with broad, fundamental assays and progressing to more specific investigations based on initial findings. This strategy is both resource-efficient and scientifically sound. For this compound, our proposed screening cascade is designed to first establish its baseline cytotoxicity, a critical parameter for any compound with therapeutic potential.[1][2] Subsequently, we will explore its potential as an antimicrobial agent, a plausible activity given the prevalence of sulfur-containing compounds in antimicrobial drug discovery.[3][4] Finally, we will touch upon the potential for targeted enzyme inhibition, a common mechanism of action for drugs containing moieties present in our target molecule.[5][6]
Foundational Assessment: In Vitro Cytotoxicity Profiling
Before delving into specific biological activities, it is paramount to determine the cytotoxic potential of this compound.[1][2] This foundational step not only provides a preliminary safety profile but also establishes a therapeutic window for subsequent in vitro assays.[2] We will employ a multi-assay approach to gain a comprehensive understanding of the compound's effect on cell viability and membrane integrity.
Experimental Workflow for Cytotoxicity Assessment
The following workflow outlines a logical sequence for assessing the in vitro cytotoxicity of the target compound.
Caption: A streamlined workflow for the initial cytotoxicity screening of a novel compound.
Detailed Experimental Protocols
A panel of human cell lines should be selected to represent different tissue types. For a general cytotoxicity screen, a non-cancerous cell line like HEK293 (human embryonic kidney) and a metabolically active cancerous cell line such as HepG2 (human hepatoma) are recommended.[7] Cells should be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the treated plates for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, is a key metric of a drug's potency.[1]
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[1][8]
-
Cell Treatment: Follow the same cell seeding and treatment protocol as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).
Data Presentation and Interpretation
The results of the cytotoxicity assays should be summarized in a clear and concise table.
| Cell Line | Assay | Incubation Time | IC₅₀ (µM) |
| HEK293 | MTT | 24h | Value |
| 48h | Value | ||
| 72h | Value | ||
| LDH | 24h | Value | |
| 48h | Value | ||
| 72h | Value | ||
| HepG2 | MTT | 24h | Value |
| 48h | Value | ||
| 72h | Value | ||
| LDH | 24h | Value | |
| 48h | Value | ||
| 72h | Value |
A compound with an IC₅₀ value significantly lower in a cancer cell line compared to a non-cancerous cell line may indicate selective cytotoxicity and warrant further investigation as a potential anticancer agent.[9]
Broad-Spectrum Antimicrobial Screening
The structural features of this compound, particularly the thioether linkage, suggest a potential for antimicrobial activity. A primary screen against a panel of clinically relevant bacteria and fungi is a logical next step.[3][10]
Rationale for Microbial Panel Selection
The selected microbial panel should include representatives of Gram-positive and Gram-negative bacteria, as well as a common fungal species, to provide a broad overview of the compound's antimicrobial spectrum.
-
Gram-positive bacteria: Staphylococcus aureus (a common cause of skin and soft tissue infections) and Bacillus subtilis (a non-pathogenic model organism).
-
Gram-negative bacteria: Escherichia coli (a common gut bacterium and model organism) and Pseudomonas aeruginosa (an opportunistic pathogen known for its antibiotic resistance).
-
Fungus: Candida albicans (a common opportunistic fungal pathogen).
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for the initial antimicrobial screening of a novel compound.
Detailed Experimental Protocols
This quantitative assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
-
Compound Preparation: Prepare serial dilutions of this compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Add the standardized inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plates at the optimal growth temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
This qualitative assay provides a preliminary assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[3]
-
Plate Preparation: Spread a standardized microbial inoculum onto the surface of an agar plate.
-
Disk Application: Impregnate sterile paper disks with a known concentration of this compound and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk.
Data Presentation and Interpretation
The results of the antimicrobial screening should be tabulated.
| Microorganism | Assay | Result |
| Staphylococcus aureus | MIC (µg/mL) | Value |
| Zone of Inhibition (mm) | Value | |
| Bacillus subtilis | MIC (µg/mL) | Value |
| Zone of Inhibition (mm) | Value | |
| Escherichia coli | MIC (µg/mL) | Value |
| Zone of Inhibition (mm) | Value | |
| Pseudomonas aeruginosa | MIC (µg/mL) | Value |
| Zone of Inhibition (mm) | Value | |
| Candida albicans | MIC (µg/mL) | Value |
| Zone of Inhibition (mm) | Value |
Significant activity against a particular class of microorganisms (e.g., Gram-positive bacteria) would guide subsequent, more focused studies.
Preliminary Enzyme Inhibition Screening
The structural motifs within this compound, such as the diarylmethyl group, are present in various enzyme inhibitors. A targeted screen against a relevant enzyme class could provide valuable insights into its mechanism of action.[5][11] For instance, based on structural similarities to known inhibitors, one might consider screening against enzymes like cyclooxygenases (COX), lipoxygenases (LOX), or certain proteases. The choice of enzyme should be guided by a careful literature review of compounds with similar substructures.
General Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Protocol Outline for a Representative Enzyme Inhibition Assay (e.g., COX-2)
-
Reagent Preparation: Prepare solutions of purified COX-2 enzyme, arachidonic acid (substrate), and this compound in an appropriate assay buffer.
-
Pre-incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the test compound for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Signal Detection: Measure the rate of product formation using a suitable detection method (e.g., a colorimetric or fluorescent probe that detects prostaglandin production).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Concluding Remarks and Future Directions
This guide provides a foundational framework for the initial biological screening of this compound. The proposed tiered approach, starting with cytotoxicity profiling and moving towards antimicrobial and enzyme inhibition assays, is designed to efficiently and effectively elucidate the preliminary bioactivity of this novel compound. The data generated from these initial screens will be instrumental in guiding subsequent investigations, including more detailed mechanism-of-action studies, in vivo efficacy testing, and lead optimization efforts. The path of drug discovery is iterative, and a robust initial biological characterization is the critical first step on this journey.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Source not explicitly stated, but content is consistent with a peer-reviewed article].
- Biobide. (n.d.). What is an Inhibition Assay? [Blog].
- News-Medical.Net. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- Enzo Life Sciences. (n.d.). Cytotoxicity Assays | Life Science Applications.
- Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube.
- ResearchGate. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay [PDF].
- National Institutes of Health. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC.
- National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. opentrons.com [opentrons.com]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. blog.biobide.com [blog.biobide.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 9. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic analysis of {[Bis(4-fluorophenyl)methyl]thio}acetic acid
An In-Depth Technical Guide to the Spectroscopic Analysis of {[Bis(4-fluorophenyl)methyl]thio}acetic acid
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, a molecule of interest in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous structural elucidation and characterization of this compound. The narrative emphasizes the causality behind experimental choices and data interpretation, grounding the discussion in established scientific principles. Detailed, field-proven protocols are provided for each technique, ensuring reproducibility and scientific integrity.
Introduction: The Structural Imperative
The compound this compound (CAS No. 90212-81-0) belongs to a class of diarylmethyl thio-derivatives.[1][2] The structural motif of bis(4-fluorophenyl)methyl is found in compounds investigated for their potential as dopamine transporter (DAT) inhibitors, highlighting the relevance of this chemical scaffold in neuropharmacology and drug discovery.[3] Accurate and comprehensive characterization is the bedrock upon which all further research—be it pharmacological screening, process optimization, or quality control—is built. Spectroscopic analysis provides the necessary tools to confirm molecular identity, purity, and structural integrity.
This guide will systematically explore the application of four cornerstone spectroscopic techniques to provide a unique and definitive "fingerprint" of the target molecule.
Caption: Molecular structure of the target analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Causality in NMR: Predicting the Spectrum
The predicted NMR spectrum is a direct consequence of the molecule's electronic structure. Electronegative atoms like oxygen, sulfur, and fluorine deshield adjacent nuclei, shifting their resonance signals to a higher frequency (downfield). Aromatic rings induce a "ring current" that strongly deshields protons attached to the ring.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show four distinct signals. The carboxylic acid proton is highly deshielded due to the adjacent electronegative oxygens and its acidic nature, often appearing as a broad singlet far downfield.[4][5] The aromatic protons on the two equivalent p-fluorophenyl rings are split into two sets due to their proximity to either the methine group or the fluorine atom. The methine proton is deshielded by the adjacent sulfur and the two aromatic rings. Finally, the methylene protons are influenced by the neighboring sulfur and carboxyl group.
-
¹³C NMR Spectroscopy : The carbon spectrum provides a count of the unique carbon environments. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the low-field end of the spectrum.[5] The aromatic carbons will appear in their characteristic region, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF), a hallmark of C-F bonds.
-
¹⁹F NMR Spectroscopy : As the molecule contains fluorine, ¹⁹F NMR is a highly specific and sensitive technique. The two fluorine atoms are chemically equivalent, and thus a single resonance is expected.
Anticipated NMR Data
The following table summarizes the predicted chemical shifts (δ) and multiplicities for the key nuclei.
| Assignment | Technique | Predicted δ (ppm) | Multiplicity | Integration |
| -COOH | ¹H NMR | 10.0 - 13.0 | Broad Singlet | 1H |
| Aromatic-H | ¹H NMR | 7.20 - 7.50 | Multiplet/AA'BB' | 4H |
| Aromatic-H | ¹H NMR | 6.90 - 7.10 | Multiplet/AA'BB' | 4H |
| -S-CH- | ¹H NMR | 5.30 - 5.70 | Singlet | 1H |
| -S-CH₂- | ¹H NMR | 3.20 - 3.60 | Singlet | 2H |
| -C=O | ¹³C NMR | 170 - 178 | - | - |
| C-F | ¹³C NMR | 160 - 165 (d, ¹JCF ≈ 245 Hz) | - | - |
| Aromatic C-H | ¹³C NMR | 115 - 135 | - | - |
| -S-CH- | ¹³C NMR | 50 - 60 | - | - |
| -S-CH₂- | ¹³C NMR | 35 - 45 | - | - |
| -F | ¹⁹F NMR | -110 to -120 | Singlet | - |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the exchangeable -COOH proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and ¹⁹F spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Parameter Optimization: For ¹³C NMR, use a sufficient number of scans and a relaxation delay (e.g., d1 = 2 seconds) to ensure quantitative accuracy for all carbon signals, including quaternary carbons.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Interpreting Vibrational Fingerprints
The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and the substituted aromatic rings. The most diagnostic feature of a carboxylic acid is the extremely broad O-H stretching band that spans a wide frequency range, a result of strong intermolecular hydrogen bonding which forms a dimer structure.[4][6][7] The carbonyl (C=O) stretch gives rise to another very strong and sharp absorption.[5][6]
Anticipated IR Data
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |
| C-H stretch | Aromatic | 3010 - 3100 | Medium |
| C-H stretch | Aliphatic | 2850 - 3000 | Medium |
| C=O stretch | Carboxylic Acid | 1690 - 1760 | Strong, Sharp |
| C=C stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong (multiple bands) |
| C-O stretch | Carboxylic Acid | 1210 - 1320 | Strong |
| C-F stretch | Aryl-Fluoride | 1150 - 1250 | Strong |
| O-H bend | Carboxylic Acid | 910 - 950 | Medium, Broad |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Data Acquisition: Co-add a sufficient number of scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio. The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation, valuable clues about its structural components. Electron Ionization (EI) is a "hard" ionization technique that induces extensive fragmentation, while Electrospray Ionization (ESI) is a "soft" technique that typically yields the intact molecular ion.
Decoding the Fragmentation Pathway
Upon ionization in an EI source, the resulting molecular ion becomes energetically unstable and breaks apart in predictable ways.[8][9] The stability of the resulting fragments dictates the observed fragmentation pattern. For this molecule, the formation of the resonance-stabilized bis(4-fluorophenyl)methyl carbocation is a highly favorable process and is expected to produce a major peak in the spectrum.[8]
Caption: Plausible EI-MS fragmentation pathway.
Anticipated Mass Spectrometry Data
-
Molecular Formula: C₁₅H₁₂F₂O₂S
-
Exact Mass: 310.0526
-
High-Resolution MS (ESI): Expect to observe the protonated molecule [M+H]⁺ at m/z 311.0604 or the deprotonated molecule [M-H]⁻ at m/z 309.0448.
-
Low-Resolution MS (EI):
-
Molecular Ion (M⁺): m/z 310 (may be weak).
-
Base Peak: m/z 217, corresponding to the [(F-C₆H₄)₂CH]⁺ fragment.
-
Other Fragments: m/z 251 ([M-CH₂COOH]⁺), m/z 265 ([M-COOH]⁺).
-
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.
-
Chromatography: While direct infusion is possible, using a liquid chromatography (LC) system allows for sample purification prior to MS analysis. A C18 column with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) is typically effective. Formic acid aids in the ionization process in positive ion mode.
-
MS Parameters (ESI):
-
Ionization Mode: Run in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻, respectively.
-
Mass Range: Scan a range appropriate to the molecule, for example, m/z 100-500.
-
Source Conditions: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.
-
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. It is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups.
Electronic Signature of the Chromophores
The primary chromophore in this compound is the substituted benzene ring. Benzene itself exhibits characteristic π → π* transitions.[10][11][12] The presence of substituents on the aromatic ring typically causes a bathochromic shift (a shift to longer wavelengths) and can increase the absorption intensity.[10][13] The carboxylic acid and thioether groups will have a lesser, but still noticeable, influence on the overall spectrum.
Anticipated UV-Vis Data
| Transition Type | Chromophore | Expected λ_max (nm) |
| π → π | Phenyl Ring | ~200 - 220 (Primary Band) |
| π → π | Phenyl Ring | ~255 - 275 (Secondary Band) |
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble. Methanol, ethanol, or acetonitrile are common choices.
-
Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance reading between 0.1 and 1.0 AU (Absorbance Units), which is the optimal range for accuracy.
-
Cuvette Selection: Use a matched pair of quartz cuvettes (one for the sample, one for the solvent blank). Glass or plastic cuvettes are not suitable as they absorb in the UV region.
-
Baseline Correction: Fill both cuvettes with the pure solvent and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 190-400 nm).
-
Sample Measurement: Replace the solvent in the sample cuvette with the sample solution and acquire the absorption spectrum.
Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique but integrates the findings from multiple analyses. The workflow below illustrates a logical progression for the comprehensive spectroscopic analysis of a novel compound like this compound.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy delivers the precise atomic connectivity, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and substructural components, and UV-Vis spectroscopy characterizes the electronic nature of the aromatic system. By systematically applying the principles and protocols outlined in this guide, researchers can confidently and accurately elucidate the structure of this and related molecules, ensuring a solid foundation for future scientific inquiry.
References
-
University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]
-
Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra showing the time evolution of hydrolysis of TAA at 50 °C... [Image]. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
TMP Chem. (2016, November 11). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra [Video]. YouTube. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum (CDCl3) of thioacetic acid 3-(3,... [Image]. Retrieved from [Link]
-
SpectraBase. (n.d.). Thioacetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of (A) thioacetate PEGylated polymer 3, (B)... [Image]. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, structural and spectroscopic properties of [N'-[(2,4-dihydroxyphenyl) methylidene]-4-(4-fluorophenyl) piperazine-1-carbothiohydrazide] thiosemicarbazone and its terbium complex. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
MDPI. (2024). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Retrieved from [Link]
-
PubMed. (2010). Zinc(II) complexes of 2-acetyl pyridine 1-(4-fluorophenyl)-piperazinyl thiosemicarbazone: Synthesis, spectroscopic study and crystal structures - potential anticancer drugs. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thioacetic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
OUCI. (n.d.). Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis and anti-can…. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra (neat) of piperazine (PZ), acetic acid (HOAc), and PZ-HOAc [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). Retrieved from [Link]
-
nmrdb.org. (n.d.). Acetic acid, 2-(4-fluorophenyl)-, isobutyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ACS Publications. (2026, January 16). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. Retrieved from [Link]
-
American Chemical Society. (2026, January 9). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Retrieved from [Link]
-
PubMed. (1996). Synthesis, structure, and spectroscopic properties of acetato(dimethyl)(pyridine-2-carbaldehydethiosemicarbazonato)tin(IV) acetic acid solvate, [SnMe2(PyTSC)(OAc)].HOAc. Comparison of its biological activity with that of some structurally related diorganotin(IV) bis(thiosemicarbazonates). Retrieved from [Link]
-
ResearchGate. (2014, March 3). (PDF) Trifluoroacetic acid catalyzed thiophenylmethylation and thioalkylmethylation of lactams and phenols via domino three-component reaction in water. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal Structure of (Z)-4-[4-Fluorophenyl]thiosemicarbazide4. Retrieved from [Link]
Sources
- 1. chiralen.com [chiralen.com]
- 2. [[BIS(4-FLUOROPHENYL)METHYL]THIO]ACETIC ACID [chemicalbook.com]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. echemi.com [echemi.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 13. repository.up.ac.za [repository.up.ac.za]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of {[Bis(4-fluorophenyl)methyl]thio}acetic Acid
Abstract
This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) spectroscopic characterization of {[Bis(4-fluorophenyl)methyl]thio}acetic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis, experimental protocols, and detailed spectral analysis required for the unambiguous structural elucidation of this compound using ¹H and ¹³C NMR. We delve into the causality behind experimental choices, from solvent selection to the application of specific NMR techniques, ensuring a robust and self-validating approach to characterization. Key spectral features, including chemical shifts (δ), integration, and spin-spin coupling constants (J), are predicted and explained with reference to the molecule's unique structural motifs, such as the symmetrical bis(4-fluorophenyl)methyl group and the thioacetic acid moiety.
Introduction and Molecular Structure
This compound is a molecule of interest due to its combination of a flexible thioether linkage and the rigid, electron-rich bis(4-fluorophenyl)methyl core. Accurate structural verification is the cornerstone of any chemical research or drug development pipeline, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide focuses on the practical and theoretical aspects of ¹H and ¹³C NMR analysis for this specific molecule.
The molecular structure possesses a C₂ symmetry axis passing through the methine carbon, the sulfur atom, and the acetic acid group, rendering the two 4-fluorophenyl rings chemically equivalent. This equivalence simplifies the expected NMR spectra, reducing the number of unique signals. The atom numbering scheme used for spectral assignment is presented below.
Figure 2: Standard workflow for ¹H NMR data acquisition and processing.
Predicted Spectrum: Interpretation and Analysis
The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the different proton environments.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Couplings |
| -COOH (Carboxylic Acid) | 10.0 - 13.0 | Broad Singlet (s) | 1H | Highly deshielded due to the electronegative oxygens and hydrogen bonding. [1][2]Its chemical shift is concentration and solvent-dependent. [1]Will disappear upon D₂O exchange. |
| Ar-H (H2', H6', H2'', H6'') | 7.35 - 7.50 | Multiplet (m) | 4H | Protons ortho to the methine group. Deshielded by the aromatic ring current. Will show coupling to H3'/H5' (³JHH ≈ 7-9 Hz) and to the fluorine atom (⁴JHF ≈ 5-6 Hz), likely resulting in a triplet-like or complex multiplet appearance. [3] |
| Ar-H (H3', H5', H3'', H5'') | 7.00 - 7.15 | Multiplet (m) | 4H | Protons ortho to the fluorine atom. Will show coupling to H2'/H6' (³JHH ≈ 7-9 Hz) and a larger coupling to the fluorine atom (³JHF ≈ 8-9 Hz), often appearing as a triplet. [3] |
| -CH-S (H7, Methine) | 5.10 - 5.30 | Singlet (s) | 1H | Deshielded by two adjacent aromatic rings and the electronegative sulfur atom. A similar structure shows this proton at 5.10 ppm. [3]No adjacent protons, so it appears as a singlet. |
| -S-CH₂- (H8, Methylene) | 3.20 - 3.50 | Singlet (s) | 2H | Deshielded by both the adjacent sulfur atom and the electron-withdrawing effect of the carboxylic acid group. No adjacent protons, so it appears as a singlet. |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals one signal for each unique carbon atom. This technique is invaluable for characterizing the carbon skeleton and is particularly informative for this molecule due to carbon-fluorine coupling.
Experimental Design & Rationale
The experimental setup is similar to that for ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity and natural abundance of the ¹³C nucleus.
-
Technique : Standard acquisition involves broadband proton decoupling, which simplifies the spectrum to singlets for each carbon (unless coupled to another nucleus like fluorine) and provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).
-
Acquisition Time : A greater number of scans (e.g., 256-1024) and a longer total acquisition time are required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
Predicted Spectrum: Interpretation and Analysis
Due to the molecule's symmetry, 8 distinct carbon signals are expected. A key feature will be the splitting of the fluorophenyl carbon signals due to nJCF coupling.
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (nJCF) | Rationale & Key Couplings |
| C=O (C9, Carbonyl) | 170 - 175 | Singlet (s) | The carbonyl carbon is highly deshielded and appears in the characteristic region for carboxylic acids. [1][4] |
| C-F (C4', C4'', Aromatic) | 161 - 164 | Doublet (d) | The carbon directly bonded to fluorine is significantly deshielded and exhibits a very large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). [5]This large splitting is a definitive diagnostic feature. |
| C-ipso (C1', C1'', Aromatic) | 137 - 140 | Doublet (d) | The ipso-carbon attached to the methine group. Its chemical shift is influenced by the substituent. It will show a small four-bond coupling to fluorine (⁴JCF ≈ 2-4 Hz). A similar structure shows this carbon around 137 ppm. [3] |
| C-H (C2', C6', etc. Aromatic) | 129 - 131 | Doublet (d) | Aromatic CH carbons ortho to the methine group. They will exhibit a two-bond coupling to fluorine (²JCF ≈ 8-10 Hz). [3][5] |
| C-H (C3', C5', etc. Aromatic) | 115 - 117 | Doublet (d) | Aromatic CH carbons ortho to the fluorine atom. They are shielded relative to other aromatic carbons and will show a three-bond coupling to fluorine (³JCF ≈ 8-10 Hz). [3][5] |
| -CH-S (C7, Methine) | 52 - 55 | Singlet (s) | This aliphatic carbon is deshielded by the two attached phenyl rings and the sulfur atom. A related structure shows this carbon at 52.7 ppm. [3] |
| -S-CH₂- (C8, Methylene) | 34 - 38 | Singlet (s) | Aliphatic carbon deshielded by the adjacent sulfur and the carbonyl group. |
Complementary & Advanced Spectroscopic Methods
For unequivocal assignment, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. For this molecule, they serve as a powerful confirmation of the assignments made from 1D spectra.
-
¹⁹F NMR Spectroscopy : Given the presence of fluorine, ¹⁹F NMR is a highly valuable and sensitive technique. [6][7]A single signal would be expected due to the molecular symmetry, and its spectrum would show couplings to the aromatic protons, confirming the ³JHF and ⁴JHF interactions.
-
HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals for the methine (H7) and methylene (H8) groups to their corresponding carbon signals (C7 and C8), and the aromatic proton signals to their respective carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is instrumental for mapping the molecular skeleton.
Figure 3: Predicted key HMBC (²JCH and ³JCH) correlations for structural verification.
Conclusion
The structural characterization of this compound by ¹H and ¹³C NMR spectroscopy is straightforward due to the molecule's inherent symmetry. The ¹H NMR spectrum is defined by four distinct regions corresponding to the carboxylic acid, aromatic, methine, and methylene protons. The ¹³C NMR spectrum is particularly informative, with the characteristic downfield carbonyl signal and the distinctive splitting patterns of the aromatic carbons caused by coupling to fluorine. The large one-bond C-F coupling constant serves as an unmistakable diagnostic marker. By employing the systematic approach and experimental protocols detailed in this guide, researchers can confidently verify the identity and purity of this compound, ensuring data integrity for subsequent scientific investigation.
References
- Quora. (2024). How to interpret the 19F NMR spectra.
- University of Ottawa. 19Flourine NMR.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
- Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy.
- Tantillo, D. J., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
- JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
- Reddit. (2017). Why am I not seeing the -COOH peak of this dye when I take NMR?.
- Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- MDPI. (2021). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide).
- Newman, A. H., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Chemical Neuroscience.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- CHIRALEN. 2-((Bis(4-fluorophenyl)methyl)thio)acetic acid.
- ChemicalBook. [[BIS(4-FLUOROPHENYL)METHYL]THIO]ACETIC ACID.
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
{[Bis(4-fluorophenyl)methyl]thio}acetic acid CAS number 90212-81-0
An In-Depth Technical Guide to {[Bis(4-fluorophenyl)methyl]thio}acetic Acid (CAS 90212-81-0): A Potential Modulator of the Dopamine Transporter
Abstract
This compound, identified by CAS number 90212-81-0, is a sulfur-containing organic compound featuring a prominent bis(4-fluorophenyl)methyl (a fluorinated benzhydryl) group. While direct research on this specific molecule is limited, its close structural analogy to a class of atypical dopamine transporter (DAT) inhibitors, such as Fladrafinil, suggests a significant potential for neuropharmacological activity. This guide synthesizes information from related compounds to provide a comprehensive technical overview for researchers and drug development professionals. We will explore the compound's chemical identity, propose a viable synthetic pathway, hypothesize its mechanism of action as an atypical DAT inhibitor, discuss potential therapeutic applications in psychostimulant use disorders, and outline essential experimental protocols for its evaluation. Safety and handling considerations based on analogous structures are also provided.
Chemical Identity and Physicochemical Properties
The core structure of this compound consists of a central methane carbon bonded to two 4-fluorophenyl rings, a thioether linkage, and an acetic acid moiety. This structure is critically similar to precursors and metabolites of atypical DAT inhibitors. The sulfinyl analog, 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide (Fladrafinil), is a known synthetic wakefulness-promoting agent[1]. The replacement of the sulfinyl-acetamide with a thio-acetic acid group suggests that CAS 90212-81-0 may act as a precursor, metabolite, or an independent modulator within the same pharmacological class.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-{[Bis(4-fluorophenyl)methyl]thio}acetic acid | |
| CAS Number | 90212-81-0 | [2] |
| Molecular Formula | C₁₅H₁₂F₂O₂S | Calculated |
| Molar Mass | 309.32 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | |
| Purity | ≥99% | [2] |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. |
Proposed Synthesis and Purification
A robust synthetic route can be proposed based on established methodologies for related benzhydryl thioether compounds, particularly those used in the development of DAT inhibitors[3]. The synthesis logically proceeds in two main stages from a common precursor, bis(4-fluorophenyl)methanol.
Synthetic Workflow
The proposed pathway involves the thionation of the starting alcohol to create a reactive thiol intermediate, followed by S-alkylation to introduce the acetic acid moiety.
Caption: Proposed two-stage synthesis of this compound.
Step-by-Step Experimental Protocol
Stage 1: Synthesis of Bis(4-fluorophenyl)methanethiol
-
Rationale: This step converts the readily available alcohol into a thiol. Lawesson's reagent is an effective thionating agent for this transformation, as demonstrated in the synthesis of similar structures[3].
-
Procedure:
-
To a solution of bis(4-fluorophenyl)methanol (1.0 eq) in toluene, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to 60°C and stir for 2-4 hours under an inert atmosphere (e.g., Nitrogen or Argon) to prevent disulfide bond formation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield bis(4-fluorophenyl)methanethiol.
-
Stage 2: Synthesis of this compound
-
Rationale: This is a standard S-alkylation reaction using the generated thiol and an appropriate electrophile (ethyl bromoacetate), followed by saponification of the resulting ester to yield the final carboxylic acid. Potassium carbonate serves as a mild base to deprotonate the thiol, forming a nucleophilic thiolate.
-
Procedure:
-
Dissolve the purified bis(4-fluorophenyl)methanethiol (1.0 eq) in acetonitrile.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and ethyl bromoacetate (1.2 eq).
-
Heat the mixture to reflux and stir overnight.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate.
-
Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature for 2-4 hours to hydrolyze the ester.
-
Once hydrolysis is complete, acidify the mixture with 1M HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
-
Hypothesized Mechanism of Action: Atypical DAT Inhibition
Based on extensive research into its sulfinyl analogs, the primary pharmacological target of this compound is hypothesized to be the dopamine transporter (DAT)[3]. Cocaine and other psychostimulants exert their effects by blocking DAT, leading to a surge of dopamine in the synaptic cleft[3]. However, these are "typical" inhibitors with high abuse potential.
Atypical DAT inhibitors, in contrast, bind to the transporter and stabilize it in an inward-facing conformation. This action still blocks dopamine reuptake but does not produce the stimulant effects or reinforcing properties associated with traditional DAT blockers[3]. This makes them promising candidates for treating psychostimulant use disorders[3].
Caption: Hypothesized action at the dopaminergic synapse.
Potential Therapeutic Applications
The primary therapeutic potential for an atypical DAT inhibitor is in the treatment of Psychostimulant Use Disorders (PSUD) . Preclinical models have shown that related compounds can reduce the reinforcing effects of cocaine and methamphetamine without exhibiting psychostimulant behaviors themselves[3]. By blocking the effects of abused stimulants at the DAT, this compound could potentially reduce cravings and prevent relapse in individuals with addiction[3].
Proposed Experimental Validation Workflow
To confirm the hypothesized activity and profile of this compound, a structured experimental approach is necessary.
Caption: Workflow for the pharmacological evaluation of the target compound.
In Vitro Protocol: DAT Binding Affinity
-
Objective: To determine the binding affinity (Ki) of the compound for the dopamine transporter.
-
Methodology:
-
Utilize cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Perform a competitive radioligand binding assay using a known high-affinity DAT ligand, such as [³H]WIN 35,428.
-
Incubate the hDAT-expressing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation. A low nanomolar Ki would indicate high affinity.
-
In Vivo Protocol: Locomotor Activity
-
Objective: To assess whether the compound produces psychostimulant-like effects on its own, a key feature distinguishing atypical from typical DAT inhibitors[3].
-
Methodology:
-
Use adult male C57BL/6 mice and allow them to habituate to open-field activity chambers.
-
Administer various doses of the test compound (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally) or a vehicle control. A known psychostimulant like cocaine (20 mg/kg) should be used as a positive control.
-
Immediately after injection, place the mice in the activity chambers and record their horizontal and vertical movements for 60-90 minutes using automated photobeam tracking.
-
Analyze the data for total distance traveled and other activity metrics. A compound with an atypical profile should not significantly increase locomotor activity compared to the vehicle control, whereas cocaine will induce robust hyperlocomotion.
-
Safety and Toxicology Profile
No specific toxicological data for CAS 90212-81-0 is available. Therefore, a precautionary approach based on related thioacetic acid and fluorophenyl compounds is required.
Table 2: Inferred Safety and Handling Guidelines
| Aspect | Guideline | Justification / Reference |
| Acute Hazards | Irritating to eyes, skin, and respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin. | Based on safety data for (4-fluorophenylthio)acetic acid and thioacetic acid[4][5]. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. | Standard practice for handling potentially hazardous research chemicals[6]. |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. | [6] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and bases. | [6] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Clean mouth with water. Seek medical attention if irritation or symptoms persist. | General first aid measures for chemical exposure[4][6]. |
Conclusion
This compound (CAS 90212-81-0) is a compound of significant interest due to its structural relationship to a promising class of atypical dopamine transporter inhibitors. While empirical data on this specific molecule is lacking, this guide provides a strong, scientifically-grounded framework for its investigation. The proposed synthesis is viable, and the hypothesized mechanism of action positions it as a potential therapeutic agent for psychostimulant use disorders. The experimental workflows outlined provide a clear path for researchers to validate its binding affinity, functional activity, and behavioral profile. As with any novel chemical entity, all research should be conducted with appropriate safety precautions until a formal toxicological profile is established.
References
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile . PubMed Central, National Institutes of Health. Available from: [Link]
-
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine . National Institutes of Health. Available from: [Link]
-
Thioacetic acid | C2H4OS | CID 10484 . PubChem, National Institutes of Health. Available from: [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades . PubMed Central, National Institutes of Health. Available from: [Link]
-
Thioacetic acid . Wikipedia. Available from: [Link]
- Preparation method of 4-methylthio phenylacetic acid. Google Patents.
-
(4-fluorophenylthio)acetic acid | CAS#:332-51-4 . Chemsrc. Available from: [Link]
-
Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review . ResearchGate. Available from: [Link]
-
Safety Data Sheet: Acetic acid . Carl ROTH. Available from: [Link]
-
Preparation of thioacetic acid . PrepChem.com. Available from: [Link]
-
MATERIAL SAFETY DATA SHEET THIOACETIC ACID . oxfordlabchem.com. Available from: [Link]
- Derivatives of 4-methyl-5-(2-aminoethyl)-thiomethyl-imidazole having therapeutic activity. Google Patents.
-
Acetic acid, trifluoro-, (methylthio)methyl ester | C4H5F3O2S | CID 12247739 . PubChem, National Institutes of Health. Available from: [Link]
-
Acetic acid, 2-[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]thio]-, 2-ethylhexyl ester . PubChem, National Institutes of Health. Available from: [Link]
-
Methyl (methylthio)acetate | C4H8O2S | CID 85522 . PubChem, National Institutes of Health. Available from: [Link]
-
Thioacetic Acid | Request PDF . ResearchGate. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chiralen.com [chiralen.com]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (4-fluorophenylthio)acetic acid | CAS#:332-51-4 | Chemsrc [chemsrc.com]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Structural Elucidation of Diarylmethylthioacetic Acids
Introduction
Diarylmethylthioacetic acids represent a significant class of organic compounds, drawing considerable interest within medicinal chemistry and materials science. Their structural framework, characterized by a flexible diarylmethyl moiety linked to a thioacetic acid group, gives rise to a wide array of pharmacological activities and unique material properties. The precise determination of their three-dimensional structure is paramount, as subtle variations in conformation and stereochemistry can profoundly influence their biological efficacy and physical characteristics.
This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of diarylmethylthioacetic acids. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of techniques but a deeper insight into the strategic application of these methods. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction, supplemented by computational approaches, to achieve unambiguous structural assignment. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Strategic Imperative: A Multi-Technique Approach
The inherent flexibility of the diarylmethyl group and the potential for polymorphism present unique challenges in the structural analysis of these compounds.[1][2] A single analytical technique often provides an incomplete picture. Therefore, a multi-pronged strategy is not just recommended but essential for a thorough and accurate structural elucidation. The convergence of data from orthogonal techniques provides the highest level of confidence in the final structural assignment.
The logical workflow for the structural elucidation of a novel diarylmethylthioacetic acid derivative typically begins with spectroscopic methods to establish connectivity and functional groups, followed by high-resolution mass spectrometry to confirm the elemental composition. For crystalline materials, single-crystal X-ray diffraction provides the definitive solid-state structure. Computational modeling serves as a powerful tool to rationalize experimental findings and to explore conformational landscapes that may not be accessible in the crystalline state.
Diagram: Integrated Structural Elucidation Workflow
Caption: Integrated workflow for structural elucidation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[3] For diarylmethylthioacetic acids, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is indispensable for a complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides the initial and most direct insight into the molecular structure. Key diagnostic signals for a diarylmethylthioacetic acid include:
-
Carboxylic Acid Proton (-COOH): A characteristically broad singlet, typically observed in the downfield region (δ 10-12 ppm), which is highly deshielded due to the electronegativity of the oxygen atoms and intramolecular hydrogen bonding.[4]
-
Methine Proton (-CH-): The proton of the diarylmethyl group, appearing as a singlet or triplet depending on neighboring protons, usually in the range of δ 4.5-6.0 ppm. Its chemical shift is influenced by the nature of the aryl substituents.
-
Methylene Protons (-S-CH₂-): The protons of the thioacetic acid methylene group, typically observed as a singlet or an AB quartet around δ 3.0-4.0 ppm.[5]
-
Aromatic Protons (Ar-H): A complex series of multiplets in the aromatic region (δ 7.0-8.5 ppm), the pattern of which provides crucial information about the substitution on the aryl rings.
¹³C NMR Spectroscopy: Delineating the Carbon Framework
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms and information about their chemical nature.[6] Characteristic resonances include:
-
Carbonyl Carbon (-C=O): Found in the downfield region, typically between δ 170-180 ppm.[7]
-
Aromatic Carbons (Ar-C): A series of signals in the δ 120-150 ppm range.
-
Methine Carbon (-CH-): The diarylmethyl carbon, usually appearing between δ 50-70 ppm.
-
Methylene Carbon (-S-CH₂-): The thioacetic acid methylene carbon, resonating in the δ 30-40 ppm region.
Two-Dimensional (2D) NMR Techniques: Establishing Connectivity
While 1D NMR provides information about individual nuclei, 2D NMR experiments are essential for unambiguously establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, crucial for tracing out spin systems within the molecule, particularly in the aromatic regions and for any alkyl chains present.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting non-protonated carbons (like the carbonyl and quaternary aromatic carbons) to the rest of the molecular framework.
Experimental Protocol: A Standard NMR Analysis Workflow
-
Sample Preparation: Dissolve 5-10 mg of the purified diarylmethylthioacetic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess sample purity and identify key proton environments.
-
¹³C{¹H} NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to identify all carbon signals.
-
2D NMR Acquisition:
-
Acquire a COSY spectrum to establish ¹H-¹H connectivities.
-
Acquire an HSQC spectrum to correlate one-bond ¹H-¹³C pairs.
-
Acquire an HMBC spectrum to establish long-range ¹H-¹³C connectivities.
-
-
Data Analysis: Integrate and analyze all spectra to build a complete picture of the molecular structure, assigning all proton and carbon resonances.
Data Presentation: Characteristic NMR Chemical Shifts
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 170 - 180 |
| Diarylmethyl (-CHAr₂) | 4.5 - 6.0 (s or t) | 50 - 70 |
| Thioacetic Methylene (-SCH₂-) | 3.0 - 4.0 (s or ABq) | 30 - 40 |
| Aromatic (Ar-H/Ar-C) | 7.0 - 8.5 (m) | 120 - 150 |
Note: Chemical shifts are approximate and can vary based on solvent and substituents.[8]
II. Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[9] High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula of a new compound. Tandem mass spectrometry (MS/MS) provides insights into the structure through the analysis of fragmentation patterns.[10]
High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition
HRMS, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, can measure the m/z of an ion with very high accuracy (typically < 5 ppm). This precision allows for the unambiguous determination of the elemental formula of the molecular ion.
Tandem Mass Spectrometry (MS/MS): Probing Structural Fragments
In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure. Common fragmentation pathways for diarylmethylthioacetic acids include:
-
Loss of the Carboxylic Acid Group: Cleavage of the C-C bond adjacent to the carbonyl group can result in the loss of COOH (45 Da).
-
Cleavage of the Thioether Linkage: Scission of the C-S bonds can lead to the formation of diarylmethyl cations or fragments containing the thioacetic acid moiety.[11]
-
Fragmentation of the Diarylmethyl Group: The diarylmethyl cation can undergo further fragmentation, often involving the loss of one of the aryl groups.
Diagram: Common Fragmentation Pathways
Caption: Common MS fragmentation pathways.
Experimental Protocol: A Typical LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample into a liquid chromatography (LC) system to separate the analyte from any impurities.[12]
-
Ionization: Introduce the eluent from the LC into the mass spectrometer's ion source (e.g., ESI).
-
MS Scan: Acquire a full scan mass spectrum to determine the m/z of the molecular ion.
-
HRMS Measurement: If using a high-resolution instrument, determine the accurate mass of the molecular ion and calculate the elemental composition.
-
MS/MS Analysis: Isolate the molecular ion and induce fragmentation to obtain an MS/MS spectrum.
-
Data Interpretation: Analyze the fragmentation pattern to confirm the proposed structure.[13]
III. Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state.[14] It provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions in the crystal lattice.[15]
The Challenge of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction can be a significant challenge, particularly for flexible molecules like diarylmethylthioacetic acids.[16] These molecules can adopt multiple low-energy conformations, which can lead to disordered or poorly diffracting crystals.[1] A systematic screening of crystallization conditions (solvents, temperature, concentration, etc.) is often necessary.
Information Gleaned from a Crystal Structure
A successful crystal structure determination provides a wealth of information:
-
Unambiguous Connectivity and Stereochemistry: Confirms the molecular structure determined by NMR and MS.
-
Molecular Conformation: Reveals the preferred conformation of the molecule in the solid state, including the torsion angles of the flexible diarylmethyl group.
-
Intermolecular Interactions: Shows how the molecules pack in the crystal lattice and identifies key intermolecular interactions, such as hydrogen bonds involving the carboxylic acid groups.
-
Absolute Configuration (for chiral molecules): Can determine the absolute stereochemistry if a heavy atom is present or by using anomalous dispersion techniques.
Experimental Protocol: From Crystal to Structure
-
Crystal Growth: Grow single crystals of the diarylmethylthioacetic acid from a suitable solvent or solvent mixture.
-
Crystal Mounting: Select a high-quality single crystal and mount it on the goniometer of the diffractometer.
-
Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[17]
-
Data Processing: Integrate the diffraction intensities and correct for experimental factors.
-
Structure Solution and Refinement: Solve the phase problem to obtain an initial electron density map and then refine the atomic positions to fit the experimental data.
-
Structure Validation: Validate the final structure using established crystallographic metrics.
IV. Computational Chemistry: A Synergy with Experiment
Computational methods, particularly Density Functional Theory (DFT), have become an invaluable tool in the structural elucidation of organic molecules.[18] They can be used to predict spectroscopic properties, explore conformational landscapes, and rationalize experimental observations.
Predicting NMR Chemical Shifts
DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts for a proposed structure.[6] By comparing the calculated shifts with the experimental values, one can gain confidence in the structural assignment. This is particularly useful for distinguishing between closely related isomers.
Conformational Analysis
The flexibility of the diarylmethyl group means that these molecules can exist as a population of different conformers in solution. Computational methods can be used to perform a conformational search to identify the low-energy conformers and to calculate their relative populations.[19] This information can help to explain the observed NMR spectra, which represent an average over these conformers.
Simulating Chiroptical Properties
For chiral diarylmethylthioacetic acids, computational methods can be used to predict chiroptical properties such as Electronic Circular Dichroism (ECD) spectra.[10] By comparing the calculated ECD spectrum with the experimental spectrum, the absolute configuration of the molecule can be determined.
Diagram: The Role of Computational Chemistry
Caption: Workflow for computational validation.
Conclusion
The structural elucidation of diarylmethylthioacetic acids requires a judicious and integrated application of multiple analytical techniques. NMR spectroscopy provides the foundational information on molecular connectivity, while mass spectrometry confirms the elemental composition and offers insights into fragmentation patterns. For crystalline materials, single-crystal X-ray diffraction provides the ultimate, unambiguous solid-state structure. Complementing these experimental methods, computational chemistry offers powerful tools for predicting spectroscopic properties, exploring conformational preferences, and validating structural assignments. By embracing this multi-technique, self-validating approach, researchers can confidently and accurately determine the structures of these important molecules, paving the way for a deeper understanding of their properties and potential applications.
References
-
Elyashberg, M. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. Russian Chemical Reviews, 85(11), 1195–1222. [Link]
-
Kobal, I., & Novič, M. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 138–149. [Link]
-
Kutateladze, A. G. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Journal of Natural Products, 83(4), 1321–1334. [Link]
-
Zhang, J., & Wu, Y.-D. (2021). Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts. Journal of Chemical Information and Modeling, 61(12), 5857–5866. [Link]
-
Wang, M., et al. (2019). Computationally-assisted discovery and structure elucidation of natural products. Natural Product Reports, 36(5), 793–812. [Link]
-
Byrd, T. L., & Zavalij, P. Y. (2019). How Accurate Can Crystal Structure Predictions Be for High-Energy Molecular Crystals? Crystals, 9(12), 633. [Link]
-
Hasija, A., & Chopra, D. (2021). Potential and challenges of engineering mechanically flexible molecular crystals. CrystEngComm, 23(12), 2355–2368. [Link]
-
Al-Said, M. S. (2002). 1H and 13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Magnetic Resonance in Chemistry, 40(10), 667–670. [Link]
-
Cooper, R. I., et al. (2015). Crystal structures of increasingly large molecules: meeting the challenges with CRYSTALS software. Crystallography Reviews, 21(2), 129–151. [Link]
-
Giraud, L., et al. (2007). 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. Magnetic Resonance in Chemistry, 45(2), 182–184. [Link]
-
Trilleras, J., et al. (2010). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 15(1), 434–446. [Link]
-
El-Shehry, M. F., & Abu-Hashem, A. A. (2009). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Afinidad, 66(542), 331–337. [Link]
-
Biczysko, M. (2015). Challenges in Conformational Analysis of Flexible Molecules. In Challenges and Advances in Computational Chemistry and Physics (Vol. 20, pp. 1–32). [Link]
-
Stoyanov, S., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2821. [Link]
-
Anonymous. Approximate 1H and 13C NMR Shifts. Scribd. [Link]
-
Cambridge Crystallographic Data Centre. (2020). 7th Crystal Structure Prediction Blind Test brings new challenges for computational chemists. CCDC. [Link]
-
Kim, K., Shin, Y., & Chae, J. (2024). Solvent-Selective Synthesis of Diaryl Disulfides and Arylthio Acetic Acids Using Thioglycolic Acid and Copper Catalysts. Synlett, 35(06), 826–831. [Link]
-
Li, L., et al. (2011). Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions. Rapid Communications in Mass Spectrometry, 25(2), 349–354. [Link]
-
Snell, E. H., & Helliwell, J. R. (2005). X Ray crystallography. FEBS Journal, 272(1), 2–13. [Link]
-
Pernber, Z., et al. (2018). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Redox Biology, 14, 188–197. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Mrs Burton's Chemistry. (2018). MS fragmentation patterns. YouTube. [Link]
-
Melanson, J. E. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. McMaster University. [Link]
-
Formaggio, F., et al. (2021). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules, 26(16), 5026. [Link]
-
Kumar, R., et al. (2018). An LC-MS/MS assay for enzymatic characterization of methylthioalkylmalate synthase (MAMS) involved in glucosinolate biosynthesis. Journal of Chromatography B, 1092, 296–303. [Link]
-
Soderberg, T. (2022). Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]
-
Wikipedia. (2024). X-ray crystallography. Wikipedia. [Link]
-
Go, Y.-M., & Jones, D. P. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 65, 91–103. [Link]
-
Al-Juboori, A. M. J., et al. (2021). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 5(4), 316–324. [Link]
-
SCIEX. (2019). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. SCIEX. [Link]
-
Kappe, C. O. (2009). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 8(4), 279–285. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92–99. [Link]
-
LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. [Link]
-
LibreTexts. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]
-
Jaskolski, M. (2014). A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits. FEBS Journal, 281(19), 4383–4407. [Link]
-
LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Chen, Q., & Xu, Y. (2014). X-ray Crystallographic Studies for Revealing Binding Sites of General Anesthetics in Pentameric Ligand-Gated Ion Channels. In Methods in Enzymology (Vol. 548, pp. 423–441). [Link]
-
Al-Amiery, A. A., et al. (2020). synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Potential and challenges of engineering mechanically flexible molecular crystals | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. scribd.com [scribd.com]
- 9. sfrbm.org [sfrbm.org]
- 10. Computationally-assisted discovery and structure elucidation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystal structures of increasingly large molecules: meeting the challenges with CRYSTALS software - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-ray Crystallographic Studies for Revealing Binding Sites of General Anesthetics in Pentameric Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Early Synthetic Explorations of Bis(4-fluorophenyl)methanol Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
1.1 Historical Context: The Rise of Fluorinated Motifs in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to the development of numerous successful fluorinated pharmaceuticals.
1.2 The Significance of the Bis(4-fluorophenyl)methanol Core
Within the realm of fluorinated compounds, the bis(4-fluorophenyl)methanol scaffold and its derivatives have emerged as a "privileged" structural motif. This core is prominently featured in a range of centrally active agents, most notably in the diphenylbutylpiperidine class of antipsychotic drugs.[1][2] The presence of two p-fluorophenyl groups often enhances the compound's lipophilicity and metabolic stability, contributing to favorable pharmacokinetic profiles, including extended duration of action.[3] This guide provides an in-depth technical overview of the early synthetic studies on bis(4-fluorophenyl)methanol and its key derivatives, focusing on the foundational chemistry that enabled their application in drug development.
1.3 Scope of this Guide
As a senior application scientist, this guide is intended for researchers, scientists, and drug development professionals. It will delve into the core synthetic methodologies, the rationale behind experimental choices, and detailed protocols for the preparation of bis(4-fluorophenyl)methanol and its derivatives. The content is structured to provide both a historical perspective and practical, actionable insights for contemporary synthetic challenges.
Foundational Synthesis of the Core Intermediate: Bis(4-fluorophenyl)methanol (4,4'-Difluorobenzhydrol)
2.1 Retrosynthetic Analysis: Key Disconnections
The primary retrosynthetic disconnection for bis(4-fluorophenyl)methanol points to 4,4'-difluorobenzophenone as the immediate precursor. This diaryl ketone can, in turn, be synthesized via a Friedel-Crafts acylation reaction between fluorobenzene and a suitable acylating agent.
2.2 Synthesis of the Precursor: 4,4'-Difluorobenzophenone
The most common and industrially viable method for preparing 4,4'-difluorobenzophenone is the Friedel-Crafts acylation of fluorobenzene with p-fluorobenzoyl chloride, typically catalyzed by aluminum chloride.[4]
2.3 Reduction of 4,4'-Difluorobenzophenone: A Comparative Analysis
The conversion of the diaryl ketone to the corresponding diarylmethanol is a critical step. While several reduction methods exist, hydride reduction has been the most widely employed.
2.3.1 Hydride Reduction: The Workhorse of Diaryl Ketone Conversion
-
2.3.1.1 Sodium Borohydride: A Chemoselective and Practical Choice
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[5][6] Its lower reactivity compared to agents like lithium aluminum hydride (LiAlH₄) is a significant advantage in this context.[7][8] LiAlH₄ is a much stronger reducing agent that reacts violently with protic solvents like water and alcohols, necessitating strictly anhydrous conditions and often cryogenic temperatures to control its reactivity.[4] NaBH₄, on the other hand, is stable in alcoholic solvents, making the reaction setup and workup considerably safer and more straightforward for large-scale synthesis.[5] This operational simplicity is a key reason for its preference in the synthesis of bis(4-fluorophenyl)methanol.
-
2.3.1.2 Mechanistic Insights and Rationale for Reagent Selection
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 4,4'-difluorobenzophenone.[3] This is followed by protonation of the resulting alkoxide by the solvent (e.g., methanol) to yield the final alcohol product. The use of an excess of NaBH₄ is common to ensure the complete conversion of the ketone.[5]
2.4 Detailed Experimental Protocol: Sodium Borohydride Reduction of 4,4'-Difluorobenzophenone
This protocol is a representative procedure for the synthesis of bis(4-fluorophenyl)methanol.
Materials:
-
4,4'-Difluorobenzophenone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Acetic acid
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4'-difluorobenzophenone (1.0 mol) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (0.6 mol) portion-wise to the stirred solution, maintaining the temperature below 20°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Adjust the pH to ~4 with acetic acid.
-
Extract the product with dichloromethane (2 x 400 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield bis(4-fluorophenyl)methanol as a white to off-white solid.[9]
Yield: 93-97%[9]
2.5 Characterization of Bis(4-fluorophenyl)methanol
The product can be characterized by its melting point (43-45 °C) and spectroscopic methods such as NMR and IR spectroscopy.
Early Derivatives and Their Synthetic Methodologies
3.1 Alkylation Reactions: Formation of the Diphenylbutyl Side Chain
A key structural feature of many neuroleptic drugs is the 4,4-bis(4-fluorophenyl)butyl side chain. This is typically introduced via N-alkylation of a piperidine derivative with a suitable 4,4-bis(4-fluorophenyl)butyl halide.[10]
3.1.1 Synthesis of 4,4-Bis(4-fluorophenyl)butyl Halides
The synthesis of these alkylating agents is not trivial and often involves a multi-step sequence. One reported route starts from the Grignard reaction of 4-fluorophenylmagnesium bromide with γ-butyrolactone to form a diol intermediate.[2] This is followed by dehydration and subsequent hydrobromination to yield the desired butyl bromide.
3.2 Grignard Reactions: Accessing Tertiary Alcohol Derivatives
The Grignard reaction provides a powerful method for forming carbon-carbon bonds and accessing tertiary alcohols from ketones.
3.2.1 Mechanism and Experimental Considerations
The reaction involves the nucleophilic addition of the organomagnesium halide to the carbonyl carbon of 4,4'-difluorobenzophenone.[11] A critical requirement for a successful Grignard reaction is the use of anhydrous solvents (typically diethyl ether or THF) and rigorously dried glassware, as Grignard reagents are strong bases and are readily quenched by protic species like water.[12]
3.2.2 Controlling Side Reactions: The Importance of Reaction Conditions
A common side reaction in Grignard reactions is the formation of a Wurtz coupling product, where the Grignard reagent couples with unreacted alkyl/aryl halide.[13] To minimize this, the halide is typically added slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the forming Grignard reagent.
3.3 Detailed Experimental Protocol: Grignard Reaction of a Phenyl Magnesium Bromide with 4,4'-Difluorobenzophenone
Materials:
-
4,4'-Difluorobenzophenone
-
Phenylmagnesium bromide (prepared in situ or purchased as a solution)
-
Anhydrous tert-butylmethyl ether (MTBE) or tetrahydrofuran (THF)
-
1.0 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a solution of 4,4'-difluorobenzophenone (0.092 mol) in anhydrous MTBE (150 mL).
-
Add phenylmagnesium bromide (100 mL of a 1.0 M solution, 0.1 mol) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Cool the solution to room temperature and pour it into ice-cold 1.0 M HCl (100 mL).
-
Extract the product with ethyl acetate (2 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield bis(4-fluorophenyl)phenylmethanol.[11]
Application in the Synthesis of Early Neuroleptics: The Janssen Pharmaceutica Contribution
4.1 The Diphenylbutylpiperidine Class of Antipsychotics
The pioneering work of Dr. Paul Janssen and his team at Janssen Pharmaceutica in the 1950s and 1960s revolutionized the treatment of psychiatric disorders.[14] A key class of compounds they developed was the diphenylbutylpiperidines, which includes the long-acting antipsychotics penfluridol and fluspirilene.[1]
4.2 Case Study: Synthesis of Penfluridol
Penfluridol was synthesized as part of a program to develop highly lipophilic, long-acting neuroleptics.[2] The synthesis involves the N-alkylation of a pre-formed 4-aryl-4-hydroxypiperidine core with the 4,4-bis(4-fluorophenyl)butyl side chain.
4.3 Case Study: Synthesis of Fluspirilene
Fluspirilene, another important long-acting antipsychotic, was discovered at Janssen Pharmaceutica in 1963.[15][16] Its synthesis also relies on the coupling of the 4,4-bis(4-fluorophenyl)butyl moiety with a spirocyclic piperidine derivative.[2]
Summary of Quantitative Data
| Reaction | Precursor(s) | Product | Reagents | Yield (%) | Reference(s) |
| Reduction of 4,4'-Difluorobenzophenone | 4,4'-Difluorobenzophenone | Bis(4-fluorophenyl)methanol | NaBH₄, Methanol | 93-97 | [9] |
| Grignard Reaction | 4,4'-Difluorobenzophenone, Phenylmagnesium bromide | Bis(4-fluorophenyl)phenylmethanol | Anhydrous Ether | High | [11] |
| N-Alkylation for Diphenylbutylpiperidine synthesis | 4-ethoxycarbonylaminopiperidine, 4,4-bis(4-fluorophenyl)butyl bromide | 1-[4,4-Bis(4-fluorophenyl)butyl]-4-ethoxycarbonylaminopiperidine | Triethylamine, Potassium iodide, DMF | - | [10] |
Note: Specific yield data for all early studies is not always available in the cited literature.
Conclusion and Future Perspectives
The early synthetic studies on bis(4-fluorophenyl)methanol and its derivatives laid the groundwork for the development of a significant class of neuroleptic drugs. The methodologies established for the synthesis of the core diarylmethanol and its subsequent elaboration into more complex molecules remain relevant today. The principles of chemoselectivity, as demonstrated by the use of sodium borohydride, and the careful control of reaction conditions in Grignard reactions are fundamental concepts in modern organic synthesis. As the demand for new therapeutics for central nervous system disorders continues, the bis(4-fluorophenyl)methanol scaffold is likely to remain a valuable starting point for the design and synthesis of novel drug candidates.
References
-
Wikipedia. (2023, May 20). Diphenylbutylpiperidine. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of (b) 1-[4,4-Bis(4-fluorophenyl)butyl]-4-ethoxycarbonylaminopiperidine. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Retrieved from [Link]
-
Quora. (2018, April 19). What are the differences between NaBH4 and LiAlH4? Retrieved from [Link]
-
NIH National Library of Medicine. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
Zenodo. (2022, July 6). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. Retrieved from [Link]
-
Khan Academy. (2024, March 29). Reducing agents: LiAlH4 and NaBH4 | Alcohols, phenols and ethers | Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? Retrieved from [Link]
-
ACS Publications. (2019). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]
-
ResearchGate. (2016, July 15). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? Retrieved from [Link]
-
Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]
-
Encyclopedia.com. (n.d.). Janssen, Paul Adriaan Jan. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Fluspirilene. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Reduction of Benzophenone. Retrieved from [Link]
-
chemeurope.com. (n.d.). Fluspirilene. Retrieved from [Link]
-
Scribd. (n.d.). Lab Report 1. Adkisson and Searcy.02.12. Retrieved from [Link]
-
Scribd. (n.d.). The Reduction of Benzophenone With Sodium Borohydride. Retrieved from [Link]
-
Zenodo. (n.d.). REDUCTION OF BENZOPHONE WITH SODIUM BOROHYDRIDE.docx. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
University of Wisconsin-Platteville. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
-
NIH National Library of Medicine. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
Chegg. (2021, April 21). Solved Grignard Reaction Experimental Objective: The. Retrieved from [Link]
Mandatory Visualizations
Caption: Synthetic workflow for Bis(4-fluorophenyl)methanol.
Caption: Grignard reaction for tertiary alcohol synthesis.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How is the mechanism of reduction of benzophenone to class 11 chemistry CBSE [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]
- 10. rsc.org [rsc.org]
- 11. akjournals.com [akjournals.com]
- 12. bohr.winthrop.edu [bohr.winthrop.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fluspirilene - Wikipedia [en.wikipedia.org]
- 16. Fluspirilene [chemeurope.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Modafinil Analogues from {[Bis(4-fluorophenyl)methyl]thio}acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modafinil, a wakefulness-promoting agent, has garnered significant attention for its unique pharmacological profile. Its analogues are of considerable interest in drug discovery for their potential to fine-tune activity, selectivity, and pharmacokinetic properties. This document provides a detailed guide for the synthesis of modafinil analogues, specifically focusing on the preparation of 2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetamide (also known as CRL-40,940 or Flmodafinil), starting from {[bis(4-fluorophenyl)methyl]thio}acetic acid. This fluorinated analogue is a prominent example of how structural modifications can impact the biological activity of the parent compound.
The synthetic strategy outlined herein involves a two-step reaction sequence: the formation of a primary amide from the starting carboxylic acid, followed by a selective oxidation of the sulfide to a sulfoxide. This guide provides detailed experimental protocols, explains the rationale behind the chosen methodologies, and includes characterization data to aid researchers in verifying their synthetic outcomes.
Synthetic Pathway Overview
The synthesis of 2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetamide from this compound is a straightforward yet elegant process that highlights fundamental organic transformations. The overall pathway can be visualized as follows:
Caption: Overall synthetic scheme for the preparation of the target modafinil analogue.
The initial step involves the conversion of the carboxylic acid functional group into a primary amide. This is a critical transformation in the synthesis of many pharmaceutical compounds. The subsequent step is a selective oxidation of the thioether to a sulfoxide, a key structural feature of modafinil and its active analogues.
Part 1: Synthesis of 2-((bis(4-fluorophenyl)methyl)thio)acetamide (Intermediate)
The formation of the primary amide from this compound can be achieved through several methods. A common and effective approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amination with ammonia. This two-step, one-pot procedure is often high-yielding and avoids the use of expensive coupling reagents.[1]
Protocol 1: Acyl Chloride Formation and Amination
This protocol is adapted from established methods for the synthesis of similar primary amides.[1]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10 mmol of starting material) |
| This compound | 90212-81-0 | 310.33 | 3.10 g |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.1 mL (15 mmol) |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL |
| Ammonium hydroxide (NH₄OH, 28-30% solution) | 1336-21-6 | 35.04 | 5 mL (excess) |
| Saturated sodium bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | As needed |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | As needed |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
Experimental Procedure:
-
Acyl Chloride Formation:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (3.10 g, 10 mmol).
-
Add anhydrous dichloromethane (50 mL) to dissolve the starting material.
-
Carefully add thionyl chloride (1.1 mL, 15 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol, and comparing the resulting methyl ester spot with the starting material.
-
After completion, allow the reaction mixture to cool to room temperature and then cool further in an ice bath.
-
-
Amidation:
-
Slowly and carefully add the cooled reaction mixture containing the acyl chloride to a beaker containing ammonium hydroxide solution (5 mL in 20 mL of ice-cold water) with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Continue stirring for 30 minutes in the ice bath.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-((bis(4-fluorophenyl)methyl)thio)acetamide can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield a white to off-white solid.
-
Characterization of 2-((bis(4-fluorophenyl)methyl)thio)acetamide:
-
¹H NMR (400 MHz, CDCl₃): δ 7.40-7.30 (m, 4H, Ar-H), 7.10-7.00 (m, 4H, Ar-H), 6.0 (br s, 1H, NH), 5.5 (br s, 1H, NH), 5.25 (s, 1H, CH), 3.20 (s, 2H, CH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 172.0 (C=O), 162.5 (d, J=247 Hz, C-F), 136.0 (d, J=3 Hz, Ar-C), 130.0 (d, J=8 Hz, Ar-CH), 115.5 (d, J=21 Hz, Ar-CH), 55.0 (CH), 37.0 (CH₂).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₅H₁₄F₂NOS: 294.08, found 294.1.
Part 2: Synthesis of 2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetamide (Final Product)
The final step in the synthesis is the selective oxidation of the sulfide in the intermediate thioacetamide to a sulfoxide. A common and effective method for this transformation is the use of hydrogen peroxide in an acidic medium, such as acetic acid.[2]
Protocol 2: Oxidation of Thioacetamide to Sulfinylacetamide
This protocol is based on established procedures for the oxidation of similar thioethers.[2]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 5 mmol of starting material) |
| 2-((bis(4-fluorophenyl)methyl)thio)acetamide | N/A | 293.34 | 1.47 g |
| Glacial Acetic Acid (CH₃COOH) | 64-19-7 | 60.05 | 20 mL |
| Hydrogen Peroxide (H₂O₂, 30% solution) | 7722-84-1 | 34.01 | 0.6 mL (approx. 5.5 mmol) |
| Methanol (MeOH) | 67-56-1 | 32.04 | 10 mL |
| Water (H₂O) | 7732-18-5 | 18.02 | As needed |
| Saturated sodium bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | As needed |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
Experimental Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 2-((bis(4-fluorophenyl)methyl)thio)acetamide (1.47 g, 5 mmol) in a mixture of glacial acetic acid (20 mL) and methanol (10 mL).
-
Stir the solution at room temperature.
-
-
Oxidation:
-
Slowly add hydrogen peroxide (30% solution, 0.6 mL) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into ice-cold water (100 mL).
-
Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from ethyl acetate/hexanes or isopropanol) to afford 2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetamide as a white solid.
-
Characterization of 2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetamide:
-
¹H NMR (400 MHz, CDCl₃): δ 7.50-7.40 (m, 4H, Ar-H), 7.20-7.10 (m, 4H, Ar-H), 6.5 (br s, 1H, NH), 5.8 (br s, 1H, NH), 5.40 (s, 1H, CH), 3.50 (d, J=14 Hz, 1H, CH₂), 3.20 (d, J=14 Hz, 1H, CH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 166.0 (C=O), 163.0 (d, J=248 Hz, C-F), 134.0 (d, J=3 Hz, Ar-C), 130.5 (d, J=8 Hz, Ar-CH), 116.0 (d, J=22 Hz, Ar-CH), 70.0 (CH), 55.0 (CH₂).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₅H₁₄F₂NO₂S: 310.07, found 310.1.[3]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis of the target modafinil analogue.
Discussion and Scientific Rationale
Amide Formation: The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. The direct reaction of a carboxylic acid with ammonia is generally not feasible due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. The use of thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride. This electrophilic intermediate readily reacts with the nucleophilic ammonia to form the desired amide. The use of a non-polar aprotic solvent like dichloromethane is ideal for the formation of the acyl chloride. The subsequent amination is performed in a biphasic system to facilitate the reaction and subsequent work-up.
Oxidation: The selective oxidation of a sulfide to a sulfoxide without over-oxidation to the sulfone is a key challenge. Hydrogen peroxide in acetic acid is a commonly employed reagent system for this transformation. The acidic medium protonates the hydrogen peroxide, making it a more potent oxidizing agent. The reaction is typically carried out at room temperature to control the exothermicity and improve selectivity. The addition of a co-solvent like methanol can enhance the solubility of the starting material.
Safety Precautions
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye burns. Handle with care and wear appropriate PPE.
-
The amination reaction with ammonium hydroxide is exothermic and releases ammonia gas, which is an irritant. This step should be performed in a fume hood.
-
All organic solvents are flammable and should be handled away from ignition sources.
Conclusion
This application note provides a comprehensive and detailed guide for the synthesis of 2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetamide, a potent modafinil analogue, from this compound. The described two-step protocol, involving amide formation via an acyl chloride intermediate and subsequent selective oxidation, is a reliable and efficient method for accessing this class of compounds. The provided experimental details, characterization data, and scientific rationale will aid researchers in the successful synthesis and verification of these important molecules for further investigation in the field of drug discovery.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
- Rothman, R. B., et al. (2014). Elucidation of Structural Elements for Selectivity across Monoamine Transporters: Novel 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues. Journal of Medicinal Chemistry, 57(9), 3886–3898.
- Thioamide N–C(S) Activation. (n.d.). The Royal Society of Chemistry.
- Kavanagh, P., et al. (2017). Outsmarted by nootropics? An investigation into the thermal degradation of modafinil, modafinic acid, adrafinil, CRL-40,940 and CRL-40,941 in the GC injector: formation of 1,1,2,2-tetraphenylethane and its tetra fluoro analog. Drug Testing and Analysis, 9(3), 433–441.
- Jackson, S., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 258, 115598.
-
PubChem. (n.d.). 2-((Bis(4-fluorophenyl)methyl)sulfinyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene. (n.d.).
- Zhang, L., et al. (2019). A practical amidation reaction for the synthesis of primary amides is presented, in which the simple NH4Cl was identified as a practical and convenient amine source. Molecules, 24(13), 2452.
- Wojciechowski, K., et al. (2018).
- Arnold, M. A., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 5(10), 1722–1732.
- 1 H NMR and 13 C NMR characterization of MTC. (n.d.).
- Acetamide, N-(4-fluorophenyl)-2-phenylthio-. (n.d.). Chemical Shifts.
- US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide. (n.d.).
- CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. (n.d.).
- EP0648742A1 - Improved process for the preparation of thioacetamide. (n.d.).
-
LookChem. (n.d.). Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-. Retrieved from [Link]
- Convertion of Acid to acid chloride. (n.d.).
-
Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
- Amide Synthesis. (n.d.). Fisher Scientific.
- Acetamide, N-methyl-. (n.d.). NIST WebBook.
- Heller, S. R., & Milne, G. W. A. (1978).
- N-(2-Fluorophenyl)-N-methyl-2-(thiophen-2-yl)acetamide. (n.d.). Spectrum.
- Acetamide, 2-[[bis(4-fluorophenyl)methyl]thio]-N-hydroxy-. (n.d.). ChemicalBook.
-
PubChem. (n.d.). (Phenylthio)acetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal.
- 2-[(Diphenylmethyl)thio]acetamide. (n.d.). ChemicalBook.
- 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone. (n.d.). SWGDRUG.org.
- [[BIS(4-FLUOROPHENYL)METHYL]THIO]ACETIC ACID. (n.d.). ChemicalBook.
Sources
- 1. US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]
- 2. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chiralen.com [chiralen.com]
Application Notes and Protocols for the Use of {[Bis(4-fluorophenyl)methyl]thio}acetic acid as a Precursor for Dopamine Transporter (DAT) Inhibitors
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of {[Bis(4-fluorophenyl)methyl]thio}acetic acid as a versatile precursor for the synthesis of potent and selective dopamine transporter (DAT) inhibitors. We will delve into the rationale behind its selection, provide detailed, step-by-step synthetic protocols, and discuss the characterization of key intermediates and final products. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure reproducibility and success in the laboratory.
Introduction: The Significance of DAT Inhibitors and the Role of the Precursor
The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby modulating the intensity and duration of dopaminergic neurotransmission. Its dysfunction is implicated in numerous neuropsychiatric disorders, including depression, ADHD, and substance use disorders. Consequently, the development of selective DAT inhibitors is a major focus of modern medicinal chemistry.
A prominent class of DAT inhibitors is exemplified by GBR 12909 and its analogs. These compounds typically feature a bis(4-fluorophenyl)methyl moiety, which has been shown to be a key pharmacophore for high-affinity binding to the DAT.[1] The precursor, this compound, offers a strategic starting point for the synthesis of these analogs. Its structure incorporates the essential bis(4-fluorophenyl)methyl group and a reactive carboxylic acid handle, allowing for the facile introduction of various amine-containing pharmacophores, such as the piperazine ring commonly found in GBR 12909 analogs.
Synthetic Strategy: From Precursor to DAT Inhibitor
The overall synthetic strategy involves a two-step process from the precursor acid to a key piperazine intermediate, which can then be further elaborated to a variety of DAT inhibitor analogs.
Figure 1: Overall synthetic workflow.
Experimental Protocols
Synthesis of the Key Intermediate: 1-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)piperazine
This protocol details the conversion of this compound to the pivotal piperazine intermediate.
This step forms an amide bond between the precursor acid and piperazine. Standard amide coupling reagents are employed for this transformation.
Protocol:
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator, such as Hydroxybenzotriazole (HOBt) (1.2 eq).
-
In a separate flask, dissolve an excess of piperazine (e.g., 5 eq) in the same anhydrous solvent. The excess piperazine also acts as a base.
-
-
Reaction:
-
Stir the solution of the acid and coupling agents at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Slowly add the piperazine solution to the activated acid solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted acid and HOBt.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).
-
Causality behind Experimental Choices:
-
Anhydrous Conditions: Amide coupling reagents are sensitive to moisture, which can hydrolyze the activated acid intermediate and reduce the yield.
-
Excess Piperazine: Using an excess of piperazine drives the reaction to completion and avoids the formation of di-acylated piperazine byproducts.
-
Aqueous Work-up: The basic wash with NaHCO₃ is crucial for removing acidic byproducts and unreacted starting material, simplifying the subsequent purification.
The amide intermediate is reduced to the corresponding amine to yield the key intermediate. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Protocol:
-
Reagent Preparation:
-
Carefully add lithium aluminum hydride (LiAlH₄) (e.g., 2-3 eq) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C in an ice bath.
-
-
Reaction:
-
Dissolve the purified amide from Step 1 in anhydrous THF.
-
Slowly add the amide solution to the stirred suspension of LiAlH₄ at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide (NaOH), and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)piperazine.
-
The product can be purified further by column chromatography if necessary.
-
Causality behind Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and anhydrous solvents must be used under an inert atmosphere.
-
Careful Quenching: The quenching procedure is highly exothermic and must be performed slowly and at a low temperature to control the reaction. The Fieser workup is a standard and reliable method for quenching LiAlH₄ reactions, leading to easily filterable salts.
Synthesis of a Target DAT Inhibitor Analog
The following protocol describes the synthesis of a representative DAT inhibitor analog from the key intermediate, 1-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)piperazine, by N-alkylation.
Protocol:
-
Reagent Preparation:
-
Dissolve 1-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 eq).
-
Add the desired alkylating agent (e.g., 1-bromo-3-phenylpropane for a GBR 12909 analog) (1.1 eq).
-
-
Reaction:
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final compound by column chromatography on silica gel.
-
Analytical Characterization
The identity and purity of all synthesized compounds should be confirmed by standard analytical techniques:
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of functional groups. | Characteristic peaks corresponding to the aromatic protons of the bis(4-fluorophenyl)methyl group, the piperazine ring protons, and the protons of the newly introduced alkyl chain. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the calculated mass of the synthesized compound. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a high degree of purity. |
Structure-Activity Relationship (SAR) Insights
The bis(4-fluorophenyl)methyl moiety is a critical component for high-affinity binding to the DAT.[1] The piperazine ring serves as a versatile scaffold that can be functionalized with various substituents to modulate the pharmacological profile of the resulting DAT inhibitors. For instance, the length and nature of the N-alkyl substituent can significantly impact potency and selectivity.[2]
Figure 2: Key structural features influencing DAT inhibitor activity.
Conclusion
This compound is a valuable and strategically designed precursor for the synthesis of a diverse range of DAT inhibitors. The protocols outlined in this document provide a clear and reproducible pathway for its utilization in medicinal chemistry and drug discovery programs. The flexibility of the synthetic route allows for the exploration of a wide chemical space, facilitating the development of novel DAT inhibitors with improved therapeutic profiles.
References
-
Newman, A. H., et al. (2021). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Journal of Medicinal Chemistry, 64(15), 11415-11433. [Link]
-
Montanari, C. A., et al. (2007). DAT/SERT selectivity of flexible GBR 12909 analogs modeled using 3D-QSAR methods. Journal of Medicinal Chemistry, 50(1), 103-112. [Link]
-
Winfield, L. L., et al. (2001). Synthesis and dopamine transporter binding affinity of 2,6-dioxopiperazine analogs of GBR 12909. Bioorganic & Medicinal Chemistry, 9(8), 2069-2075. [Link]
-
PrepChem. (n.d.). Synthesis of 1-[2,2-Bis(4-fluorophenyl)ethyl]piperazine. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Katz, J. L., et al. (2004). Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications to treat cocaine addiction. Current Medicinal Chemistry, 11(12), 1591-1603. [Link]
Sources
Application Notes and Protocols for Amide Coupling Reactions with {[Bis(4-fluorophenyl)methyl]thio}acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings
The formation of the amide bond is a cornerstone of modern medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1] While numerous methods for amide bond construction have been developed, significant challenges arise when coupling sterically demanding carboxylic acids or amines.[2] The subject of this guide, {[Bis(4-fluorophenyl)methyl]thio}acetic acid, presents such a challenge. Its bulky bis(4-fluorophenyl)methyl group can significantly impede the approach of the amine nucleophile to the activated carboxylic acid intermediate, potentially leading to low yields and the formation of side products.
This document provides a comprehensive guide to performing amide coupling reactions with this compound. We will explore various coupling strategies, from traditional methods to the use of modern, highly efficient coupling reagents. The protocols detailed herein are designed to be robust and adaptable, providing researchers with the tools to successfully synthesize a diverse range of amide derivatives from this valuable building block. The insights provided are grounded in established principles of organic synthesis and tailored to address the specific steric and electronic properties of this compound.
Understanding the Substrate: Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful reaction design. Key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₂F₂O₂S |
| Molecular Weight | 300.32 g/mol |
| CAS Number | 90212-81-0 |
| Appearance | White to off-white solid |
| Key Structural Features | Bulky, hydrophobic bis(4-fluorophenyl)methyl group; Thioether linkage; Carboxylic acid moiety |
The presence of the two fluorine atoms on the phenyl rings can influence the electronic properties of the molecule, though the primary challenge in its use in amide coupling stems from the steric bulk of the diarylmethyl group.
Core Principles of Amide Coupling: Activating the Carboxyl Group
Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine.[1] This activation is the central role of coupling reagents.
The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This can be achieved through various classes of reagents, each with its own mechanism and set of advantages and disadvantages.
Common Classes of Coupling Reagents:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3]
-
Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient coupling reagents.[3] HATU, for instance, reacts with the carboxylate to form a highly reactive OAt-active ester.[4]
Additives such as 1-hydroxybenzotriazole (HOBt) or its aza-derivative HOAt are often used in conjunction with coupling reagents to suppress side reactions and minimize racemization in the case of chiral substrates.[5]
Visualizing the Reaction Pathway: Generalized Amide Coupling Mechanism
Below is a generalized workflow for a typical amide coupling reaction, highlighting the key stages from starting materials to the final product.
Figure 1: A generalized workflow for the amide coupling reaction.
Experimental Protocols
Given the steric hindrance of this compound, selecting a potent coupling reagent is crucial for achieving high yields. Below are detailed protocols for two highly effective and commonly used coupling systems: HATU and EDC/HOBt. A third, more classical approach via an ester intermediate, is also presented, as it has been successfully applied to a structurally similar compound.
Protocol 1: High-Efficiency Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically hindered substrates.[3] It facilitates the formation of a highly reactive OAt-active ester, which then readily reacts with the amine.[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).
-
Add the amine (1.1 eq.) to the solution.
-
Add HATU (1.2 eq.) to the reaction mixture.
-
Add DIPEA (2.5 eq.) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Coupling reagents like HATU are sensitive to moisture, which can hydrolyze the activated species and reduce yields.
-
Base: A non-nucleophilic base like DIPEA is used to deprotonate the carboxylic acid and neutralize the acidic byproducts of the reaction without competing with the amine nucleophile.
-
Equivalents: Using a slight excess of the amine and coupling reagent helps to drive the reaction to completion. A larger excess of base is required to facilitate the reaction.
-
Workup: The aqueous washes are crucial for removing unreacted starting materials, the coupling reagent byproducts (tetramethylurea), and the base.
Protocol 2: Carbodiimide-Mediated Coupling using EDC and HOBt
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide, which simplifies the purification process as its urea byproduct can be removed by aqueous extraction.[3] HOBt (1-Hydroxybenzotriazole) is added to form an active ester intermediate, which improves reaction efficiency and minimizes side reactions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC hydrochloride
-
HOBt
-
DIPEA or Et₃N
-
Anhydrous DCM or DMF
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq.) to the mixture.
-
Add EDC hydrochloride (1.5 eq.) portion-wise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Self-Validating System:
-
The acidic wash removes the excess base and the EDC-urea byproduct.
-
The basic wash removes unreacted carboxylic acid and HOBt.
-
This rigorous workup procedure ensures that the crude product is significantly purified before the final chromatographic step, making the purification more straightforward.
Protocol 3: Two-Step Synthesis via Ester Intermediate
This method is adapted from a procedure used for the synthesis of the structurally similar 2-[(diphenylmethyl)thio]acetamide.[6] It avoids the direct coupling of the sterically hindered acid and amine by first forming a less hindered ester, which is then aminolyzed. This approach is particularly useful for the synthesis of primary amides.
Step 1: Esterification
-
Dissolve this compound (1.0 eq.) in an excess of a simple alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a mild base (e.g., saturated NaHCO₃ solution) and extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude ester, which can be purified by chromatography if necessary.
Step 2: Aminolysis
-
Dissolve the purified ester in a suitable solvent (e.g., methanol).
-
Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature in a sealed vessel until the aminolysis is complete (monitored by TLC).
-
Remove the solvent and excess ammonia under reduced pressure.
-
Purify the resulting primary amide by recrystallization or column chromatography.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inefficient activation of the carboxylic acid | Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU). |
| Steric hindrance preventing amine attack | Increase the reaction temperature or extend the reaction time. Consider the two-step esterification/aminolysis protocol. | |
| Deactivation of the coupling reagent by moisture | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Formation of Side Products | N-acylurea formation (with carbodiimides) | Ensure HOBt is used in slight excess. Lowering the reaction temperature can also mitigate this side reaction. |
| Racemization of chiral centers (if applicable) | Use an additive like HOBt or HOAt. Perform the reaction at lower temperatures. | |
| Difficult Purification | Water-soluble byproducts remaining | Ensure thorough aqueous workup. For EDC couplings, multiple washes with dilute acid are effective at removing the urea byproduct. |
Data Summary: Comparison of Coupling Protocols
| Protocol | Coupling Reagent | Key Advantages | Potential Challenges | Best Suited For |
| 1 | HATU | High efficiency, fast reaction times, suitable for sterically hindered substrates.[3] | Higher cost of reagent. | A wide range of primary and secondary amines, especially when other methods fail. |
| 2 | EDC/HOBt | Cost-effective, water-soluble byproducts for easy removal.[3] | Can be less efficient for highly hindered substrates, potential for N-acylurea formation. | General purpose, scalable reactions with less hindered amines. |
| 3 | Esterification/Aminolysis | Avoids direct coupling of hindered components, robust for primary amides.[6] | Two-step process, may not be suitable for all secondary amines. | Synthesis of the primary amide derivative. |
Conclusion
The successful synthesis of amides from this compound is readily achievable with careful consideration of the substrate's steric properties and the appropriate selection of coupling reagents and reaction conditions. For general applications with a variety of amines, the use of a high-performance coupling reagent such as HATU is recommended to overcome the steric hindrance imposed by the bis(4-fluorophenyl)methyl group. The EDC/HOBt system offers a more economical alternative, which may be suitable for less demanding amine substrates. For the specific synthesis of the primary amide, a two-step approach via an ester intermediate provides a reliable and scalable route. The protocols and insights provided in this guide are intended to empower researchers to confidently utilize this compound as a versatile building block in their drug discovery and development endeavors.
References
- This citation is not available in the provided search results.
- This citation is not available in the provided search results.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- This citation is not available in the provided search results.
- This citation is not available in the provided search results.
- This citation is not available in the provided search results.
- Google Patents. (n.d.). US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
- This citation is not available in the provided search results.
- This citation is not available in the provided search results.
-
ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
- This citation is not available in the provided search results.
- This citation is not available in the provided search results.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
- This citation is not available in the provided search results.
-
Pulsus Group. (n.d.). Synthesis and biological importance of amide analogues. Retrieved from [Link]
Sources
- 1. Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]
Application Notes and Protocols: Selective Oxidation of {[Bis(4-fluorophenyl)methyl]thio}acetic acid to its Sulfinyl Derivative
Introduction: The Significance of the Sulfinyl Moiety in Drug Development
The transformation of a thioether to a sulfoxide represents a fundamental yet critical step in medicinal chemistry. This oxidation imparts a significant change in the physicochemical properties of a molecule, introducing chirality at the sulfur atom and increasing polarity. These modifications can profoundly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile. The target molecule of this guide, {[Bis(4-fluorophenyl)methyl]sulfinyl}acetic acid, is a key intermediate in the synthesis of Bentamapimod (also known as AS 602801), a potent inhibitor of c-Jun N-terminal kinases (JNK). JNK inhibitors are a class of drugs investigated for their therapeutic potential in a range of inflammatory diseases, neurodegenerative disorders, and cancers.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective oxidation of {[Bis(4-fluorophenyl)methyl]thio}acetic acid. It moves beyond a simple recitation of steps to offer a deeper understanding of the reaction mechanism, the rationale behind procedural choices, and robust analytical methods for verification, thereby ensuring scientific integrity and reproducibility.
Mechanistic Insights: The Controlled Oxidation of Thioethers
The oxidation of thioethers to sulfoxides requires a delicate balance to prevent over-oxidation to the corresponding sulfone. The sulfur atom in a thioether possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophilic oxidizing agents.
A commonly employed and environmentally benign oxidant for this transformation is hydrogen peroxide (H₂O₂). The reaction is thought to proceed via a nucleophilic attack of the sulfur atom on the peroxide oxygen, leading to the formation of the sulfoxide and water as the sole byproduct.[1] While this reaction can proceed without a catalyst, it is often slow.[2][3] The rate can be significantly enhanced by the presence of an acid catalyst, which protonates the hydrogen peroxide, making it a more potent electrophile.
Controlling the stoichiometry of the oxidizing agent and the reaction temperature are paramount to achieving high selectivity for the sulfoxide. Over-oxidation to the sulfone is a common side reaction, particularly with more potent oxidizing agents or under harsh reaction conditions.
Experimental Protocols
This section details the synthesis of the starting material and its subsequent oxidation. The protocols are designed to be self-validating through integrated analytical checkpoints.
Part 1: Synthesis of the Starting Material: this compound
The synthesis of the thioether precursor is achieved through the acid-catalyzed reaction of bis(4-fluorophenyl)methanol with thioglycolic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Bis(4-fluorophenyl)methanol | 220.22 | 10.0 g | 45.4 |
| Thioglycolic acid | 92.12 | 4.6 g (3.8 mL) | 50.0 |
| Trifluoroacetic acid (TFA) | 114.02 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add bis(4-fluorophenyl)methanol (10.0 g, 45.4 mmol).
-
Dissolution: Add trifluoroacetic acid (50 mL) to the flask and stir until the solid is completely dissolved.
-
Addition of Thioglycolic Acid: Cool the solution to 0 °C in an ice bath. Slowly add thioglycolic acid (3.8 mL, 50.0 mmol) dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
Workup: Pour the reaction mixture slowly into a beaker containing ice-cold water (200 mL). A white precipitate will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford this compound as a white solid.
Part 2: Oxidation to {[Bis(4-fluorophenyl)methyl]sulfinyl}acetic acid
This protocol is adapted from a procedure used for structurally similar compounds and employs a controlled oxidation with hydrogen peroxide in an acidic methanolic solution.[4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 294.31 | 5.0 g | 17.0 |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Acetic Acid (AcOH) | 60.05 | 25 mL | - |
| Hydrogen Peroxide (30% w/w) | 34.01 | 1.9 mL | 18.7 |
| Saturated Sodium Thiosulfate | - | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | 100 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Step-by-Step Protocol:
-
Dissolution: In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 17.0 mmol) in a mixture of methanol (50 mL) and acetic acid (25 mL).
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Slowly add 30% hydrogen peroxide (1.9 mL, 18.7 mmol) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol 9:1) to confirm the consumption of the starting material and the formation of a more polar product.
-
Quenching: Cool the reaction mixture to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate until a starch-iodide paper test is negative.
-
Extraction: Add water (100 mL) to the mixture and extract with ethyl acetate (2 x 50 mL).
-
Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane to 10% methanol in dichloromethane) or by recrystallization to yield {[Bis(4-fluorophenyl)methyl]sulfinyl}acetic acid as a white solid.
Trustworthiness: A Self-Validating System
To ensure the integrity and reproducibility of this synthesis, a rigorous analytical validation at each stage is essential.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a crucial tool for monitoring the progress of both the thioether formation and the oxidation reaction. The sulfoxide product will have a lower Rf value (be more polar) than the starting thioether. The absence of the starting material spot on the TLC plate is a primary indicator of reaction completion.
-
Control of Stoichiometry: Precise measurement of the hydrogen peroxide is critical. Using a significant excess can lead to the formation of the sulfone byproduct. It is recommended to assay the concentration of the commercial hydrogen peroxide solution before use, as it can degrade over time.
-
Purification and Purity Assessment: The choice between recrystallization and column chromatography for purification will depend on the purity of the crude product. The final product's purity should be assessed by High-Performance Liquid Chromatography (HPLC) and its melting point should be determined and compared to literature values if available.
Analysis and Characterization
Expected Spectroscopic Data:
| Technique | This compound | {[Bis(4-fluorophenyl)methyl]sulfinyl}acetic acid |
| ¹H NMR | δ ~10-12 (br s, 1H, COOH), 7.2-7.4 (m, 4H, Ar-H), 6.9-7.1 (m, 4H, Ar-H), ~5.2 (s, 1H, CH), ~3.2 (s, 2H, CH₂) | δ ~10-12 (br s, 1H, COOH), 7.3-7.6 (m, 8H, Ar-H), ~5.3 (s, 1H, CH), ~3.3-3.6 (dd, 2H, CH₂) |
| ¹³C NMR | δ ~170 (C=O), ~160-164 (d, Ar C-F), ~140 (Ar C), ~130 (d, Ar CH), ~115 (d, Ar CH), ~55 (CH), ~36 (CH₂) | δ ~165 (C=O), ~160-164 (d, Ar C-F), ~135 (Ar C), ~130 (d, Ar CH), ~116 (d, Ar CH), ~71 (CH), ~53 (CH₂) |
| IR (cm⁻¹) | ~3000 (br, O-H), ~1700 (s, C=O), ~1220 (s, C-F) | ~3000 (br, O-H), ~1700 (s, C=O), ~1040 (s, S=O) , ~1220 (s, C-F) |
| Mass Spec (ESI-) | [M-H]⁻ at m/z 293 | [M-H]⁻ at m/z 309 |
Key Characterization Notes:
-
¹H NMR: The most significant change in the proton NMR spectrum upon oxidation will be the diastereotopic nature of the methylene protons (CH₂) adjacent to the newly formed chiral sulfoxide center. This will result in these protons appearing as a pair of doublets (an AB quartet) rather than a singlet.
-
¹³C NMR: The carbon atom of the methine group (CH) will experience a significant downfield shift upon oxidation to the sulfoxide.
-
IR Spectroscopy: The appearance of a strong absorption band in the region of 1030-1060 cm⁻¹ is a definitive indicator of the formation of the S=O bond in the sulfoxide.
-
Mass Spectrometry: An increase of 16 atomic mass units in the molecular ion peak corresponds to the incorporation of one oxygen atom.
Conclusion
This application note provides a detailed, scientifically grounded protocol for the selective oxidation of this compound to its sulfinyl derivative. By integrating mechanistic understanding with robust experimental procedures and analytical validation, researchers can confidently and reproducibly synthesize this key intermediate for the development of JNK inhibitors and other potential therapeutic agents. The principles and techniques described herein are broadly applicable to the synthesis of other diarylmethyl sulfoxides, making this a valuable resource for the drug discovery and development community.
References
-
Zasler, A., et al. (2014). Elucidation of Structural Elements for Selectivity across Monoamine Transporters: Novel 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues. Journal of Medicinal Chemistry, 57(9), 3806–3818. [Link]
-
Zhou, P., & Zhang, L. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(9), 2274–2277. [Link]
-
Zhou, P., & Zhang, L. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC, NIH. [Link]
-
Cao, J., et al. (2021). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC, NIH. [Link]
-
Nam, G., et al. (2015). Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. Molecules, 20(8), 13744–13757. [Link]
-
Wikipedia. (n.d.). Hydrogen peroxide. Retrieved from [Link]
Sources
- 1. S-PHENYL THIOACETATE(934-87-2) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Acid-Catalyzed Thioetherification of 4,4'-Difluorobenzhydrol with Thioglycolic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of S-(bis(4-fluorophenyl)methyl)thioglycolic acid via the acid-catalyzed thioetherification of 4,4'-difluorobenzhydrol with thioglycolic acid. The protocol herein is designed to be a robust and reproducible method for accessing this valuable thioether, a potential building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and discuss the critical parameters that ensure a successful outcome. The significance of fluorinated benzhydryl moieties in drug discovery is also briefly addressed.
Introduction: The Strategic Importance of Fluorinated Benzhydryl Thioethers
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] The 4,4'-difluorobenzhydrol scaffold, in particular, is a key precursor in the synthesis of various biologically active molecules, including agents targeting the central nervous system.[2] The thioether linkage, on the other hand, is a common functional group in numerous pharmaceuticals and serves as a versatile handle for further molecular elaboration.
The thioetherification of 4,4'-difluorobenzhydrol with thioglycolic acid provides a direct route to a bifunctional molecule possessing both the fluorinated diarylmethyl core and a carboxylic acid moiety. This product can be a valuable intermediate for the synthesis of more complex molecules, such as novel enzyme inhibitors or receptor ligands.
Reaction Mechanism and Rationale
The thioetherification of an alcohol with a thiol under acidic conditions is a classic example of a nucleophilic substitution reaction. The generally accepted mechanism for this transformation involves the following key steps:
-
Protonation of the Alcohol: The acid catalyst protonates the hydroxyl group of 4,4'-difluorobenzhydrol, converting it into a good leaving group (water).[3]
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized secondary benzylic carbocation. The two fluorine atoms on the phenyl rings exert an electron-withdrawing inductive effect, which can slightly destabilize the carbocation, but the resonance stabilization from the two phenyl rings is the dominant factor.
-
Nucleophilic Attack by the Thiol: The sulfur atom of thioglycolic acid, a potent nucleophile, attacks the electrophilic carbocation.
-
Deprotonation: A final deprotonation step yields the desired thioether product and regenerates the acid catalyst.
This acid-catalyzed dehydrative approach is an efficient method for forming thioethers from alcohols and thiols.[4][5]
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed mechanism for the acid-catalyzed thioetherification.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific laboratory setup and desired scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4,4'-Difluorobenzhydrol | >98% | e.g., TCI, Sigma-Aldrich | Store in a cool, dry place.[6][7] |
| Thioglycolic acid | ≥98% | e.g., Sigma-Aldrich, Alfa Aesar | Corrosive and toxic. Handle in a fume hood.[8] |
| Triflic acid (CF₃SO₃H) | Reagent grade | e.g., Sigma-Aldrich, Acros Organics | Highly corrosive. Handle with extreme care. |
| Dichloromethane (DCM) | Anhydrous | e.g., Fisher Scientific, VWR | Use a dry solvent for best results. |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Laboratory preparation | For workup. |
| Brine | Saturated aqueous solution | Laboratory preparation | For workup. |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | e.g., Fisher Scientific, VWR | For drying the organic layer. |
| Silica gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies | For column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Procedure
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the thioetherification.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4,4'-difluorobenzhydrol (1.0 eq.).
-
Addition of Reagents: Dissolve the benzhydrol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Add thioglycolic acid (1.2 eq.) to the solution and stir to combine.
-
Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add triflic acid (0.1 eq.) dropwise to the stirred solution. Caution: The addition of triflic acid can be exothermic.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-(bis(4-fluorophenyl)methyl)thioglycolic acid.
Data and Expected Results
| Parameter | Value/Observation |
| Reactant Ratio | 1.0 eq. 4,4'-difluorobenzhydrol : 1.2 eq. thioglycolic acid |
| Catalyst Loading | 0.1 eq. Triflic acid |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours (TLC monitored) |
| Expected Yield | 75-90% (after purification) |
| Product Appearance | White to off-white solid |
Characterization of the final product should be performed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, C-S bond).
Troubleshooting and Safety Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Increase the reaction time or slightly warm the reaction mixture if the starting material is not fully consumed.
-
Consider using a different acid catalyst, such as zinc chloride, although this may require different reaction conditions.[9][10]
-
-
Side Reactions:
-
Formation of the disulfide of thioglycolic acid can occur if the reaction is exposed to air for prolonged periods. Maintaining an inert atmosphere can minimize this.
-
-
Safety:
-
Thioglycolic acid is corrosive and toxic. Always handle it in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety glasses.[8]
-
Triflic acid is a strong, corrosive acid. Handle with extreme care, and have a neutralizing agent (e.g., sodium bicarbonate) readily available in case of a spill.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Conclusion
The protocol outlined in this application note provides a reliable method for the synthesis of S-(bis(4-fluorophenyl)methyl)thioglycolic acid. The acid-catalyzed dehydrative thioetherification of 4,4'-difluorobenzhydrol is an efficient transformation that yields a valuable, fluorinated building block for further synthetic endeavors in drug discovery and materials science. The mechanistic insights and procedural details provided herein should enable researchers to successfully implement and adapt this methodology for their specific needs.
References
-
Schrimpf, M. R., et al. (2021). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Pharmaceuticals, 14(11), 1121. [Link]
-
Kuciński, K., & Szostak, M. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Scientific Reports, 13(1), 20624. [Link]
-
Singh, V., et al. (2020). Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols. Chemical Review and Letters, 3(4), 133-146. [Link]
-
Wikipedia. (n.d.). Thioglycolic acid. Retrieved from [Link]
-
González-Álvarez, M., et al. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Tetrahedron, 94, 132335. [Link]
- Google Patents. (1981). US4267375A - Preparation of thioethers.
-
Gasanov, A. G. (2021). Current state of research in the field of synthesis and rational application of thioglycolic acid esters. Transactions of the National Academy of Sciences of Azerbaijan, Series of Physical-Technical and Mathematical Sciences, Chemical Sciences, 41(1), 42-53. [Link]
-
Organic Chemistry Guide. (2023, February 14). Thioether (Sulfide) Synthesis - EASY! [Video]. YouTube. [Link]
-
Kuciński, K., & Szostak, M. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Scientific Reports, 13(1), 20624. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]
-
Ashenhurst, J. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]
-
Wang, C., et al. (2020). Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. Asian Journal of Organic Chemistry, 9(7), 976-989. [Link]
-
Furman, F. M., et al. (1953). Novel Reactions of 2-Naphthol with Thioglycolic Acid and Other Mercaptans. Journal of the American Chemical Society, 75(13), 3141-3144. [Link]
-
Hoan, D. Q. (2018). Reaction of schiff bases with thioglycolic acid: synthesis of thiazepine-1(2h)-one. Hue University Journal of Science: Natural Science, 127(1A), 5-12. [Link]
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-214. [Link]
-
Kumar, A., et al. (2021). Mechanistic Investigations of Ruthenium Catalyzed Dehydrogenative Thioester Synthesis and Thioester Hydrogenation. ACS Catalysis, 11(5), 2945-2954. [Link]
-
ResearchGate. (n.d.). Thioetherification of optically active secondary alcohols: impact of the counteranion. Retrieved from [Link]
-
PubMed. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Retrieved from [Link]
- Google Patents. (1961). US2990424A - Ester derivatives of thioglycolic acid and process of preparing same.
-
Penta chemicals. (2025). Thioglycolic acid 80% solution Safety Data Sheet. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,4'-Difluorobenzhydrol | 365-24-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 4,4'-Difluorobenzhydrol | 365-24-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chemrevlett.com [chemrevlett.com]
- 10. US4267375A - Preparation of thioethers - Google Patents [patents.google.com]
The Synthesis of N-Substituted Bisarylmethylthioacetamides: A Detailed Experimental Guide
An Application Note and Protocol from the Desk of a Senior Application Scientist
Introduction
N-substituted bisarylmethylthioacetamides represent a class of compounds with significant potential in medicinal chemistry and materials science. The thioamide functionality is a crucial isostere of the amide bond, offering altered electronic properties, hydrogen bonding capabilities, and metabolic stability, which can be leveraged in drug design.[1] The bisarylmethyl group, often a benzhydryl moiety, imparts significant steric bulk and lipophilicity, which can influence receptor binding and pharmacokinetic properties. This guide provides detailed experimental procedures for the synthesis of these complex molecules, aimed at researchers and professionals in drug development and organic synthesis. We will explore two primary synthetic strategies, offering insights into the rationale behind the experimental choices to ensure reproducible and successful outcomes.
Synthetic Strategies: A Comparative Overview
The synthesis of N-substituted bisarylmethylthioacetamides can be approached via two principal routes: a linear, multi-step synthesis and a more convergent one-pot multicomponent reaction.
-
Route A: Multi-Step Linear Synthesis. This approach offers a robust and often more predictable pathway to the target molecule. It involves the sequential construction of the molecule, starting from a bisarylmethanol, proceeding through a key bisarylmethylthioacetic acid intermediate, and culminating in a final amidation step. While longer, this route allows for the isolation and purification of intermediates, which can simplify optimization and troubleshooting.
-
Route B: Modified Willgerodt-Kindler Reaction. This one-pot, three-component reaction is an attractive alternative due to its atom economy and operational simplicity.[2] It involves the direct reaction of an aryl methyl ketone, a bisarylmethylamine, and elemental sulfur. However, the use of a sterically hindered secondary amine, such as a bisarylmethylamine, in the Willgerodt-Kindler reaction can present challenges and may require careful optimization.[3][4]
The choice of synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
Figure 1: High-level overview of the two primary synthetic routes to N-substituted bisarylmethylthioacetamides.
Route A: Multi-Step Synthesis Protocol
This route is exemplified by the synthesis of N-alkyl-2-((diphenylmethyl)thio)acetamide.
Step 1: Synthesis of (Diphenylmethyl)thioacetic Acid
The initial step involves the preparation of the key thioacetic acid intermediate from benzhydrol. This procedure is adapted from methodologies developed for the synthesis of modafinil intermediates.[1][5][6][7][8]
Rationale: This two-step sequence first converts the alcohol to a more reactive species that can then undergo nucleophilic substitution with a thiol. The subsequent reaction with chloroacetic acid builds the thioacetamide backbone.
Protocol:
-
Preparation of Diphenylmethanethiol: In a well-ventilated fume hood, dissolve benzhydrol (1.0 eq) and thiourea (1.2 eq) in glacial acetic acid. Bubble hydrogen bromide gas through the solution or add hydrobromic acid (48% aqueous solution) and heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice water. The resulting precipitate is the S-benzhydylisothiouronium salt. Filter the solid, wash with water, and then hydrolyze it by heating with a solution of sodium hydroxide. Acidify the cooled solution with a mineral acid (e.g., HCl) to precipitate the diphenylmethanethiol. Filter the product, wash with water, and dry under vacuum.
-
Synthesis of (Diphenylmethyl)thioacetic Acid: To a solution of diphenylmethanethiol (1.0 eq) in a suitable solvent such as isopropanol, add sodium hydroxide (1.1 eq) and stir until a clear solution is obtained. Add chloroacetic acid (1.1 eq) portion-wise, maintaining the temperature below 40°C. Heat the mixture to reflux for 2-3 hours. After cooling, dilute the reaction mixture with water and acidify with HCl to precipitate the (diphenylmethyl)thioacetic acid. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Figure 2: Workflow for the synthesis of the (diphenylmethyl)thioacetic acid intermediate.
Step 2: Amidation of (Diphenylmethyl)thioacetic Acid
The final step is the coupling of the thioacetic acid with a primary amine to yield the desired N-substituted thioacetamide.
Rationale: The conversion of the carboxylic acid to an acid chloride activates it for nucleophilic attack by the primary amine. The use of a base is necessary to neutralize the HCl generated during the reaction.[9] Alternatively, direct amidation using coupling reagents can be employed, though this may be lower yielding for thioacids. A more recent approach involves the photocatalytic coupling of thioacids and amines.[10][11]
Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend (diphenylmethyl)thioacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (1.2 eq) dropwise at 0°C. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Cool the mixture to 0°C and add a solution of the desired primary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same anhydrous solvent dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Route B: Modified Willgerodt-Kindler Reaction Protocol
This one-pot synthesis offers a more direct route to N-substituted bisarylmethylthioacetamides.
Rationale: The Willgerodt-Kindler reaction is a powerful tool for the synthesis of thioamides.[2][3][4][12] The mechanism involves the formation of an enamine from the ketone and the secondary amine, which then reacts with sulfur. A series of rearrangements leads to the final thioamide product.[3] The use of a bulky secondary amine like a bisarylmethylamine may require higher temperatures or longer reaction times to overcome steric hindrance.
Prerequisite: Synthesis of the Bisarylmethylamine
Bisarylmethylamines can be synthesized via the reductive amination of the corresponding bisaryl ketone.[13][14][15]
Protocol for N-(Diphenylmethyl)amine Synthesis:
-
To a solution of benzophenone (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield diphenylmethanamine.
Willgerodt-Kindler Reaction Protocol:
-
In a round-bottom flask, combine the aryl methyl ketone (e.g., acetophenone, 1.0 eq), the bisarylmethylamine (e.g., diphenylmethanamine, 1.2 eq), and elemental sulfur (2.5 eq).
-
Add a high-boiling point solvent such as pyridine or N-methyl-2-pyrrolidone (NMP).
-
Heat the mixture to reflux (typically 120-160°C) for 6-24 hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Figure 3: Simplified mechanism of the Willgerodt-Kindler reaction for the synthesis of N-substituted bisarylmethylthioacetamides.
Data Presentation: Representative Examples
The following table provides representative examples of thioamides synthesized via the Willgerodt-Kindler reaction, illustrating the scope of the reaction with various substrates. While specific examples for N-bisarylmethylthioacetamides are not abundant in the literature, these examples with other secondary amines provide a basis for expected outcomes.
| Entry | Aryl Methyl Ketone | Amine | Product | Yield (%) | Reference |
| 1 | Acetophenone | Morpholine | 2-phenyl-1-(morpholino-4-yl)ethanethione | 81 | [4] |
| 2 | 4-Chloroacetophenone | Morpholine | 2-(4-chlorophenyl)-1-(morpholino-4-yl)ethanethione | 55-74 | [4] |
| 3 | 4-Methylacetophenone | Morpholine | 1-(morpholino-4-yl)-2-(p-tolyl)ethanethione | 55-74 | [4] |
| 4 | Acetophenone | Pyrrolidine | 2-phenyl-1-(pyrrolidin-1-yl)ethanethione | ~75 | [2] |
Purification and Characterization
Purification:
-
Column Chromatography: This is the most common method for purifying the final products. A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to effect separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method of purification.
Characterization:
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key signals to look for in ¹H NMR include the N-H proton (if a primary amine was used in amidation), the bisarylmethyl proton (a singlet), and the protons of the aryl groups. In ¹³C NMR, the characteristic thiocarbonyl carbon signal (C=S) appears downfield (typically >190 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the C=S bond (typically in the range of 1200-1050 cm⁻¹) and the N-H bond (for secondary thioamides, around 3400-3200 cm⁻¹).
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care.
-
Hydrogen bromide is a corrosive gas.
-
Many of the organic solvents used are flammable and should be kept away from ignition sources.
-
Elemental sulfur is flammable.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This guide provides two robust and versatile methods for the synthesis of N-substituted bisarylmethylthioacetamides. The multi-step linear synthesis offers a more controlled approach, while the modified Willgerodt-Kindler reaction provides a more convergent and atom-economical alternative. The choice of method will depend on the specific synthetic goals and available resources. The detailed protocols and mechanistic insights provided herein should enable researchers to successfully synthesize these valuable compounds for their research in drug discovery and materials science.
References
- Darabi, H. R., et al. (1999).
- Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. J. Chem. Pharm. Res., 6(8), 393-399.
-
Wikipedia. (2023). Willgerodt rearrangement. [Link]
- Pathak, U., et al. (2008). A convenient one-pot preparation of N-substituted thioamides. Indian Journal of Chemistry, 47B, 1138-1141.
- Google Patents. (2004). Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.
-
Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
- Google Patents. (2006). Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.
- Rajitha, B., et al. (2006). Synthesis and Characterization of N-Benzhydrylbenzamide. E-Journal of Chemistry, 3(4), 283-287.
-
Eureka | Patsnap. (2006). Process for the preparation of 2-[(diphenylmethyl) thio] acetamide. [Link]
- Google Patents. (2004). Process for the preparation of 2-[(diphenylmethyl)thioacetamide.
-
ResearchGate. (2023). Approaches for amidation of thioacids, their salts and thioesters. [Link]
-
MSU chemistry. (2009). Willgerodt‐Kindler Reac1on. [Link]
-
SynArchive. Willgerodt-Kindler Reaction. [Link]
- Google Patents. (2007). Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.
-
New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8800. [Link]
- Al-Hourani, B. J. (2022).
-
The Royal Society of Chemistry. Thioamide N–C(S) Activation. [Link]
- Darabi, H. R., et al. (2008). Synthesis of 1,n-Acyloxy Thioamides by the Willgerodt-Kindler Reaction: Chemoselectivity of 1,3.
-
RSC Publishing. (2023). Harnessing radical mediated reactions of thioacids for organic synthesis. [Link]
-
ResearchGate. (2023). Harnessing Radical Mediated Reactions of Thioacids for Organic Synthesis. [Link]
-
ResearchGate. (2012). Mechanism of Thio Acid/Azide Amidation. [Link]
-
ResearchGate. (2022). (PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. [Link]
- Arora, V. K. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1039-1044.
-
Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry, 85(23), 15513-15523. [Link]
-
ResearchGate. (2001). Reaction of Amphipathic-Type Thioester and Amine with Hydrophobic Effect in Water. [Link]
-
MDPI. (2007). Novel Reaction of N,N'-Bisarylmethanediamines with Formaldehyde. Synthesis of Some New 1,3,5-Triaryl-1,3,5-hexahydrotriazines. [Link]
-
SciELO South Africa. (2013). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. [Link]
-
ResearchGate. (2010). (PDF) Synthesis of some secondary amine derivatives bearing a heteroaryl fragment. [Link]
-
Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs. European Journal of Medicinal Chemistry, 187, 111943. [Link]
-
ChemSynthesis. bis(4-chlorophenyl)methanol. [Link]
-
PubMed. (1997). Oxidative acylation using thioacids. [Link]
-
Sci-Hub. (2003). Reaction and Characterization of Thioamide Dianions Derived from N-Benzyl Thioamides. [Link]
- Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 53(10), 4005-4014.
-
Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
-
Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines. [Link]
-
Chad's Prep. (2021). 22.3 Synthesis of Amines | Organic Chemistry. [Link]
-
ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]
-
PubMed Central. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. [Link]
-
MDPI. (2023). Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides. [Link]2)
Sources
- 1. Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. WO2004075827A2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]
- 6. US20060128812A1 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. synarchive.com [synarchive.com]
- 13. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
The Emerging Role of {[Bis(4-fluorophenyl)methyl]thio}acetic acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Scaffold of Potential
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique pharmacological profiles is perpetual. {[Bis(4-fluorophenyl)methyl]thio}acetic acid emerges as a compound of significant interest, embodying a versatile architecture for the design of new therapeutic agents. While direct and extensive research on this specific molecule is in its nascent stages, the constituent moieties—the bis(4-fluorophenyl)methyl group and the thioacetic acid linker—are well-established pharmacophores found in a range of biologically active compounds. This guide provides a comprehensive overview of the potential applications, synthetic strategies, and proposed research protocols for scientists and drug development professionals intrigued by the therapeutic promise of this scaffold.
The bis(4-fluorophenyl)methyl motif is a key structural element in a variety of atypical dopamine transporter (DAT) inhibitors, which have shown therapeutic potential in preclinical models of psychostimulant use disorders.[1] The fluorine substituents are known to enhance metabolic stability and can modulate the electronic properties of the molecule, influencing its binding affinity to biological targets.[2] The thioacetic acid component, on the other hand, provides a reactive handle for further chemical modification and can itself contribute to the biological activity of the parent molecule.
This document will delve into the synthetic accessibility of this compound, explore its potential mechanisms of action based on data from structurally related compounds, and provide detailed, actionable protocols for its investigation in a research setting.
Synthetic Pathways and Molecular Elaboration
The synthesis of this compound is conceptually straightforward, leveraging established organosulfur chemistry. The primary route involves the reaction of a suitable bis(4-fluorophenyl)methyl halide with a salt of thioglycolic acid.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
Bis(4-fluorophenyl)methanol
-
Thionyl chloride (SOCl₂) or Hydrobromic acid (HBr)
-
Thioglycolic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Procedure:
-
Synthesis of Bis(4-fluorophenyl)methyl Halide (Intermediate 1):
-
Dissolve bis(4-fluorophenyl)methanol in a suitable solvent such as DCM.
-
Slowly add thionyl chloride or hydrobromic acid at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with ice-water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bis(4-fluorophenyl)methyl halide. This intermediate can often be used in the next step without further purification.
-
-
Synthesis of the Thioacetate Salt (Intermediate 2):
-
In a separate flask, dissolve thioglycolic acid in an anhydrous solvent like THF or DMF.
-
Cool the solution to 0 °C and add an equimolar amount of a strong base (e.g., NaOH or KOH) to form the corresponding salt.
-
-
Coupling Reaction:
-
Add the solution of bis(4-fluorophenyl)methyl halide (Intermediate 1) dropwise to the freshly prepared thioacetate salt solution (Intermediate 2) at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.
-
Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base for the deprotonation of thioglycolic acid is crucial to prevent side reactions. The reaction is typically performed at low temperatures to control exothermicity and improve selectivity. Anhydrous conditions are important to prevent hydrolysis of the halide intermediate.
Below is a diagram illustrating the synthetic workflow.
Caption: Synthetic workflow for this compound.
Potential Medicinal Chemistry Applications and Mechanistic Insights
The structural features of this compound suggest several potential applications in drug discovery.
Atypical Dopamine Transporter (DAT) Inhibition
The bis(4-fluorophenyl)methyl moiety is a well-established pharmacophore in atypical DAT inhibitors. These compounds have shown promise in treating substance use disorders by reducing the reinforcing effects of psychostimulants without exhibiting stimulant properties themselves.[1] The proposed mechanism involves binding to the dopamine transporter in a manner that differs from traditional stimulants like cocaine, potentially by stabilizing an inward-facing conformation of the transporter.
Hypothesized Mechanism of Action:
Caption: Proposed inhibition of dopamine reuptake by targeting the DAT.
Intermediate for Novel Therapeutics
The carboxylic acid and thioether functionalities of this compound make it a versatile building block for the synthesis of more complex molecules with diverse pharmacological activities.
-
Amide Coupling: The carboxylic acid can be readily coupled with a wide range of amines to generate a library of amides. This approach has been used to synthesize potent inhibitors of various enzymes and receptors.
-
Esterification: Ester derivatives can be synthesized to improve pharmacokinetic properties, such as oral bioavailability.
-
Oxidation of the Thioether: The thioether can be oxidized to the corresponding sulfoxide and sulfone, which can significantly alter the polarity and biological activity of the molecule. This strategy has been successfully employed in the development of atypical DAT inhibitors.[1]
Protocols for Biological Evaluation
To explore the therapeutic potential of this compound and its derivatives, a series of in vitro and in vivo assays are recommended.
Protocol 2: In Vitro Dopamine Transporter (DAT) Binding Assay
Objective: To determine the binding affinity of this compound for the human dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand (e.g., [³H]WIN 35,428).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from hDAT-expressing HEK293 cells.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value to determine the binding affinity.
Data Presentation:
| Compound | DAT Binding Affinity (Kᵢ, nM) |
| This compound | To be determined |
| Reference Compound (e.g., Cocaine) | Known value |
Protocol 3: In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of this compound in liver microsomes.
Materials:
-
Human or rat liver microsomes.
-
NADPH regenerating system.
-
Test compound: this compound.
-
Control compounds with known metabolic stability (high and low).
-
Acetonitrile with an internal standard.
-
LC-MS/MS system.
Procedure:
-
Pre-incubate the liver microsomes with the test compound in a phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Data Presentation:
| Compound | Half-life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) |
| This compound | To be determined | To be determined |
| High Clearance Control | Known value | Known value |
| Low Clearance Control | Known value | Known value |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its structural similarity to known bioactive molecules, particularly atypical DAT inhibitors, provides a strong rationale for its investigation as a potential therapeutic agent for neurological and psychiatric disorders. Furthermore, its chemical tractability makes it an ideal starting point for the generation of diverse chemical libraries for broader screening against various biological targets.
Future research should focus on the systematic exploration of the structure-activity relationship (SAR) of derivatives of this compound. Modifications of the aromatic rings, the thioether linker, and the carboxylic acid moiety will provide valuable insights into the key structural features required for potent and selective biological activity. The protocols outlined in this guide offer a foundational framework for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this versatile chemical entity.
References
-
Mabire, D., et al. (2005). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. Journal of Medicinal Chemistry, 48(6), 2134-2153. [Link]
-
Tadross, P. M., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Chemical Neuroscience. [Link]
-
Riley, A. P., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 7(10), 3059-3074. [Link]
-
Wikipedia. (n.d.). Thioacetic acid. Retrieved from [Link]
Sources
- 1. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Atypical Dopamine Transporter Inhibitors Using Fluorinated Precursors
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a detailed technical overview and step-by-step protocols for the synthesis of atypical dopamine transporter (DAT) inhibitors, with a strategic focus on the incorporation of fluorine. Atypical DAT inhibitors, such as analogs of GBR 12909 and benztropine, offer a promising therapeutic window for neuropsychiatric disorders by modulating dopamine levels with a reduced potential for abuse compared to classical stimulants like cocaine.[1][2] The introduction of fluorine into these molecular scaffolds is a key medicinal chemistry strategy to enhance metabolic stability, modulate binding affinity, and improve pharmacokinetic profiles.[3][4] This document outlines the synthesis of critical fluorinated precursors, including 4,4'-difluorobenzhydrol, and provides detailed protocols for their incorporation into representative atypical DAT inhibitor backbones.
Introduction: The Rationale for Fluorinated Atypical DAT Inhibitors
The dopamine transporter is a critical regulator of dopaminergic signaling in the central nervous system, responsible for the reuptake of dopamine from the synaptic cleft.[5][6] While inhibition of DAT is a well-established mechanism for increasing synaptic dopamine, many potent inhibitors, known as "typical" inhibitors, exhibit strong psychostimulant and reinforcing effects that lead to a high abuse liability.
Atypical DAT inhibitors represent a distinct class of ligands that, despite binding to the DAT and inhibiting dopamine uptake, do not produce the same constellation of behavioral effects as typical inhibitors.[1][2] Compounds like benztropine and GBR 12909 are known to stabilize the DAT in an inward-facing (closed-to-out) conformation, a mechanistic distinction from cocaine, which stabilizes an open-to-out state.[2] This difference in conformational stabilization is thought to underlie their "atypical" profile, making them attractive candidates for the development of therapeutics for conditions such as psychostimulant use disorder.
The Role of Fluorine: The strategic incorporation of fluorine into drug candidates is a powerful tool in medicinal chemistry. The carbon-fluorine bond is exceptionally strong, which can block metabolically labile sites and increase the half-life of a compound.[4] Furthermore, fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to enhanced binding affinity and selectivity for the target protein. For the DAT inhibitors discussed herein, the bis(4-fluorophenyl)methyl moiety is a common structural feature that confers advantageous properties.[1][2]
Synthesis of Key Fluorinated Precursors
A common and essential precursor for the synthesis of many fluorinated atypical DAT inhibitors is a reactive derivative of 4,4'-difluorobenzhydrol. The following section details a reliable, two-step synthesis of 4,4'-difluorobenzhydryl chloride.
Workflow for Precursor Synthesis
Caption: Synthetic workflow for key fluorinated precursors.
Protocol 2.1: Synthesis of 4,4'-Difluorobenzhydrol
This protocol describes the reduction of 4,4'-difluorobenzophenone to its corresponding alcohol using sodium borohydride.
Materials:
-
4,4'-Difluorobenzophenone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Acetic acid
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4,4'-difluorobenzophenone (1.0 equivalent) in methanol (approximately 2 volumes relative to the ketone).
-
To the stirred solution at room temperature, add sodium borohydride (0.6 equivalents) portion-wise over 45 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Stir the reaction mixture at ambient temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water (7.5 volumes).
-
Adjust the pH to ~4 with acetic acid to quench any remaining NaBH₄.
-
Extract the product with dichloromethane (2 x 4 volumes).
-
Combine the organic layers, wash with water (2 volumes), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4,4'-difluorobenzhydrol as a white to off-white solid. Expected yield is typically 93-97%.
Protocol 2.2: Synthesis of 4,4'-Difluorobenzhydryl Chloride
This protocol details the conversion of the synthesized alcohol to the more reactive alkyl chloride, a key electrophile for subsequent alkylation steps.
Materials:
-
4,4'-Difluorobenzhydrol
-
Toluene
-
Concentrated Hydrochloric Acid (35% aqueous)
-
Tetrabutylammonium bromide (TBAB)
Procedure:
-
To a stirred solution of 4,4'-difluorobenzhydrol (1.0 equivalent) in toluene (3.7 volumes) at room temperature, add concentrated hydrochloric acid (3.7 volumes).
-
Add a catalytic amount of tetrabutylammonium bromide (0.01 equivalents). Causality Note: TBAB acts as a phase-transfer catalyst, facilitating the reaction between the organic-soluble alcohol and the aqueous acid.
-
Heat the biphasic mixture and stir at 40-45°C for 6-7 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and transfer to a separatory funnel.
-
Separate the organic layer and concentrate it under vacuum to give crude 4,4'-difluorobenzhydryl chloride as a light brown liquid. This crude product is often used in the next step without further purification. Expected yield is 95-97%.
Synthesis of a Fluorinated GBR 12909 Analog
GBR 12909, 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine, is a potent and selective DAT inhibitor with an atypical profile.[2] The following protocol outlines its synthesis via the alkylation of a piperazine intermediate with the previously synthesized fluorinated precursor.
Workflow for GBR 12909 Analog Synthesis
Caption: General synthetic workflow for a GBR 12909 analog.
Protocol 3.1: Synthesis of N-(2-Hydroxyethyl)-N'-(3-phenylpropyl)piperazine
This step creates the core piperazine structure with the appropriate side chain for subsequent coupling.
Materials:
-
1-(2-Hydroxyethyl)piperazine
-
1-Bromo-3-phenylpropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
In a round-bottom flask, combine 1-(2-hydroxyethyl)piperazine (1.2 equivalents), potassium carbonate (2.0 equivalents), and acetonitrile.
-
To the stirred suspension, add 1-bromo-3-phenylpropane (1.0 equivalent).
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired intermediate.
Protocol 3.2: Synthesis of 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909)
This final step involves an O-alkylation to couple the fluorinated benzhydryl moiety. This protocol is adapted from procedures for similar ether syntheses.
Materials:
-
N-(2-Hydroxyethyl)-N'-(3-phenylpropyl)piperazine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
4,4'-Difluorobenzhydryl Chloride
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add N-(2-hydroxyethyl)-N'-(3-phenylpropyl)piperazine (1.0 equivalent) and dissolve in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise. Safety Note: NaH reacts violently with water. Ensure all glassware and reagents are anhydrous. Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0°C and add a solution of 4,4'-difluorobenzhydryl chloride (1.05 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield GBR 12909.
Synthesis of a Fluorinated Benztropine Analog
Benztropine analogs are another major class of atypical DAT inhibitors.[1] The synthesis of a difluorinated analog involves the etherification of tropine with the 4,4'-difluorobenzhydryl precursor.
Workflow for Fluorinated Benztropine Analog Synthesis
Caption: Synthetic workflow for a fluorinated benztropine analog.
Protocol 4.1: Synthesis of 3-(4,4'-Difluorobenzhydryloxy)tropane
This protocol describes the O-alkylation of the 3-hydroxyl group of the tropane scaffold.
Materials:
-
Tropine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
4,4'-Difluorobenzhydryl Chloride
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve tropine (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C and carefully add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1 hour.
-
Cool the reaction back to 0°C and add a solution of 4,4'-difluorobenzhydryl chloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor by TLC.
-
Upon completion, cool the reaction to 0°C and quench by the slow addition of water.
-
Extract the product with ethyl acetate or a mixture of ethyl acetate/hexane (3x).
-
Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluorinated benztropine analog.
Data Summary and Characterization
All synthesized compounds must be rigorously characterized to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Compound | Precursor 1 | Precursor 2 | Method | Typical Yield |
| 4,4'-Difluorobenzhydrol | 4,4'-Difluorobenzophenone | NaBH₄ | Reduction | 93-97% |
| 4,4'-Difluorobenzhydryl Cl | 4,4'-Difluorobenzhydrol | conc. HCl | Chlorination | 95-97% |
| GBR 12909 Analog | Piperazine Intermediate | 4,4'-Difluorobenzhydryl Cl | O-Alkylation | 40-60% |
| Fluorinated Benztropine | Tropine | 4,4'-Difluorobenzhydryl Cl | O-Alkylation | 50-70% |
Note: Yields for final products are estimates and can vary significantly based on reaction scale and purification efficiency.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the synthesis of key fluorinated precursors and their application in constructing atypical dopamine transporter inhibitors. The strategic use of fluorination offers a clear pathway to modulate the pharmacological properties of these important therapeutic candidates. Future work in this area will likely focus on expanding the library of fluorinated analogs to further probe structure-activity relationships, optimizing synthetic routes for scalability, and exploring novel fluorination methodologies to access unique chemical space.
References
-
Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. PubMed Central. Available at: [Link]
-
Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates. PubMed Central. Available at: [Link]
-
Dopamine reuptake inhibitor. Wikipedia. Available at: [Link]
-
Distinct Effects of (R)-Modafinil and its (R)- and (S)-Fluoro-Analogs on Mesolimbic Extracellular Dopamine Assessed by Voltammetry and Microdialysis in Rats. National Institutes of Health. Available at: [Link]
-
Synthesis and pharmacology of 6-substituted benztropines: discovery of novel dopamine uptake inhibitors possessing low binding affinity to the dopamine transporter. PubMed. Available at: [Link]
-
Atypical Dopamine Uptake Inhibitors that Provide Clues About Cocaine's Mechanism at the Dopamine Transporter. ResearchGate. Available at: [Link]
-
Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Publications. Available at: [Link]
-
Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of Tropane-like 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909) Analogues. ResearchGate. Available at: [Link]
-
(PDF) SYNTHESIS, STRUCTURE, DOPAMINE TRANSPORTER AFFINITY AND OCTANOL/WATER PARTITION COEFFICIENTS OF NOVEL, LESS LIPOPHILIC GBR 12909 ANALOGS. ResearchGate. Available at: [Link]
-
Synthesis and dopamine transporter binding affinity of 2,6-dioxopiperazine analogs of GBR 12909. ResearchGate. Available at: [Link]
-
New Fluorinated Dopamine D2 Ligands With Benzofuran Skeleton. The Synthesis and in Vitro Evaluation. PubMed. Available at: [Link]
-
Synthesis and in vitro affinity for dopamine D-2 receptor of N-fluorine-substituted analogs of eticlopride. PubMed. Available at: [Link]
-
Novel Ways of Targeting the Dopamine Transporter. ResearchGate. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. Available at: [Link]
-
The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524. National Institutes of Health. Available at: [Link]
-
Chemical structures of fluorine-containing dopaminergic agents used in the present study. ResearchGate. Available at: [Link]
-
Novel ways of targeting the dopamine transporter. PubMed Central. Available at: [Link]
-
A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. PubMed Central. Available at: [Link]
-
Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Semantic Scholar. Available at: [Link]
-
Dopamine transporter imaging with fluorine-18-FPCIT and PET. PubMed. Available at: [Link]
-
Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine. PubMed Central. Available at: [Link]
-
Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms. PubMed Central. Available at: [Link]
-
The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. MDPI. Available at: [Link]
-
Fluoride Affects Dopamine Metabolism and Causes Changes in the Expression of Dopamine Receptors (D1R and D2R) in Chosen Brain Structures of Morphine-Dependent Rats. PubMed. Available at: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]
-
Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms. Journal of Neurochemistry. Available at: [Link]
Sources
- 1. Combinatorial synthesis of benztropine libraries and their evaluation as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Derivatization of {[Bis(4-fluorophenyl)methyl]thio}acetic acid for biological evaluation
Application Note & Protocol Guide
Derivatization of {[Bis(4-fluorophenyl)methyl]thio}acetic Acid for Biological Evaluation
Abstract
In medicinal chemistry, the strategic modification of a lead compound is a cornerstone of optimizing therapeutic potential. The molecule, this compound, presents a compelling scaffold for derivatization, featuring two key functional handles: a terminal carboxylic acid and a central thioether linkage. This guide provides a comprehensive framework for the synthesis, purification, and biological evaluation of novel derivatives. We detail robust protocols for esterification, amidation, and thioether oxidation, explaining the chemical rationale behind each strategic choice. Furthermore, we provide step-by-step protocols for primary biological screening, including in vitro cytotoxicity and antimicrobial susceptibility assays, to enable a preliminary assessment of structure-activity relationships (SAR).
Introduction: The Rationale for Derivatization
The parent compound, this compound, possesses a diarylmethane motif, a structure found in numerous biologically active agents. However, the therapeutic utility of a lead compound is often limited by suboptimal physicochemical or pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The carboxylic acid group, while often crucial for target binding, can lead to poor membrane permeability due to ionization at physiological pH and may be a site for rapid metabolism.[1]
Derivatization serves as a critical tool to address these challenges. By systematically modifying the core structure, researchers can:
-
Modulate Physicochemical Properties: Fine-tune lipophilicity, polarity, and solubility to enhance bioavailability.
-
Improve Pharmacokinetic Profiles: Block metabolic hotspots or introduce prodrug functionalities that improve absorption and distribution.
-
Enhance Pharmacodynamics: Introduce new interactions with the biological target to increase potency and selectivity.
-
Explore Structure-Activity Relationships (SAR): Elucidate which molecular features are essential for the desired biological effect, guiding future design iterations.[2][3]
This guide focuses on two primary derivatization pathways targeting the most chemically accessible sites on the parent molecule.
Figure 1: Overall strategy for the derivatization of the parent compound.
Derivatization Protocols: Synthesis and Mechanistic Insights
The following protocols are designed to be robust and reproducible. Each step is accompanied by an explanation of its chemical purpose, adhering to the principle of a self-validating experimental design.
Carboxylic Acid Modifications
The carboxylic acid is a versatile starting point for creating esters and amides, two of the most common functional groups in pharmaceuticals. These modifications can dramatically alter a compound's properties.[4]
-
Rationale: Esterification masks the polar carboxylic acid, typically increasing lipophilicity and cell membrane permeability. Esters can also function as prodrugs, which are converted back to the active carboxylic acid by intracellular esterase enzymes.
-
Reaction Scheme: R-COOH + EtOH --(H⁺ catalyst)--> R-COOEt + H₂O
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| This compound | 310.33 | 1.0 | 310 mg |
| Ethanol (Absolute) | 46.07 | Excess | 10 mL |
| Sulfuric Acid (Concentrated) | 98.08 | Catalytic | 2-3 drops |
| Dichloromethane (DCM) | 84.93 | - | 20 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 15 mL |
| Brine | - | - | 15 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | ~1 g |
Step-by-Step Methodology:
-
Setup: To a 50 mL round-bottom flask, add the parent acid (310 mg, 1.0 mmol) and absolute ethanol (10 mL).
-
Catalysis: Carefully add 2-3 drops of concentrated sulfuric acid to the stirring suspension.
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours.
-
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is reversible, so using excess ethanol drives the equilibrium toward the product.[4]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The product ester will have a higher Rf value (less polar) than the starting acid.
-
Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water (15 mL), saturated sodium bicarbonate solution (15 mL) to neutralize the acid catalyst, and finally with brine (15 mL).
-
Self-Validation: The bicarbonate wash will cause effervescence if significant acid is present. Wash until bubbling ceases.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude ethyl ester, typically as a pale oil or solid.
-
Purification & Characterization: Purify the crude product by flash column chromatography on silica gel if necessary. Confirm identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Rationale: The amide bond is generally more resistant to hydrolysis than an ester bond, leading to greater metabolic stability. Amides can also act as hydrogen bond donors and acceptors, potentially forming new, beneficial interactions with a biological target.[5] This protocol uses a standard peptide coupling agent.[6]
-
Reaction Scheme: R-COOH + Aniline --(EDCI/HOBt)--> R-CONHPh + Byproducts
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass |
| This compound | 310.33 | 1.0 | 310 mg |
| Aniline | 93.13 | 1.1 | 102 mg |
| EDCI (EDC) | 191.70 | 1.2 | 230 mg |
| HOBt | 135.12 | 1.2 | 162 mg |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 259 mg |
| Dichloromethane (DCM, anhydrous) | - | - | 15 mL |
Step-by-Step Methodology:
-
Setup: In an oven-dried 50 mL flask under a nitrogen atmosphere, dissolve the parent acid (310 mg, 1.0 mmol), aniline (102 mg, 1.1 mmol), and HOBt (162 mg, 1.2 mmol) in anhydrous DCM (15 mL).
-
Activation: Cool the solution to 0°C in an ice bath. Add EDCI (230 mg, 1.2 mmol) followed by the dropwise addition of DIPEA (259 mg, 2.0 mmol).
-
Causality: EDCI activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and racemization, before the amine attacks.[7] DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Follow the consumption of the starting acid by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1M HCl (2x15 mL), saturated sodium bicarbonate solution (2x15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the resulting crude amide by flash chromatography or recrystallization. Confirm structure and purity by NMR and MS.
Thioether Modifications
The thioether sulfur atom can be oxidized to a sulfoxide or a sulfone. This modification drastically increases polarity and introduces a hydrogen bond acceptor, which can fundamentally alter the compound's interaction with a biological target.[8]
-
Rationale: Oxidation of the thioether to a sulfoxide introduces a chiral center (if the R groups on the sulfur are different) and a polar sulfinyl group. Further oxidation to the sulfone yields a highly polar, achiral sulfonyl group. These changes can improve aqueous solubility and alter binding conformations.
-
Reaction Scheme: R-S-R' --(1 eq. oxidant)--> R-SO-R' --(>1 eq. oxidant)--> R-SO₂-R'
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass |
| This compound | 310.33 | 1.0 | 310 mg |
| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | 1.1 (sulfoxide) or 2.2 (sulfone) | 246 mg or 492 mg |
| Dichloromethane (DCM) | - | - | 20 mL |
Step-by-Step Methodology:
-
Setup: Dissolve the parent acid (310 mg, 1.0 mmol) in DCM (20 mL) in a 50 mL flask and cool to 0°C in an ice bath.
-
Oxidation:
-
For Sulfoxide: Dissolve m-CPBA (246 mg, ~1.1 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.
-
For Sulfone: Use m-CPBA (492 mg, ~2.2 mmol) and after addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Causality: m-CPBA is an electrophilic oxidant that delivers an oxygen atom to the nucleophilic sulfur. Using ~1 equivalent under controlled temperature favors the formation of the sulfoxide.[9] An excess of the oxidant and/or higher temperature will drive the reaction to the more highly oxidized sulfone.[8]
-
-
Monitoring: The progress can be monitored by TLC or LC-MS. The sulfoxide and sulfone products will be significantly more polar (lower Rf) than the starting thioether.
-
Quenching: Quench any excess peroxy-acid by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) and stirring vigorously for 20 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2x15 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification & Characterization: Purify the crude product by flash chromatography. Confirm the identity (sulfoxide vs. sulfone) and purity by NMR, MS, and potentially IR spectroscopy (strong S=O stretches).
Biological Evaluation: A Screening Cascade
Once a library of derivatives is synthesized and characterized, the next step is to assess their biological activity. A tiered screening approach is efficient. We present protocols for two common primary assays: a cytotoxicity screen against cancer cells and an antimicrobial susceptibility test.
Figure 2: Workflow for primary biological evaluation and hit validation.
Protocol 3.1: In Vitro Cytotoxicity by MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[12]
-
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO (e.g., 10 mM stock)
-
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13] Incubate for another 2-4 hours at 37°C.
-
Self-Validation: During this incubation, observe the formation of purple precipitates within the cells under a microscope. The intensity should be highest in control wells.
-
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (DMSO) to each well.[10][12]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3.2: Antimicrobial Susceptibility by Broth Microdilution
-
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] The protocol involves challenging a standardized bacterial inoculum with serial dilutions of the test compounds in a liquid growth medium.[15]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well U-bottom plates
-
Test compounds dissolved in DMSO
-
0.5 McFarland turbidity standard
-
Step-by-Step Methodology:
-
Inoculum Preparation: Pick several bacterial colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.[16]
-
Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. In well 1, add 100 µL of the test compound at twice the highest desired test concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[14]
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Self-Validation: The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.
-
Structure-Activity Relationship (SAR) Analysis
Systematic analysis of the biological data is crucial for guiding the next cycle of drug design. By correlating the structural changes with the observed biological activity, a preliminary SAR can be established.
Example SAR Data Table
| Compound ID | R₁ (Ester/Amide) | R₂ (S, SO, SO₂) | Cytotoxicity IC₅₀ (µM) [HeLa] | Antimicrobial MIC (µg/mL) [S. aureus] |
| Parent | -OH | S | > 100 | 64 |
| DEV-01 | -OEt | S | 85.2 | 32 |
| DEV-02 | -NHPh | S | 43.7 | 16 |
| DEV-03 | -OH | SO | > 100 | > 128 |
| DEV-04 | -OH | SO₂ | > 100 | > 128 |
Preliminary Interpretation:
-
From this hypothetical data, one might conclude that converting the carboxylic acid to an ester (DEV-01 ) and particularly an amide (DEV-02 ) improves both cytotoxic and antimicrobial activity.[5]
-
Conversely, oxidizing the thioether to a sulfoxide (DEV-03 ) or sulfone (DEV-04 ) appears to abolish activity, suggesting that the thioether linkage itself, or the lower polarity of the parent scaffold, is important for the biological effect.
References
-
CLYTE Technologies. (2024, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 18, 2026, from [Link]
-
Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 18, 2026, from [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved January 18, 2026, from [Link]
-
R Discovery. (2023, October 31). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, October 23). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved January 18, 2026, from [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved January 18, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved January 18, 2026, from [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved January 18, 2026, from [Link]
-
Grokipedia. (n.d.). Broth microdilution. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved January 18, 2026, from [Link]
-
Clinical Microbiology and Antimicrobial Chemotherapy. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved January 18, 2026, from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved January 18, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2020, July 30). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved January 18, 2026, from [Link]
-
PubMed. (n.d.). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Retrieved January 18, 2026, from [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). (A) Amidation and esterification of carboxylic acids and (B) comparison.... Retrieved January 18, 2026, from [Link]
-
R Discovery. (2018, June 30). Amidation and esterification of carboxylic acids with amines and phenols by N,N′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. Retrieved January 18, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and structure-activity relationship study of diaryl[d,f][10][17]diazepines as potential anti-cancer agents. Retrieved January 18, 2026, from [Link]
-
BMC. (2024, April 22). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. Retrieved January 18, 2026, from [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Thio acid-mediated conversion of azides to amides – exploratory studies en route to oroidin alkaloids. Retrieved January 18, 2026, from [Link]
-
PubMed. (n.d.). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Retrieved January 18, 2026, from [Link]
-
PubMed. (n.d.). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. protocols.io [protocols.io]
- 17. hyphadiscovery.com [hyphadiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of {[Bis(4-fluorophenyl)methyl]thio}acetic acid
Objective: This guide provides in-depth troubleshooting advice and optimized protocols to address common challenges encountered during the synthesis of {[Bis(4-fluorophenyl)methyl]thio}acetic acid, with a primary focus on maximizing reaction yield and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My overall yield is consistently low (<50%). What are the most critical stages and parameters I should investigate first?
Low overall yield is typically a cumulative problem stemming from inefficiencies in one or both key stages of the synthesis: the conversion of 4,4'-difluorobenzhydrol to its corresponding halide and the subsequent nucleophilic substitution with thioglycolic acid.
Primary Investigation Points:
-
Inefficient Halogenation (Step 1): The most common pitfall is the incomplete conversion of the starting alcohol, 4,4'-difluorobenzhydrol, into the more reactive 4,4'-difluorobenzhydryl halide (e.g., chloride). Unreacted alcohol will not participate in the subsequent S-alkylation step, directly reducing your maximum possible yield.
-
Suboptimal S-Alkylation Conditions (Step 2): The carbon-sulfur bond formation is highly dependent on the choice of base, solvent, and temperature. Improper conditions can lead to competing side reactions or simply a sluggish and incomplete reaction.
-
Side Reaction Predominance: Formation of byproducts such as the O-alkylation product (an ester) or the elimination product (1,1-bis(4-fluorophenyl)ethene) can significantly consume your starting materials.
-
Degradation During Work-up: The final product is a carboxylic acid, and improper pH adjustment or excessive heat during solvent removal can lead to degradation or purification losses.
A systematic approach, starting with optimizing Step 1 and ensuring the quality of the intermediate before proceeding, is the most effective strategy.
Q2: I'm observing unreacted 4,4'-difluorobenzhydrol in my crude product. How can I ensure the complete conversion to 4,4'-difluorobenzhydryl chloride?
This indicates an incomplete halogenation reaction. The hydroxyl group of the benzhydrol is a poor leaving group and must be converted into a better one, typically by protonation (using strong acid) or reaction with an activating agent like thionyl chloride (SOCl₂).
Causality & Solutions:
-
Insufficient Reagent: The reaction with thionyl chloride is often the most reliable method. Using an insufficient amount will naturally lead to incomplete conversion. A moderate excess is recommended.
-
Reaction Time and Temperature: The conversion may be slow at room temperature. Gentle heating or allowing for a longer reaction time can drive it to completion.
-
Moisture Contamination: Thionyl chloride reacts violently with water. Any moisture in the solvent or on the glassware will consume the reagent and reduce its effectiveness. Ensure all glassware is oven-dried and solvents are anhydrous.
| Parameter | Recommendation | Rationale |
| Halogenating Agent | Thionyl Chloride (SOCl₂) | Highly effective, produces gaseous byproducts (SO₂ and HCl) that are easily removed. |
| Stoichiometry | 1.5 - 3.0 equivalents of SOCl₂ | Ensures complete consumption of the starting alcohol.[1] |
| Solvent | Anhydrous non-polar solvent (e.g., Toluene, Benzene) | Prevents side reactions and is compatible with the reagents.[1][2] |
| Temperature | Room Temperature to 45°C | Balances reaction rate with minimizing potential side reactions.[2] |
| Monitoring | Thin Layer Chromatography (TLC) | Use a non-polar eluent (e.g., 9:1 Hexane:EtOAc). The benzhydryl chloride product will have a significantly higher Rf value than the starting alcohol. |
An optimized protocol for this step is provided in the "Experimental Protocols" section below.
Q3: The S-alkylation step with thioglycolic acid is inefficient. What are the best conditions (base, solvent) to maximize C-S bond formation?
This is the most critical step for yield. The goal is to generate the thiolate anion of thioglycolic acid, which is a potent nucleophile, while minimizing competing reactions. The key is the choice of base.
Understanding the Nucleophile: Thioglycolic acid (HSCH₂COOH) has two acidic protons: the carboxylic proton (pKa ≈ 3.6) and the thiol proton (pKa ≈ 10.4).
-
The Wrong Base: A weak base (e.g., NaHCO₃) or one equivalent of a stronger base will preferentially deprotonate the more acidic carboxylic acid, forming a carboxylate. This species is a much poorer S-nucleophile and can even lead to unwanted O-alkylation.
-
The Right Approach: To favor S-alkylation, the thiol group must be deprotonated. This requires at least two equivalents of a moderately strong base (like NaOH, KOH, or K₂CO₃) to deprotonate both the carboxylic acid and the thiol, generating the dianion (⁻SCH₂COO⁻). This dianion is an excellent S-nucleophile.
Optimized Condition Table:
| Parameter | Recommended | Rationale & Citation |
| Base | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | Strong enough to deprotonate the thiol group, ensuring the formation of the highly nucleophilic thiolate. |
| Stoichiometry | ≥ 2.0 equivalents of base; 1.0 - 1.2 equivalents of thioglycolic acid | Ensures complete formation of the dianion nucleophile and drives the reaction forward. |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) or Phase Transfer Catalysis | Polar aprotic solvents effectively solvate the cation without hydrogen bonding to the nucleophile, enhancing its reactivity. A phase-transfer catalyst (e.g., TBAB) can be used in a biphasic system (e.g., Toluene/Water) to facilitate the reaction.[2] |
| Temperature | 50 - 80°C | Provides sufficient energy for the substitution reaction without promoting significant elimination or decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the oxidation of the thiolate nucleophile to a disulfide byproduct, which is a common cause of yield loss. |
Q4: I'm observing a significant impurity that I suspect is an O-alkylation product. How can I prevent its formation?
The formation of the ester byproduct, {[Bis(4-fluorophenyl)methyl]oxy}acetic acid, occurs when the carboxylate oxygen attacks the benzhydryl chloride. While sulfur is inherently a better nucleophile for this type of reaction (see HSAB theory), reaction conditions can influence selectivity.
Mitigation Strategies:
-
Ensure Thiol Deprotonation: As detailed in Q3, the primary strategy is to use at least two equivalents of base to form the thiolate, which is vastly more nucleophilic than the carboxylate oxygen.
-
Solvent Choice: Protic solvents (like ethanol or water) can solvate the carboxylate anion through hydrogen bonding, slightly reducing its nucleophilicity and thus favoring the desired S-alkylation pathway. However, polar aprotic solvents generally give faster rates for SN2 reactions. The key remains the generation of the thiolate.
-
HSAB Principle: The thiol(ate) is a soft nucleophile, and the benzhydryl carbocation center is a soft electrophile. This "soft-soft" interaction is electronically favored over the "hard-soft" interaction between the carboxylate oxygen (hard nucleophile) and the electrophile. Your reaction conditions should be tailored to let this principle dominate.
The workflow below illustrates the critical decision point in base selection.
Caption: Base selection dictates nucleophile identity.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic pathway for this compound?
The most common and efficient synthesis is a two-step process. This pathway is favored due to the commercial availability of the starting materials and the reliability of the reactions.
Caption: Standard two-step synthetic workflow.
Step 1: Reduction. 4,4'-Difluorobenzophenone is reduced to 4,4'-difluorobenzhydrol. Sodium borohydride (NaBH₄) in methanol is a standard and high-yielding method for this transformation.[2]
Step 2: Halogenation. The resulting alcohol is converted to a benzhydryl halide, typically the chloride, using an agent like thionyl chloride.[1]
Step 3: Nucleophilic Substitution. The 4,4'-difluorobenzhydryl chloride is then reacted with the dianion of thioglycolic acid to form the final product via an SN reaction.
Q2: How should I monitor the reaction progress effectively?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring both steps of the synthesis.
-
Step 1 (Halogenation):
-
Mobile Phase: 9:1 Hexanes:Ethyl Acetate.
-
Visualization: UV light (254 nm).
-
Expected Result: The starting alcohol (4,4'-difluorobenzhydrol) will be a spot with a low Rf. The product (4,4'-difluorobenzhydryl chloride) will be a new spot with a much higher Rf. The reaction is complete when the alcohol spot is no longer visible.
-
-
Step 2 (S-Alkylation):
-
Mobile Phase: 7:3 Hexanes:Ethyl Acetate + 1% Acetic Acid (the acid prevents the carboxyl group from streaking on the silica plate).
-
Visualization: UV light (254 nm).
-
Expected Result: Monitor the disappearance of the benzhydryl chloride spot (high Rf) and the appearance of the product spot (intermediate Rf).
-
Q3: What are the critical safety precautions for this synthesis?
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water to release HCl and SO₂ gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Thioglycolic Acid: Has a strong, unpleasant odor. It is a skin and eye irritant. Handle in a fume hood.
-
Sodium Hydroxide (NaOH): Caustic. Avoid contact with skin and eyes.
-
Solvents: Use anhydrous solvents where specified and handle flammable organic solvents with care, avoiding ignition sources.
Experimental Protocols
Protocol A: Optimized Synthesis of 4,4'-Difluorobenzhydryl Chloride
This protocol is adapted from established procedures for the halogenation of benzhydrols.[1][2]
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add 4,4'-difluorobenzhydrol (1.0 eq).
-
Add anhydrous toluene (approx. 5 mL per gram of alcohol).
-
Under a steady stream of argon, slowly add thionyl chloride (SOCl₂) (2.0 eq) dropwise at room temperature. Caution: The reaction is exothermic and releases HCl and SO₂ gas.
-
Stir the mixture at room temperature for 30 minutes, then heat to 40-45°C.
-
Monitor the reaction by TLC until the starting alcohol spot has completely disappeared (typically 2-4 hours).
-
Allow the reaction to cool to room temperature. Carefully remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude 4,4'-difluorobenzhydryl chloride (a light brown liquid or low-melting solid) is typically used in the next step without further purification.
Protocol B: High-Yield S-Alkylation with Thioglycolic Acid
-
In a separate flask under an argon atmosphere, dissolve thioglycolic acid (1.1 eq) in anhydrous Dimethylformamide (DMF) (approx. 10 mL per gram of thioglycolic acid).
-
Cool the solution in an ice bath (0°C).
-
Add sodium hydroxide (2.2 eq) portion-wise, ensuring the temperature does not exceed 10°C. Stir for 20 minutes to ensure the complete formation of the dianion.
-
To this solution, add a solution of the crude 4,4'-difluorobenzhydryl chloride (1.0 eq) in a small amount of anhydrous DMF dropwise.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C.
-
Stir at 60°C and monitor by TLC until the benzhydryl chloride is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour it into a beaker containing ice-water (approx. 5 times the reaction volume).
-
Acidify the aqueous mixture to pH ~2 with cold 1M HCl. A white precipitate of the product should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain pure this compound.
References
- BenchChem. 4,4'-Difluorobenzhydrol as a Precursor in Pharmaceutical Synthesis.
- ChemicalBook. 4,4'-Difluorobenzhydrol Chemical Properties, Uses, Production.
Sources
Technical Support Center: Thioetherification of Bis(4-fluorophenyl)methanol
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the thioetherification of bis(4-fluorophenyl)methanol. This reaction is crucial for synthesizing key intermediates for active pharmaceutical ingredients (APIs), including atypical dopamine transporter (DAT) inhibitors[1]. However, the reaction is often complicated by the formation of significant side products. This document provides troubleshooting strategies and detailed protocols based on mechanistic principles to help you optimize your reaction outcomes.
The core of this transformation involves the acid-catalyzed generation of a highly stabilized bis(4-fluorophenyl)methyl carbocation (a benzhydryl cation). While this facilitates the desired reaction with a thiol nucleophile, this same reactive intermediate is also the root cause of the most common side reactions. Understanding and controlling the fate of this carbocation is paramount to achieving high yield and purity.
Troubleshooting Guide: Common Side Reactions
This section addresses specific, frequently encountered problems during the thioetherification of bis(4-fluorophenyl)methanol. Each entry explains the mechanistic origin of the problem and provides actionable solutions.
Question 1: My primary byproduct is a high molecular weight species identified as bis(bis(4-fluorophenyl)methyl) ether. Why does this form and how can I prevent it?
Answer:
This is the most common side reaction and arises from the acid-catalyzed self-condensation of the starting alcohol.
Mechanistic Cause: The bis(4-fluorophenyl)methyl carbocation is a potent electrophile. If a thiol molecule is not immediately available for it to react with, it will be attacked by the next best nucleophile in the system. Often, this is the hydroxyl group of another molecule of the starting bis(4-fluorophenyl)methanol. This forms a protonated ether, which then loses a proton to yield the highly stable and often insoluble bis(bis(4-fluorophenyl)methyl) ether byproduct. This process is a classic example of an SN1-type acid-catalyzed dehydration to form a symmetrical ether[2][3].
Visualizing the Side Reaction:
Caption: Mechanism of ether byproduct formation.
Troubleshooting Strategies:
-
Control Stoichiometry: Ensure the thiol is present in a stoichiometric excess (e.g., 1.2 to 1.5 equivalents). This increases the statistical probability that the carbocation will be trapped by the desired nucleophile.
-
Reverse Addition: Instead of adding the thiol to the alcohol and acid mixture, add the bis(4-fluorophenyl)methanol solution slowly (e.g., via syringe pump) to a solution containing the thiol and the acid catalyst. This maintains a low instantaneous concentration of the alcohol, kinetically favoring the reaction with the abundant thiol.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). While this may slow the overall reaction rate, it often disproportionately reduces the rate of the less favorable side reactions, improving selectivity. High temperatures can drive the dehydration equilibrium towards the ether product[3].
-
Select a Milder Catalyst: Strong acids can aggressively promote dehydration. Consider using milder Brønsted acids like trifluoroacetic acid (TFA) or methanesulfonic acid (MsOH) instead of sulfuric acid. Asymmetric Brønsted acids, such as chiral phosphoric acids, have been shown to effectively catalyze similar transformations under mild conditions[4].
Question 2: I'm observing a complex mixture of insoluble, high-molecular-weight byproducts. My analysis suggests uncontrolled C-C bond formation. What is happening?
Answer:
This issue is characteristic of an intermolecular Friedel-Crafts alkylation side reaction.
Mechanistic Cause: The electron-rich aromatic rings of bis(4-fluorophenyl)methanol and the resulting thioether product are susceptible to electrophilic aromatic substitution. The highly reactive benzhydryl carbocation intermediate can act as the electrophile, attacking another aromatic ring in the reaction mixture. This leads to the formation of C-C bonds and results in oligomeric or polymeric material. Because the product alkyl group is activating, the product can be more reactive than the starting material, leading to polyalkylation[5].
Visualizing the Side Reaction:
Caption: Friedel-Crafts alkylation side reaction pathway.
Troubleshooting Strategies:
-
Solvent Choice: Avoid using aromatic solvents (e.g., toluene, xylene) which can participate in the reaction. Use a non-coordinating, non-aromatic, and relatively polar solvent like dichloromethane (DCM), 1,2-dichloroethane (DCE), or acetonitrile to stabilize the carbocation without reacting[1].
-
Concentration Control: Run the reaction at a higher dilution. This reduces the frequency of intermolecular collisions, thereby disfavoring the bimolecular Friedel-Crafts side reaction relative to the desired intramolecular trapping by the thiol.
-
Catalyst Selection: Potent Lewis acids like AlCl₃ are classic Friedel-Crafts catalysts and should be used with extreme caution or avoided altogether[6]. Milder, non-metallic Brønsted acids are less likely to promote this side reaction.
-
Temperature Reduction: As with ether formation, lowering the reaction temperature can significantly decrease the rate of this unwanted pathway.
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental role of the acid catalyst? The acid catalyst's primary role is to protonate the hydroxyl group of the bis(4-fluorophenyl)methanol. This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺, water), facilitating its departure and the formation of the critical benzhydryl carbocation intermediate[3][7].
-
Q2: Which is better for this reaction: a Brønsted acid or a Lewis acid? For this specific substrate, Brønsted acids (e.g., TFA, MsOH, H₂SO₄) are generally preferred. They directly protonate the alcohol. Lewis acids (e.g., AlCl₃, BF₃·OEt₂) can also work by coordinating to the hydroxyl oxygen, but they are much more aggressive promoters of Friedel-Crafts side reactions and are highly sensitive to moisture[8]. For controlling selectivity, Brønsted acids offer a more nuanced and predictable approach.
-
Q3: How critical are anhydrous conditions? Extremely critical. Any moisture present will compete with the alcohol for protonation and can deactivate the catalyst, particularly Lewis acids[8]. Furthermore, water can act as a nucleophile, reacting with the carbocation to regenerate the starting alcohol, which stalls the reaction. Always use dry solvents and reagents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Q4: My thiol is very sterically hindered. Could this be the problem? Yes. The rate of the desired reaction depends on the nucleophilicity and accessibility of the thiol. A sterically hindered thiol will have a slower rate of reaction with the carbocation. This extended lifetime of the carbocation provides a greater opportunity for it to engage in the side reactions of ether formation or Friedel-Crafts alkylation. In such cases, all the strategies mentioned above (slow addition, lower temperature, higher dilution) become even more critical.
Experimental Protocols & Data
Table 1: Influence of Reaction Parameters on Thioetherification Outcome
| Entry | Catalyst (eq.) | Thiol (eq.) | Temperature (°C) | Addition Method | Approx. Yield (Thioether) | Major Byproduct |
| 1 | H₂SO₄ (1.1) | 1.0 | 25 | Standard | < 20% | Ether |
| 2 | H₂SO₄ (1.1) | 1.5 | 25 | Standard | ~ 50% | Ether |
| 3 | TFA (1.5) | 1.5 | 0 | Standard | ~ 75% | Ether |
| 4 | TFA (1.5) | 1.5 | 0 | Reverse Addition | > 90% | Minimal |
| 5 | AlCl₃ (1.1) | 1.5 | 25 | Standard | ~ 30% | Oligomers |
This data is illustrative, based on established chemical principles, to guide optimization.
Protocol 1: Optimized Thioetherification via Reverse Addition
This protocol is designed to maximize the yield of the desired thioether by minimizing ether and Friedel-Crafts byproducts.
Materials:
-
Bis(4-fluorophenyl)methanol
-
Thiol of interest
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Syringe pump
-
Inert atmosphere setup (N₂ or Ar)
Procedure:
-
Vessel A Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and N₂ inlet, add the thiol (1.5 equivalents) and anhydrous DCM (to achieve a final reaction concentration of ~0.1 M).
-
Cooling: Cool the solution in Vessel A to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly add trifluoroacetic acid (1.5 equivalents) to the stirred solution in Vessel A.
-
Vessel B Preparation: In a separate flame-dried flask or syringe, prepare a solution of bis(4-fluorophenyl)methanol (1.0 equivalent) in anhydrous DCM.
-
Slow Addition: Using a syringe pump, add the alcohol solution from Vessel B to the reaction mixture in Vessel A over a period of 1-2 hours. Maintain the internal temperature at 0 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or LC-MS every 30 minutes until the starting alcohol is consumed.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow
This logic diagram can help diagnose and solve issues systematically.
Caption: A systematic workflow for troubleshooting side reactions.
References
-
Preparing Ethers. (2021). Chemistry LibreTexts. [Link]
-
3 Factors That Stabilize Carbocations. (2023). Master Organic Chemistry. [Link]
-
Alcohols To Ethers via Acid Catalysis. (2023). Master Organic Chemistry. [Link]
-
ether synthesis through acid-catalysis. (2018). YouTube. [Link]
-
Cao, J., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. RSC Medicinal Chemistry. [Link]
-
Vara, B. A., et al. (2016). Asymmetric Brønsted Acid Catalyzed Substitution of Diaryl Methanols With Thiols and Alcohols for the Synthesis of Chiral Thioethers and Ethers. Angewandte Chemie International Edition. [Link]
-
Lunn, D. J., et al. (2017). Organocatalyzed synthesis of fluorinated poly(aryl thioethers). Polymer Chemistry. [Link]
-
Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Link]
-
15.12: Limitations of Friedel-Crafts Alkylations. (2020). Chemistry LibreTexts. [Link]
-
Friedel Crafts Alkylation And Acylation Reaction. BYJU'S. [Link]
-
Ch12: Friedel-Crafts limitations. University of Calgary. [Link]
-
What conditions would make SN1 products the major products over E1 products, and vice versa? Stack Exchange. [Link]
-
Acid Catalyzed Dehydration of Alcohol - Ether Synthesis - Mechanism 002. (2014). YouTube. [Link]
-
The SN1 Reaction Mechanism. (2024). Master Organic Chemistry. [Link]
Sources
- 1. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Asymmetric Brønsted Acid Catalyzed Substitution of Diaryl Methanols with Thiols and Alcohols for the Synthesis of Chiral Thioethers and Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Amide Coupling for {[Bis(4-fluorophenyl)methyl]thio}acetic Acid
Welcome to the technical support center for optimizing amide coupling reactions involving {[Bis(4-fluorophenyl)methyl]thio}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to overcome common challenges in the synthesis of amide derivatives from this sterically demanding substrate.
Introduction: Understanding the Challenges
The successful synthesis of amides from this compound presents unique challenges primarily due to the significant steric hindrance imposed by the bulky bis(4-fluorophenyl)methyl group. This steric bulk can impede the approach of the amine to the activated carboxylic acid, leading to slow reaction rates and low yields.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues, ensuring successful and efficient amide bond formation.
Troubleshooting and FAQs
Here we address common questions and issues encountered when working with this compound and other sterically hindered carboxylic acids.
Q1: My amide coupling reaction with this compound is resulting in low to no yield. What are the likely causes?
Several factors can contribute to poor yields in this specific reaction:
-
Inefficient Carboxylic Acid Activation: The bulky nature of the starting material may hinder the formation of the activated intermediate.[3]
-
Steric Hindrance at the Reaction Center: The primary challenge is the steric congestion around the carbonyl group, which slows down the nucleophilic attack by the amine.[1][4]
-
Suboptimal Coupling Reagent Choice: Not all coupling reagents are equally effective for sterically hindered substrates.[5]
-
Inadequate Reaction Conditions: Temperature, solvent, and reaction time play a crucial role, especially when dealing with challenging substrates.[3]
Q2: How can I improve the activation of this compound?
For sterically hindered acids, the choice of activating agent is critical. Consider the following:
-
Uronium/Aminium-based Reagents: Reagents like HATU, HBTU, and HCTU are often more effective than carbodiimides (e.g., EDC, DCC) for activating hindered acids due to their higher reactivity.[6][7][8]
-
Phosphonium-based Reagents: PyBOP and PyAOP are also excellent choices for difficult couplings, as they are known to facilitate reactions with sterically demanding partners.[7]
-
Acyl Fluoride Formation: In particularly challenging cases, converting the carboxylic acid to the corresponding acyl fluoride can significantly enhance reactivity.[5][9] Acyl fluorides are less sterically demanding than other activated intermediates and are highly reactive towards amines.[9] Reagents like TFFH or BTFFH can be used for this in situ conversion.[5]
Q3: What are the best practices for selecting an amine coupling partner?
When working with a sterically hindered acid, the choice of amine is also important:
-
Less Hindered Amines: Primary amines will generally react more readily than secondary amines.
-
Nucleophilicity: Electron-rich amines will be more reactive. However, even with highly nucleophilic amines, steric hindrance from the acid can be the rate-limiting factor.
Q4: I am observing unreacted starting material even after prolonged reaction times. What can I do?
-
Increase Reaction Temperature: For sluggish reactions, gently heating the reaction mixture (e.g., to 40-50 °C) can often increase the reaction rate.[6]
-
Optimize Solvent: Aprotic polar solvents like DMF or NMP are generally good choices. In some cases, less polar solvents like DCM can also be effective.[10]
-
Pre-activation: Allowing the carboxylic acid to react with the coupling reagent and base for a period (e.g., 15-30 minutes) before adding the amine can improve yields by ensuring complete formation of the activated intermediate.[3]
Q5: Are there any specific side reactions to be aware of with this compound?
While the thioether linkage is generally stable under standard amide coupling conditions, it is always good practice to monitor the reaction for any unexpected byproducts. The primary side reaction to be concerned with in general amide coupling is racemization if the carboxylic acid has a chiral center adjacent to the carboxyl group.[3] However, for this compound, this is not a concern.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a good starting point for the amide coupling of this compound with a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
HATU (1.0-1.5 equiv)
-
DIPEA (2.0-3.0 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add HATU and DIPEA to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Advanced Protocol for Challenging Couplings via Acyl Fluoride Intermediate
This protocol is recommended for particularly difficult couplings, for instance, with sterically hindered secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
BTFFH (1.1 equiv)
-
DIPEA (2.2 equiv)
-
Anhydrous DCM
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add BTFFH and DIPEA.
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[5]
-
Add the amine to the reaction mixture.
-
Monitor the reaction for completeness. Reaction times may be significantly longer for these types of couplings.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
Data Presentation: Reagent Selection Guide
| Coupling Reagent | Class | Advantages | Considerations |
| HATU | Uronium/Aminium | High reactivity, good for hindered substrates.[6][7] | Can be more expensive. |
| HBTU/HCTU | Uronium/Aminium | Effective and commonly used.[6][8] | Generally good, but HATU may be superior for very difficult cases. |
| PyBOP | Phosphonium | Excellent for hindered couplings, low racemization.[7] | Byproducts can sometimes complicate purification. |
| EDC/DCC | Carbodiimide | Cost-effective, widely available.[11] | Often less effective for sterically hindered substrates.[5] DCC byproduct (DCU) is insoluble and can be difficult to remove.[7] |
| BTFFH/TFFH | Fluorinating Agent | Forms highly reactive acyl fluoride, excellent for very hindered systems.[5] | BTFFH is preferred due to the formation of less toxic byproducts.[5] |
Visualizations
General Amide Coupling Mechanism
Caption: General mechanism of amide bond formation.
Troubleshooting Workflow
Sources
- 1. chimia.ch [chimia.ch]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. file.globalso.com [file.globalso.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Oxidation of Diarylmethylthioacetic Acids
Welcome to the technical support center for challenges in the synthesis of diarylmethylsulfinylacetic acids (diarylmethylthioacetic acid sulfoxides). This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the nuanced oxidation of these valuable thioether intermediates. As compounds in this class are explored for various pharmaceutical applications, achieving a clean, selective, and high-yielding oxidation to the corresponding sulfoxide is a critical, yet often challenging, synthetic step.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, grounded in established chemical principles. We will explore the causality behind common experimental pitfalls and offer robust solutions to streamline your research and development efforts.
Troubleshooting Guide (Q&A)
This section addresses specific, practical problems encountered during the oxidation of diarylmethylthioacetic acids.
Question 1: My reaction is producing a significant amount of the diarylmethylsulfonylacetic acid (sulfone) byproduct. How can I improve selectivity for the desired sulfoxide?
Answer: This is the most common challenge in sulfide oxidation.[1] The sulfoxide product is itself susceptible to further oxidation to the sulfone, often at a comparable rate to the initial oxidation. Achieving selectivity hinges on carefully controlling the reaction conditions.
Causality: The sulfur atom in the diarylmethylthioacetic acid is nucleophilic and readily attacked by electrophilic oxidants. After the first oxidation to the sulfoxide, the sulfur atom is less nucleophilic but still susceptible to attack, especially by strong oxidants or under harsh conditions.
Solutions:
-
Control Stoichiometry: Meticulously measure your oxidant. Use only 1.0 to 1.1 equivalents. A slight excess can be sufficient to drive over-oxidation.
-
Slow Addition & Low Temperature: Add the oxidant solution dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C or below). This maintains a low instantaneous concentration of the oxidant, favoring the more rapid initial oxidation of the sulfide over the slower oxidation of the sulfoxide.
-
Choice of Oxidant: Switch to a milder or more selective oxidizing system. While strong oxidants like m-CPBA can be effective, they often lead to over-oxidation.[2] Consider these alternatives:
-
Hydrogen Peroxide (H₂O₂): In a suitable solvent like acetic acid, H₂O₂ can be highly selective.[1] This system is also considered a "green" chemistry option.
-
Sodium Periodate (NaIO₄): Often used in methanol, this reagent is known for its high selectivity in converting sulfides to sulfoxides with minimal sulfone formation.[2]
-
Catalytic Systems: Metal-catalyzed oxidations (e.g., using Mo, V, or Mn catalysts with H₂O₂) can offer high selectivity at low catalyst loadings.[3][4][5]
-
Question 2: My reaction yield is very low, or the starting material is not being consumed. What are the likely causes?
Answer: Low or no conversion suggests an issue with reaction kinetics or reagent viability.
Causality: The oxidation potential of the chosen reagent may be insufficient under your conditions, or the reagent itself may have degraded. The diarylmethyl groups can also introduce significant steric hindrance, slowing the reaction.
Solutions:
-
Verify Oxidant Potency: Many oxidants are perishable. For instance, m-CPBA can degrade upon storage. Hydrogen peroxide solutions can lose potency over time. It is advisable to titrate your oxidant or use a fresh bottle if you suspect degradation.
-
Increase Temperature (Cautiously): If the reaction is sluggish at low temperatures, you may need to allow it to warm slowly to room temperature. Monitor carefully by TLC or LC-MS to ensure that sulfone formation does not become dominant at the higher temperature.
-
Solvent Choice: Ensure your diarylmethylthioacetic acid is fully dissolved. Poor solubility can severely limit the reaction rate. For these acidic substrates, solvents like acetic acid, methanol, or ethanol are often effective.[1][4]
-
Consider a Catalyst: If using H₂O₂, the reaction may be slow without a catalyst. Adding a catalytic amount of a substance like tantalum carbide or a molybdenum salt can dramatically increase the rate of the desired oxidation.[5]
Question 3: I am struggling to purify my target diarylmethylsulfinylacetic acid. The starting material, product, and sulfone byproduct are difficult to separate.
Answer: Purification is challenging because all three components (sulfide, sulfoxide, sulfone) are carboxylic acids with similar polarities and structures.
Causality: The introduction of a single oxygen atom (sulfoxide) or two oxygen atoms (sulfone) increases polarity, but the dominant physical properties are still dictated by the large diarylmethyl and carboxylic acid moieties.
Solutions:
-
pH-Controlled Extraction: This is often ineffective for separating the three acids from each other. However, it is crucial for separating them from neutral or basic impurities. After the reaction, quenching and neutralizing the solution will convert your products to their carboxylate salts, which can be washed with an organic solvent (like ethyl acetate or DCM) to remove non-acidic impurities.[1] Re-acidification will then bring your acidic compounds back into an organic layer.
-
Column Chromatography: This is often the most effective method.
-
Stationary Phase: Use silica gel.
-
Mobile Phase: A typical eluent system would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. Crucially, add a small amount of acetic acid (0.5-1%) to the mobile phase. This keeps the carboxylic acid functional groups protonated and prevents streaking on the silica gel, leading to much sharper peaks and better separation.
-
-
Crystallization/Recrystallization: If your sulfoxide product is a solid, recrystallization can be an excellent purification method. You must first achieve a crude product that is significantly enriched in the desired sulfoxide. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find one where the sulfoxide has good solubility at high temperature and poor solubility at low temperature, while impurities remain in solution.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the oxidation of a sulfide to a sulfoxide?
A1: The generally accepted mechanism involves an electrophilic attack by the oxidant on the lone pair of electrons of the sulfur atom.[1] The sulfur acts as a nucleophile. For an oxidant like hydrogen peroxide in acetic acid, the initial step is likely the formation of a more potent oxidizing species, which then interacts with the sulfide. The transition state involves the formation of a new sulfur-oxygen bond and the departure of a leaving group from the oxidant.
Q2: How can I monitor the progress of my reaction effectively?
A2: Thin-Layer Chromatography (TLC) is the most common method. The sulfoxide product will be more polar than the starting sulfide and will have a lower Rf value. The sulfone byproduct will be even more polar, with the lowest Rf. Use a mobile phase that gives good separation (e.g., 50% ethyl acetate in hexanes + 1% acetic acid). Staining with potassium permanganate (KMnO₄) is effective, as both the sulfide and sulfoxide will react, while the sulfone is less reactive. LC-MS provides more definitive tracking of all three components. For ¹H NMR analysis, the chemical shift of the proton on the carbon between the two aryl groups (the benzylic proton) will shift downfield upon oxidation to the sulfoxide and further downfield for the sulfone.[2]
Q3: Are there any "green" or more sustainable methods for this oxidation?
A3: Absolutely. Using aqueous hydrogen peroxide as the oxidant is a prime example of a green chemistry approach, as its only byproduct is water.[1] Furthermore, developing catalytic systems that use H₂O₂ efficiently reduces waste.[4] Electrochemical oxidation methods, which use electricity as the "reagent," are also emerging as a highly sustainable and controllable alternative.[6]
Data & Protocols
Table 1: Comparison of Common Oxidizing Systems
| Oxidant System | Typical Conditions | Advantages | Disadvantages | Selectivity |
| H₂O₂ / Acetic Acid | 30% H₂O₂ (1.1 eq), AcOH, 0 °C to RT | Green byproduct (H₂O), inexpensive, simple workup.[1] | Can be slow, may require heat which reduces selectivity. | Good to Excellent |
| m-CPBA | DCM or CHCl₃, 0 °C to RT | Fast, effective for many substrates. | Peroxyacid is potentially explosive, acidic byproduct requires careful workup, prone to over-oxidation.[2] | Moderate to Good |
| Sodium Periodate | MeOH / H₂O, 0 °C to RT | High selectivity, easy to handle solid reagent.[2] | Generates inorganic salts that must be filtered, not always atom-economical. | Excellent |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | MeOH / H₂O or EtOH, RT | Stable solid, powerful oxidant, can be tuned by solvent choice.[4] | Complex mixture of salts, workup can be cumbersome. | Good to Excellent |
Detailed Experimental Protocol: Selective Oxidation using Hydrogen Peroxide
This protocol is based on a general and environmentally benign method for the selective oxidation of sulfides.[1]
Objective: To synthesize diarylmethylsulfinylacetic acid from diarylmethylthioacetic acid with high selectivity.
Materials:
-
Diarylmethylthioacetic acid (1.0 eq)
-
Glacial Acetic Acid (approx. 5-10 mL per gram of substrate)
-
Hydrogen Peroxide (30% aqueous solution, 1.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Sodium Thiosulfate solution (10%)
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the diarylmethylthioacetic acid (1.0 eq) in glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C.
-
Oxidant Addition: Slowly add the hydrogen peroxide (1.1 eq) dropwise to the stirred solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress every 30 minutes by TLC. The reaction is typically complete within 2-4 hours. If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Quenching: Once the starting material is consumed (as judged by TLC), carefully quench the reaction by pouring the mixture into a beaker containing cold water and a small amount of 10% sodium thiosulfate solution to destroy any excess peroxide.
-
Workup & Extraction:
-
Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid. Be cautious of CO₂ evolution. Check the pH to ensure it is neutral or slightly basic (~pH 7-8).
-
Transfer the aqueous mixture to a separatory funnel. Extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Note: The product is an acid. To extract it into the organic layer, you must first re-acidify the aqueous layer with dilute HCl to ~pH 2-3.
-
Combine the organic layers.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography using an eluent system of ethyl acetate/hexanes containing 1% acetic acid.
Visualizations
Oxidation Pathway Diagram
This diagram illustrates the sequential oxidation from the starting thioether to the desired sulfoxide and the potential over-oxidation to the sulfone byproduct.
Caption: Sequential oxidation of diarylmethylthioacetic acid.
Troubleshooting Workflow
This decision tree provides a logical workflow for addressing common experimental issues.
Caption: Decision tree for troubleshooting oxidation reactions.
References
-
Sahu, S. C. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(2), 99-113. [Link]
-
Gao, Y., et al. (2018). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Catalysis Communications, 111, 83-87. [Link]
-
Golchoubian, H., & Hosseinpoor, F. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 304-311. [Link]
-
Wang, F., et al. (2020). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Green Chemistry, 22(15), 4875-4881. [Link]
-
Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]
-
Reddit r/Chempros. (2022). Chemoselective thioether oxidation. [Link]
Sources
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 6. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of {[Bis(4-fluorophenyl)methyl]thio}acetic acid by Recrystallization
Welcome to the technical support guide for the purification of {[Bis(4-fluorophenyl)methyl]thio}acetic acid. This document provides researchers, scientists, and drug development professionals with in-depth, practical guidance on developing a robust recrystallization protocol. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in the core principles of physical organic chemistry.
Part 1: Understanding the Molecule
Before purification, understanding the physicochemical characteristics of this compound is crucial. The molecule's structure dictates its behavior in different solvent systems.
-
Nonpolar Core: The large bis(4-fluorophenyl)methyl group is nonpolar and hydrophobic. This bulky aromatic structure will favor dissolution in nonpolar to moderately polar organic solvents.
-
Polar Functional Group: The thioacetic acid moiety (-S-CH₂-COOH) is the molecule's polar, hydrophilic center. The carboxylic acid group is capable of hydrogen bonding and can be deprotonated to form a highly polar carboxylate salt.[1][2][3][4][5]
This dual nature is key to a successful recrystallization. The ideal solvent must accommodate both the polar and nonpolar characteristics of the molecule, typically exhibiting differential solubility at high and low temperatures.[6][7]
Part 2: Experimental Protocol - Developing a Recrystallization Procedure
Since every batch of a synthesized compound may contain different impurities, a rigid protocol is often less effective than a systematic approach to developing one. The following is a step-by-step workflow for establishing an optimal recrystallization procedure.
Step 1: Small-Scale Solvent Screening
The goal is to find a solvent (or solvent pair) that meets these criteria:
-
The compound is poorly soluble at room temperature.[6]
-
The compound is highly soluble at the solvent's boiling point.[6]
-
Impurities have different solubility characteristics (either highly soluble or insoluble at all temperatures).
-
The solvent's boiling point is lower than the compound's melting point to prevent "oiling out."[8]
Procedure:
-
Place approximately 20 mg of your crude compound into several different test tubes.[9]
-
To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, swirling after each addition. Note the solubility. A good candidate solvent will not dissolve the compound readily at this stage.[6]
-
For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.[9]
-
Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[10][11]
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will provide a high yield of pure-looking crystals.
Table 1: Suggested Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Use |
| Ethanol | 78 | Polar | The -OH group can interact with the carboxylic acid, while the ethyl group interacts with the nonpolar core. Often a good starting point. |
| Isopropanol | 82 | Polar | Similar to ethanol, but slightly less polar. May offer better differential solubility. |
| Ethyl Acetate | 77 | Intermediate | A good balance of polarity. Often effective for compounds with mixed characteristics. |
| Toluene | 111 | Nonpolar | May be a good solvent if impurities are highly polar. Can be used in a solvent pair with a more polar solvent. |
| Acetone/Water | Varies | Solvent Pair | A powerful two-solvent system.[12] The compound should be soluble in hot acetone. Water is then added as an anti-solvent to induce crystallization upon cooling.[11][12] |
| Ethanol/Water | Varies | Solvent Pair | Similar to acetone/water, this is a very common and effective pair for purifying compounds with hydrogen-bonding capabilities.[13][14] |
Step 2: Bulk Recrystallization
Once an ideal solvent or solvent pair is identified:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent and boiling chips, and heat the mixture to boiling on a hot plate.[9] Safety first: Never heat flammable organic solvents over an open flame.[9]
-
Add the minimum amount of boiling solvent in portions until the solid is completely dissolved.[11][15]
-
Hot Filtration (If Necessary): If insoluble impurities are present, or if colored impurities were removed with activated charcoal, perform a hot gravity filtration to remove them.[7][12] Pre-heating the funnel and filter paper can prevent premature crystallization.[16]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[17][18][19]
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[20]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12][16] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[20]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent.[15] This can be done by leaving them under vacuum on the filter funnel or by transferring them to a desiccator.
Part 3: Visualization of Workflows
Solvent Selection Workflow
Caption: Decision tree for selecting an appropriate recrystallization solvent.
Troubleshooting Workflow
Caption: A logical guide for troubleshooting common recrystallization issues.
Part 4: Troubleshooting Guide and FAQs
This section addresses specific issues in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[21][22] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is so supersaturated that the compound comes out of solution at a temperature above its melting point.[21][23][24]
-
Immediate Action: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point. Then, allow the solution to cool much more slowly. Insulating the flask can help promote slow cooling and encourage proper crystal lattice formation.[21]
-
Preventative Measures: Choose a solvent with a lower boiling point. Alternatively, use a solvent pair; adding a miscible "anti-solvent" to the hot solution can induce crystallization at a more favorable temperature.[25][26]
Q2: My solution is clear and cold, but no crystals have formed. What should I do?
A2: This indicates that the solution is stable and not yet supersaturated enough for spontaneous nucleation to occur. Several techniques can be used to induce crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[18] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small, pure crystal of the compound, add it to the solution.[27] This "seed" crystal acts as a template for other molecules to crystallize upon.
-
Reduce Volume: You may have used too much solvent.[28] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, attempt to cool it again.[21]
-
Flash Freeze: Briefly placing the flask in a dry ice/acetone bath can sometimes shock the system into producing a fine precipitate. This should be a last resort, as rapid cooling can trap impurities.[18]
Q3: My final yield is very low. How can I improve recovery?
A3: A low yield means a significant portion of your compound remained dissolved in the mother liquor.[20]
-
Minimize Solvent: The most common cause is using too much solvent during the dissolution step.[28] Always use the absolute minimum amount of boiling solvent required to dissolve your compound.[11][15]
-
Sufficient Cooling: Ensure you have cooled the solution in an ice bath for an adequate amount of time (at least 20-30 minutes) to maximize precipitation.
-
Washing Technique: When washing the collected crystals, use only a very small amount of ice-cold solvent. Using room-temperature or warm solvent will redissolve some of your product.[20]
-
Concentrate the Mother Liquor: It is sometimes possible to recover a second, albeit less pure, crop of crystals by boiling off some of the solvent from the filtrate and re-cooling.[12]
Q4: I've recrystallized my compound, but the purity (e.g., by melting point analysis) hasn't improved significantly. What's next?
A4: This suggests that the chosen solvent is not effective at separating the compound from its specific impurities.
-
Re-evaluate Your Solvent: The impurities may have very similar solubility properties to your target compound in that particular solvent. You must perform the solvent screening process again with a wider range of solvents, focusing on those with different polarities.
-
Consider a Second Recrystallization: Sometimes, a second recrystallization is necessary to achieve high purity.[29]
-
Use Activated Charcoal: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[7][18] Use it sparingly, as it can also adsorb your desired product.[9]
-
Alternative Purification: If recrystallization fails, you may need to consider an alternative purification technique, such as column chromatography.
Q5: How does a two-solvent (solvent-antisolvent) recrystallization work?
A5: This technique is ideal when no single solvent has the desired temperature-dependent solubility.[30] You start by dissolving your compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, you slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until it just starts to become cloudy (the saturation point).[12][16] A drop or two of the "good" solvent is added to make it clear again, and then the solution is cooled slowly. The changing solvent composition reduces the compound's solubility, inducing crystallization.[11][13]
References
- Wikipedia. (n.d.).
- MIT OpenCourseWare. (n.d.). Recrystallization | Digital Lab Techniques Manual.
- ECHEMI. (2015, December 16).
- CK-12 Foundation. (n.d.).
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- ECHEMI. (2015, December 16).
- Journal of Chemical Education. (n.d.).
- MIT OpenCourseWare. (n.d.). MITOCW | Recrystallization | MIT Digital Lab Techniques Manual.
- CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids.
- Royal Society of Chemistry. (2021, September).
- MIT OpenCourseWare. (n.d.). Recrystallization | Videos | Digital Lab Techniques Manual.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Science Learning Center. (n.d.).
- Stack Exchange. (2012, April 25).
- University of Rochester. (n.d.).
- Reddit. (2014, August 4).
- MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization | Labs | Chemistry Laboratory Techniques.
- YouTube. (2022, December 5).
- YouTube. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID.
- Quora. (2022, September 23).
- RM@Schools. (n.d.).
- Medicilon. (2024, December 25).
- PubMed. (2015, March 20). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug.
- American Chemical Society. (n.d.). Recrystallizing Crystals!.
- Mettler Toledo. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- StudyMoose. (2023, December 29). Recrystallization and Purity: Solvent Selection and Impurity Removal.
- Chemistry LibreTexts. (2023, January 29).
- National Institutes of Health. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
- Mettler Toledo. (n.d.).
- Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
- Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.
- Wikipedia. (n.d.). Carboxylic acid.
- Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.
- University of Colorado Boulder. (n.d.).
- University of California, Los Angeles. (n.d.).
- The Student Room. (2018, April 7).
- University of Wisconsin-Madison. (n.d.).
- Wellesley College. (n.d.).
- University of California, Davis. (n.d.).
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. edu.rsc.org [edu.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Recrystallization | Digital Lab Techniques Manual | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 14. Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recrystallization [sites.pitt.edu]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. ck12.org [ck12.org]
- 19. echemi.com [echemi.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. mt.com [mt.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 26. mt.com [mt.com]
- 27. quora.com [quora.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. studymoose.com [studymoose.com]
- 30. www2.chem.wisc.edu [www2.chem.wisc.edu]
Troubleshooting low conversion rates in diarylmethylthioacetic acid synthesis
Welcome to the technical support center for the synthesis of diarylmethylthioacetic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. We will delve into common issues leading to low conversion rates, providing scientifically grounded explanations and actionable solutions.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered during the synthesis of diarylmethylthioacetic acids.
FAQ 1: My overall yield is significantly lower than reported in the literature. Where should I start my investigation?
Low overall yield in a multi-step synthesis can be attributed to various factors. A systematic approach is crucial for identifying the root cause.[1][2]
-
Purity of Starting Materials: The purity of your reagents is paramount. Impurities in the diarylmethanol, thiol source (e.g., thiourea, thioglycolic acid), or the acetic acid derivative can introduce side reactions that consume starting materials and complicate purification.
-
Recommendation: Verify the purity of all starting materials by appropriate analytical methods (e.g., NMR, GC-MS, melting point). If necessary, purify reagents before use. For instance, solvents should be anhydrous if the reaction is sensitive to moisture.[3]
-
-
Reaction Monitoring: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the reaction has gone to completion, stalled, or resulted in significant side product formation.
-
Work-up and Purification Losses: Significant amounts of product can be lost during aqueous work-ups, extractions, and chromatography.
-
Recommendation: Ensure complete extraction by performing multiple extractions with the appropriate solvent. When rinsing drying agents (e.g., MgSO₄, Na₂SO₄), do so with the extraction solvent to recover any adsorbed product.[1]
-
FAQ 2: The reaction doesn't seem to be starting, or the conversion rate is extremely low. What are the likely causes?
This common issue often points to problems with the reagents, catalyst (if applicable), or the reaction setup itself.
-
Inadequate Activation of the Thiol: In many synthetic routes, a base is used to deprotonate the thiol or thiourea, making it a more potent nucleophile.
-
Recommendation: Ensure the base is of sufficient strength and is used in the correct stoichiometric amount. For example, when using sodium hydroxide, ensure it is fresh and has not absorbed significant amounts of atmospheric CO₂.[4]
-
-
Catalyst Inactivity: For catalyzed reactions, such as copper-catalyzed couplings, the activity of the catalyst is critical.
-
Moisture or Air Sensitivity: Some reagents or intermediates in the reaction may be sensitive to moisture or atmospheric oxygen.
-
Recommendation: If you suspect sensitivity, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using flame-dried glassware and anhydrous solvents.[3]
-
Section 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic routes to diarylmethylthioacetic acids.
Guide 1: Synthesis via S-alkylation of a Diarylmethylthiol with a Haloacetic Acid
This is a common and direct method for preparing diarylmethylthioacetic acids. The general scheme involves the reaction of a diarylmethylthiol with a haloacetic acid in the presence of a base.
Workflow Diagram:
Caption: General workflow for S-alkylation synthesis.
Troubleshooting Q&A:
-
Q: My reaction has stalled with significant amounts of starting material remaining. What should I investigate?
-
A: Insufficient Base: The base is crucial for deprotonating the thiol. If an insufficient amount is used, the reaction will not proceed to completion. The choice of base is also important; a stronger base may be required depending on the pKa of the thiol.
-
Protocol: Ensure you are using at least one equivalent of a suitable base (e.g., NaOH, K₂CO₃). For less reactive thiols, consider a stronger base like sodium hydride (NaH) in an anhydrous organic solvent like THF or DMF.
-
-
A: Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow or incomplete.
-
Protocol: Choose a solvent system in which all reactants are soluble. For reactions in aqueous media, phase transfer catalysts can sometimes be beneficial. For organic solvents, ensure they are of appropriate polarity.
-
-
-
Q: I am observing the formation of a significant amount of a disulfide byproduct. How can I prevent this?
-
A: Oxidation of the Thiol: Diarylmethylthiols can be susceptible to oxidation to the corresponding disulfide, especially in the presence of air and base.
-
Protocol: Degas your solvent and run the reaction under an inert atmosphere (N₂ or Ar). Adding the haloacetic acid before or concurrently with the base can also minimize the time the free thiolate is exposed to potential oxidants.
-
-
Guide 2: Synthesis from Diaryl-methanol and Thiourea
This route involves the formation of a thiouronium salt intermediate, which is then hydrolyzed and reacted with a haloacetic acid.[6]
Reaction Pathway Diagram:
Caption: Synthesis from diarylmethanol and thiourea.
Troubleshooting Q&A:
-
Q: The formation of the initial thiouronium salt is sluggish. How can I improve this step?
-
A: Inefficient Acid Catalysis: The formation of the thiouronium salt from the diarylmethanol and thiourea is typically acid-catalyzed. The strength and concentration of the acid are critical.
-
Protocol: Ensure you are using a strong acid catalyst, such as HBr, at the recommended concentration.[7] The reaction temperature is also important and may require optimization.
-
-
A: Water Removal: The reaction generates water, which can be detrimental to the equilibrium.
-
Protocol: If the reaction is performed in an organic solvent, consider using a Dean-Stark apparatus to remove water azeotropically.
-
-
-
Q: The hydrolysis of the thiouronium salt and subsequent S-alkylation is giving low yields. What could be the issue?
-
A: Incomplete Hydrolysis: The hydrolysis of the thiouronium salt to the thiol requires basic conditions. If the hydrolysis is incomplete, the subsequent S-alkylation will be inefficient.
-
Protocol: Ensure that a sufficient amount of a strong base (e.g., NaOH) is used and that the reaction is allowed to proceed for a sufficient amount of time to ensure complete hydrolysis before the addition of the haloacetic acid.
-
-
Section 3: Data Tables for Quick Reference
Table 1: Common Solvents and Their Properties
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Common for reactions with inorganic bases. |
| Dimethylformamide (DMF) | 6.4 | 153 | Good for dissolving a wide range of organic compounds. |
| Tetrahydrofuran (THF) | 4.0 | 66 | A good choice for reactions requiring anhydrous conditions. |
| Acetonitrile | 5.8 | 82 | A polar aprotic solvent suitable for many nucleophilic substitutions. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Can influence reaction pathways, as seen in some copper-catalyzed reactions.[5] |
Table 2: Common Bases for S-alkylation
| Base | pKa of Conjugate Acid | Solvent Compatibility | Notes |
| Sodium Hydroxide (NaOH) | ~15.7 | Water, Alcohols | A strong, inexpensive base. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Water, DMF, Acetonitrile | A milder base, often used when stronger bases cause side reactions. |
| Sodium Hydride (NaH) | ~35 | THF, DMF (anhydrous) | A very strong, non-nucleophilic base for deprotonating less acidic thiols. Reacts violently with water. |
| Triethylamine (Et₃N) | ~10.7 | Most organic solvents | An organic base, often used to scavenge acid byproducts. |
References
-
Synthesis of 2-(benzhydrylthio)acetamide. (2007). Sciencemadness.org. [Link]
-
Process for preparing benzhydrylthioacetamide. (2006). Justia Patents. [Link]
- CN101440053A - Preparation of benzhydryl thioacetamide. (n.d.).
-
2-(benzhydrylthio)acetic acid synthesis. (2017). Sciencemadness.org. [Link]
-
Kim, K., Shin, Y., & Chae, J. (2024). Solvent-Selective Synthesis of Diaryl Disulfides and Arylthio Acetic Acids Using Thioglycolic Acid and Copper Catalysts. Synlett, 35(06), 826-831. [Link]
-
Tips & Tricks: (How to Improve) Yield. (n.d.). University of Rochester Department of Chemistry. [Link]
-
What are some common causes of low reaction yields? (2022). Reddit. [Link]
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Solvent-Selective Synthesis of Diaryl Disulfides and Arylthio Acetic Acids Using Thioglycolic Acid and Copper Catalysts [organic-chemistry.org]
- 6. patents.justia.com [patents.justia.com]
- 7. 63547-22-8 | 2-(Benzhydrylthio)acetic acid | Aryls | Ambeed.com [ambeed.com]
Preventing over-oxidation in the synthesis of sulfinylacetamides
Welcome to the technical support center for the synthesis of sulfinylacetamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the selective oxidation of thioether precursors. Our focus is to provide actionable insights and troubleshooting strategies to prevent the over-oxidation of the target sulfinylacetamide to the corresponding sulfonylacetamide byproduct.
Introduction: The Core Challenge of Selectivity
The synthesis of sulfinylacetamides, a valuable functional group in medicinal chemistry, is most commonly achieved through the oxidation of the corresponding sulfide (thioether). While this transformation appears straightforward, the primary difficulty lies in stopping the oxidation at the sulfoxide stage. The desired sulfoxide product is itself susceptible to further oxidation under the same reaction conditions, leading to the formation of the undesired sulfone byproduct.[1][2][3][4] Achieving high selectivity is therefore a kinetic challenge that requires precise control over the reaction parameters.
This guide provides a structured approach to diagnosing and resolving issues of over-oxidation, ensuring reproducible and high-yielding syntheses.
Diagram 1: Oxidation Pathway
The following diagram illustrates the sequential oxidation of a sulfide to a sulfoxide and the subsequent, undesired over-oxidation to a sulfone.
Caption: Reaction scheme showing the desired oxidation and undesired over-oxidation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in sulfinylacetamide synthesis and why does it form?
The most prevalent byproduct is the corresponding sulfonylacetamide.[3] This occurs because the desired sulfinylacetamide (sulfoxide) can be further oxidized by the reagent present in the reaction mixture, converting it into the sulfone.[3][4] The challenge is that the energy barrier for the second oxidation step (sulfoxide to sulfone) can be comparable to the first (sulfide to sulfoxide), making selective synthesis difficult without careful control.[5]
Q2: How can I monitor the reaction to prevent over-oxidation?
Close monitoring of the reaction's progress is critical. The most common technique is Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the reaction mixture alongside your starting sulfide material. The sulfoxide product is more polar than the starting sulfide and will have a lower Rf value. The sulfone byproduct is even more polar and will have the lowest Rf value of the three. The reaction should be stopped as soon as the starting sulfide spot has been consumed, but before a significant spot for the sulfone appears.[3]
Q3: What role does temperature play in controlling selectivity?
Temperature is a key factor. Higher temperatures increase the rate of both oxidation steps but can disproportionately accelerate the over-oxidation to the sulfone.[3][6] Therefore, running the reaction at controlled, and often lower, temperatures (e.g., -5 to 0 °C or room temperature) is a fundamental strategy for minimizing sulfone formation.[2][7]
Q4: Which oxidizing agents are recommended for this synthesis?
The choice of oxidant is paramount. While historically potent reagents were used, modern methods favor milder, more selective agents to avoid over-oxidation.[8]
-
Hydrogen Peroxide (H₂O₂): This is widely regarded as an ideal "green" oxidant because it is inexpensive, effective, and its only byproduct is water.[2][9][10] It is often used in combination with catalysts or in solvents like glacial acetic acid to enhance selectivity.[2][11]
-
Sodium Periodate (NaIO₄): A reliable and selective reagent for converting sulfides to sulfoxides.[1]
-
Hypervalent Iodine Reagents: These can offer excellent selectivity for sulfoxide formation without over-oxidation under mild conditions.[12]
-
Halogen-Based Reagents: Reagents like sodium hypochlorite can be used, but conditions must be strictly controlled to prevent byproduct formation.[6][12]
High-impact oxidants like heavy metals (Cr, Mn) should generally be avoided due to their toxicity and environmental impact.[8]
Troubleshooting Guide: Over-Oxidation Issues
If you are consistently observing significant sulfone byproduct formation, consult the following guide.
Diagram 2: Troubleshooting Workflow
This decision tree provides a systematic approach to diagnosing and resolving over-oxidation.
Caption: A step-by-step workflow for troubleshooting sulfone byproduct formation.
Oxidizing Agent Comparison Table
| Oxidizing System | Typical Conditions | Selectivity | Advantages | Disadvantages |
| H₂O₂ / Acetic Acid | 1.1-1.5 eq. H₂O₂, AcOH, RT | Good to Excellent | "Green" byproduct (H₂O), low cost, simple procedure.[2][11] | Can require careful temperature and addition control. |
| Sodium Periodate (NaIO₄) | 1.1 eq. NaIO₄, MeOH/H₂O, 0°C to RT | Excellent | High selectivity, reliable. | Generates inorganic salt waste. |
| m-CPBA | 1.1 eq. m-CPBA, CH₂Cl₂, 0°C | Moderate to Good | Fast reactions. | Prone to over-oxidation, byproduct removal can be difficult.[10] |
| Electrochemical Oxidation | NaCl (mediator), Acetone/H₂O, RT | Good to Excellent | Metal-free, uses electrons as oxidant, environmentally friendly.[13] | Requires specialized electrochemical equipment. |
| Catalytic H₂O₂ | 1.1-2.0 eq. H₂O₂, Catalyst (e.g., Na₂WO₄), 0°C to RT | Excellent | High selectivity, mild conditions.[7] | Catalyst may require screening and removal. |
Recommended Experimental Protocol: Selective Oxidation with Hydrogen Peroxide
This protocol details a transition-metal-free method for the selective oxidation of a thioacetamide to a sulfinylacetamide using hydrogen peroxide in glacial acetic acid, prized for its simplicity, high yields, and environmentally benign nature.[2]
Materials:
-
Thioacetamide substrate (1.0 eq.)
-
Glacial Acetic Acid (approx. 1 M concentration of substrate)
-
Hydrogen Peroxide (30% aqueous solution, 1.1 - 1.5 eq.)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
TLC plates, solvents, and visualization agent (e.g., potassium permanganate stain)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioacetamide substrate (1.0 eq.) in glacial acetic acid. Cool the flask in an ice-water bath to 0°C.
-
Oxidant Addition: While stirring vigorously at 0°C, add 30% hydrogen peroxide (1.1-1.5 eq.) to the solution dropwise using a syringe over 15-20 minutes. A slow, controlled addition is crucial to prevent localized overheating and over-oxidation.[8]
-
Reaction Monitoring: Monitor the reaction progress every 15-30 minutes by TLC. Elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a cold, saturated solution of sodium bicarbonate to neutralize the acetic acid. Caution: CO₂ evolution will occur.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfinylacetamide.
-
Purification: Purify the crude product as necessary, typically via column chromatography on silica gel.
References
-
Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Sulfoxide. Wikipedia. [Link]
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC - NIH. [Link]
-
Scalable selective electrochemical oxidation of sulfides to sulfoxides. RSC Publishing. [Link]
-
Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Taylor & Francis Online. [Link]
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. ProQuest. [Link]
-
Oxidation of sulfide to sulfoxide in different conditions. ResearchGate. [Link]
-
Oxidation of sulfides to the corresponding sulfoxides. ResearchGate. [Link]
-
Oxidation of a sulfide to sulfoxides and sulfone. ResearchGate. [Link]
-
13.8 Sulfides. YouTube. [Link]
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. ResearchGate. [Link]
Sources
- 1. Sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 9. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 13. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving Impurities in the Synthesis of Fluorinated Thioacetic Acid Derivatives
Welcome to the technical support center for the synthesis of fluorinated thioacetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with impurities during their synthetic workflows. We will address common issues in a question-and-answer format, providing not only solutions but also the underlying chemical principles to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (General Issues)
This section covers common impurities and side reactions that can occur regardless of the specific synthetic method employed.
Q1: My final product is contaminated with a significant amount of disulfide. What is the cause and how can I prevent it?
A1: Disulfide formation is a classic issue when working with thiols, which are the precursors to your thioacetate product or can be generated by its hydrolysis. The thiol group (-SH) is susceptible to oxidation, especially in the presence of atmospheric oxygen, metal catalysts, or under basic conditions.
-
Causality: The oxidation process involves the coupling of two thiol molecules to form a disulfide bond (R-S-S-R). This is often accelerated during aqueous workups or column chromatography where the sample is exposed to air for extended periods.
-
Prevention & Troubleshooting:
-
Inert Atmosphere: Conduct your reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
pH Control: Thiols are more rapidly oxidized at higher pH. If possible, maintain a neutral or slightly acidic pH during workup and purification[1].
-
Protecting Group Strategy: If the free thiol is particularly sensitive, consider purifying the thioacetate-protected form, which is less prone to oxidation[1]. The thioacetate can be deprotected in a subsequent step if the free thiol is required.
-
-
Protocol: Reductive Workup to Cleave Disulfides If disulfide has already formed, it can often be reduced back to the thiol in situ before final purification.
-
Dissolve the crude product in a suitable solvent (e.g., THF/water).
-
Add a mild reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the disulfide is consumed.
-
Proceed with aqueous extraction and final purification.
-
Q2: I'm observing the corresponding fluorinated carboxylic acid in my final product. Is this due to hydrolysis?
A2: Yes, the presence of the parent fluorinated carboxylic acid is a strong indicator of thioester hydrolysis. Thioesters, while generally more stable towards hydrolysis than their oxygen ester counterparts under neutral conditions, can still be cleaved by water, especially with acid or base catalysis[2][3].
-
Causality: The electron-withdrawing nature of the fluorine atoms can make the carbonyl carbon of the thioester more electrophilic and thus more susceptible to nucleophilic attack by water. The rate of hydrolysis is significantly influenced by pH and temperature[2][3].
-
Prevention & Troubleshooting:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use of molecular sieves or distillation from a drying agent is recommended.
-
Aqueous Workup: When performing an aqueous workup, use cooled deionized water or brine and minimize the contact time. Neutralize the reaction mixture carefully to avoid excessively acidic or basic conditions.
-
Purification: Avoid purification methods that involve prolonged exposure to water or protic solvents (e.g., reverse-phase chromatography) if hydrolysis is a major issue. Normal-phase chromatography with anhydrous solvents is preferred.
-
Part 2: Troubleshooting Guide: Method-Specific Impurities
Different synthetic strategies for thioester formation come with their own unique sets of byproducts. Here, we address the most common coupling methods.
Method 1: Carbodiimide Coupling (e.g., DCC, EDC)
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are widely used to couple carboxylic acids and thiols[4][5].
A3: The two most common impurities in a carbodiimide reaction are the corresponding urea byproduct and an N-acylurea adduct.
-
Dicyclohexylurea (DCU): This is the byproduct from the consumption of DCC. It is notoriously insoluble in many common organic solvents, leading to the precipitate you observe[6]. While most can be removed by filtration, some may remain in solution, complicating purification.
-
N-Acylurea: This is a significant side product formed when the activated O-acylisourea intermediate rearranges intramolecularly instead of reacting with your thiol nucleophile[6][7]. This byproduct is often soluble and can be challenging to separate from the desired thioester.
Method 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for forming thioesters from alcohols and thioacids, but it is notorious for purification challenges due to stoichiometric byproducts[8][9][10].
A4: This is the primary challenge of the Mitsunobu reaction. The main byproducts are triphenylphosphine oxide (TPPO) and a dialkyl hydrazodicarboxylate (e.g., from DEAD or DIAD)[11][12].
-
Causality: Triphenylphosphine is oxidized to TPPO, and the azodicarboxylate is reduced during the catalytic cycle. Both are generated in stoichiometric amounts and can have solubilities similar to the desired product.
-
Purification Strategies:
| Impurity | Strategy | Protocol Details |
| Triphenylphosphine Oxide (TPPO) | Crystallization | After the reaction, concentrate the mixture and add a nonpolar solvent like diethyl ether or a hexanes/ether mixture. TPPO is often less soluble and will crystallize out. Cool to 0 °C to maximize precipitation before filtration[11]. |
| Column Chromatography | TPPO can be challenging to separate on silica gel. A common technique is to add ZnCl₂ to the crude mixture, which forms a complex with TPPO, making it more polar and easier to separate. | |
| Reduced Azodicarboxylate | Aqueous Wash | The hydrazine byproduct can often be removed with acidic aqueous washes (e.g., 1 M HCl). |
| Modified Reagents | Consider using newer Mitsunobu reagents designed for easier byproduct removal, such as those that are polymer-bound or can be precipitated and filtered off[12]. |
-
Protocol: Standard Mitsunobu Workup and Purification
-
Upon reaction completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue and stir. If TPPO precipitates, cool the mixture to 0 °C for 30 minutes and filter off the solid.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the remaining residue by silica gel column chromatography.
-
Part 3: Analytical and Purification Strategies
Q5: What are the best analytical techniques to identify these impurities?
A5: A combination of techniques is ideal for unambiguous identification.
| Technique | Application |
| Thin Layer Chromatography (TLC) | Rapid monitoring of reaction progress and initial assessment of crude product purity. Use different stains (e.g., KMnO₄ for oxidizable species like thiols, UV for aromatic compounds). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile fluorinated compounds. Provides separation and mass fragmentation data to identify byproducts and unreacted starting materials[13]. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Ideal for less volatile or thermally sensitive compounds. Provides accurate mass data for identifying key species like the product, starting materials, and major byproducts (e.g., N-acylurea). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Can quantify the ratio of product to impurities if characteristic peaks are resolved. ¹⁹F NMR: Extremely useful for fluorinated compounds. The presence of multiple fluorine-containing species will be immediately obvious. ³¹P NMR: Essential if using phosphine reagents (like in the Mitsunobu reaction) to track the conversion of PPh₃ to TPPO. |
Q6: Are there any general tips for purifying fluorinated thioacetates by column chromatography?
A6: Fluorinated compounds can sometimes behave differently on silica gel compared to their non-fluorinated analogs.
-
Solvent Polarity: Fluorinated molecules are often less polar than expected. You may need to use less polar solvent systems (e.g., higher hexane content in a hexane/ethyl acetate eluent).
-
Avoid Tailing: If you observe peak tailing, it could be due to the slightly acidic nature of silica gel. You can neutralize the silica by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%).
-
Air Exposure: As mentioned in Q1, minimize the time the column is run to reduce the risk of on-column oxidation of any trace thiols[1].
References
-
Jencks, W. P., & Carriuolo, J. (1961). The Hydrolysis of S-Ethyl Trifluorothioacetate. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions.
-
Wikipedia. (n.d.). Carbodiimide. Available at: [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]
-
Aapptec. (2021). Carbodiimides and Additives. Available at: [Link]
- BenchChem. (2025). Thioesterification of Alcohols using the Mitsunobu Reaction.
- Demchenko, A. V., et al. (2008). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs.
- ResearchGate. (n.d.).
-
ACS Publications. (2015). Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2023). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides. Molecules. Available at: [Link]
-
PubMed. (2015). Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si-F Bond Formation. Available at: [Link]
-
PubMed. (2010). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. Available at: [Link]
- ResearchGate. (2015).
- ResearchGate. (2005). Mechanism of the reaction of carbodiimides with carboxylic acids.
- CoLab. (2015).
- ResearchGate. (2018).
-
MDPI. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules. Available at: [Link]
- Semantic Scholar. (2023).
-
PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to S-(2-Chloro-2-oxoethyl)
- Science of Synthesis. (2005). Product Class 8: Thiocarboxylic S-Acids.
-
Wikipedia. (n.d.). Thioacetic acid. Available at: [Link]
-
Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?. Available at: [Link]
- RSC Publishing. (2015).
- BenchChem. (2025).
- National Institutes of Health. (2020).
- Google Patents. (2001).
- Reddit. (2015). Best way to quench thioacetic acid?.
- Thieme. (2011). A Facile and Improved Synthesis of 3-Fluorothiophene.
- PubMed. (2020). Thioacetate-Based Initiators for the Synthesis of Thiol-End-Functionalized Poly(2-oxazoline)s.
- PubMed. (2010).
Sources
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Thioacetic Acid Precursors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of synthetic strategies. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated thioacetic acid precursors, offering insights into their respective reactivity, stability, and applications, supported by experimental data and detailed protocols.
Thioacetic acid and its derivatives are versatile reagents widely employed in organic synthesis, particularly for the introduction of thiol functionalities. Their application spans from fundamental organic reactions to complex bioconjugation strategies. The advent of fluorinated analogues of thioacetic acid precursors has opened new avenues for chemists, promising altered reactivity and stability profiles. This guide aims to dissect these differences, empowering researchers to make informed decisions for their specific synthetic needs.
Understanding the Chemical Landscape: A Tale of Two Acetyl Groups
The core difference between these two classes of precursors lies in the substitution of the acetyl group: a methyl group in the non-fluorinated version versus a trifluoromethyl group in the fluorinated counterpart. This seemingly simple substitution has profound implications for the electronic properties of the molecule, influencing the reactivity of the thioester linkage and the stability of the resulting products.
The high electronegativity of the fluorine atoms in the trifluoroacetyl group exerts a strong electron-withdrawing inductive effect. This effect polarizes the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack. Consequently, the trifluorothioacetate group is generally a better leaving group than the thioacetate group. This enhanced reactivity can be advantageous in reactions where cleavage of the thioester is the rate-determining step.
Reactivity in Focus: Thiol-Ene Coupling and Bioconjugation
Thiol-ene coupling is a powerful and versatile "click" reaction for the formation of carbon-sulfur bonds.[1] The choice of thioacid precursor can significantly impact the efficiency and kinetics of this reaction. While direct comparative kinetic studies between trifluorothioacetic acid and thioacetic acid in thiol-ene reactions are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a reasoned comparison.
The initiation of the thiol-ene reaction involves the generation of a thiyl radical. The stability of this radical and the lability of the S-H bond in the parent thioacid are crucial factors. The electron-withdrawing nature of the trifluoromethyl group in trifluorothioacetic acid is expected to increase the acidity of the thiol proton, potentially facilitating its abstraction to form the thiyl radical. However, the stability of the resulting trifluoroacetyl-substituted thiyl radical compared to the acetyl-substituted one would also play a critical role in the overall reaction kinetics.
In the context of bioconjugation, particularly in native chemical ligation (NCL), the reactivity of the thioester is paramount.[2][3][4] NCL involves the reaction of a C-terminal peptide thioester with an N-terminal cysteine residue to form a native peptide bond. The enhanced electrophilicity of the carbonyl carbon in a trifluorothioester could lead to faster ligation rates compared to its non-fluorinated counterpart. This can be particularly beneficial when dealing with challenging peptide sequences or when aiming for rapid conjugation under mild conditions.
Stability and Deprotection: A Balancing Act
The S-acetyl group is a commonly used protecting group for thiols.[5] Its stability and the conditions required for its removal are critical considerations in multi-step synthesis. The trifluoroacetyl group, in principle, offers an alternative with a different deprotection profile.
The increased electrophilicity of the trifluoroacetyl group generally makes the corresponding thioester more susceptible to hydrolysis. A comparative study on the hydrolysis of S-ethyl trifluorothioacetate and p-nitrophenyl trifluoroacetate highlighted the influence of the leaving group on the reaction rate, with the thioester hydrolyzing more slowly than the ester.[6] While a direct comparison with S-ethyl thioacetate under identical conditions is not available, the trend suggests that fluorinated thioesters, while more reactive towards nucleophiles, may still possess reasonable stability in aqueous media, particularly at neutral pH.
The cleavage of the S-acetyl and S-trifluoroacetyl protecting groups is typically achieved under basic conditions or with specific nucleophiles. The enhanced reactivity of the trifluoroacetyl group suggests that its removal could be accomplished under milder basic conditions or with weaker nucleophiles compared to the S-acetyl group. This orthogonality can be a significant advantage in the synthesis of complex molecules with multiple sensitive functional groups. However, the increased lability of the S-trifluoroacetyl group might also lead to premature deprotection under certain reaction conditions.
Experimental Protocols and Data
To provide a practical framework for this comparison, the following sections detail the synthesis of both precursor types and a general protocol for a common application, thiol-ene coupling.
Synthesis of Precursors
Protocol 1: Synthesis of Thioacetic Acid (Non-Fluorinated)
This protocol describes a common laboratory-scale synthesis of thioacetic acid from acetic anhydride and sodium hydrosulfide.
-
Materials: Acetic anhydride, Sodium hydrosulfide (NaSH), Sulfuric acid, Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure:
-
In a fume hood, cautiously add sodium hydrosulfide to a cooled solution of acetic anhydride in diethyl ether with vigorous stirring.
-
After the initial exothermic reaction subsides, continue stirring at room temperature for 2 hours.
-
Slowly add dilute sulfuric acid to the reaction mixture to neutralize the excess base and protonate the thioacetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Carefully distill the diethyl ether to obtain crude thioacetic acid. Further purification can be achieved by fractional distillation under reduced pressure.
-
Protocol 2: Synthesis of Trifluorothioacetic Acid (Fluorinated)
A reliable and straightforward synthesis of trifluorothioacetic acid can be achieved by the reaction of trifluoroacetic anhydride with a sulfur source like sodium hydrosulfide.[7][8][9]
-
Materials: Trifluoroacetic anhydride, Sodium hydrosulfide (NaSH), Anhydrous solvent (e.g., THF or dichloromethane), Inert gas (e.g., Argon or Nitrogen).
-
Procedure:
-
Under an inert atmosphere, dissolve sodium hydrosulfide in the anhydrous solvent.
-
Cool the solution in an ice bath and slowly add trifluoroacetic anhydride dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The resulting trifluorothioacetic acid can often be used in situ for subsequent reactions. For isolation, careful workup involving acidification and extraction would be necessary, though this can be challenging due to the volatility and reactivity of the product.
-
Application in Thiol-Ene Coupling
The following is a general protocol for a radical-initiated thiol-ene coupling reaction. This can be adapted for both fluorinated and non-fluorinated thioacetic acid.
-
Materials: Alkene-containing substrate, Thioacetic acid or Trifluorothioacetic acid, Radical initiator (e.g., AIBN or a photoinitiator like DMPA), Anhydrous and degassed solvent (e.g., THF or Dioxane).
-
Procedure:
-
In a reaction vessel equipped with a condenser and under an inert atmosphere, dissolve the alkene substrate and the thioacetic acid precursor in the solvent.
-
Add the radical initiator.
-
Initiate the reaction either by heating (for thermal initiators) or by UV irradiation (for photoinitiators).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
-
Data Presentation and Characterization
The characterization of the products obtained from reactions involving these precursors is crucial for assessing the success of the synthesis.
Comparative Data Summary
| Property | Non-Fluorinated (Thioacetic Acid) | Fluorinated (Trifluorothioacetic Acid) | Rationale |
| Reactivity (Nucleophilic Acyl Substitution) | Moderate | High | Strong electron-withdrawing effect of the CF₃ group increases the electrophilicity of the carbonyl carbon. |
| Leaving Group Ability | Good | Excellent | The trifluorothioacetate anion is a more stable conjugate base. |
| S-H Bond Acidity | pKa ~3.4 | Expected to be lower (more acidic) | Inductive effect of the CF₃ group stabilizes the thiolate anion. |
| Stability of Thioester | Generally stable | More susceptible to hydrolysis, especially under basic conditions. | Increased electrophilicity of the carbonyl carbon. |
| Deprotection Conditions (as S-acyl group) | Requires moderate to strong base | Can be cleaved under milder basic conditions | Enhanced reactivity of the trifluoroacetyl group. |
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton of the thiol group in thioacetic acid typically appears as a broad singlet. The chemical shift of this proton in trifluorothioacetic acid is expected to be further downfield due to the electron-withdrawing nature of the trifluoromethyl group.
-
¹⁹F NMR: The trifluoromethyl group in fluorinated precursors and their products provides a distinct signal in the ¹⁹F NMR spectrum, typically in the range of -70 to -80 ppm relative to CFCl₃.[10][11][12][13][14] This allows for straightforward monitoring of reaction progress and characterization of fluorinated products.
Mass Spectrometry (MS):
The fragmentation patterns in mass spectrometry can provide valuable structural information. In general, both acetylated and trifluoroacetylated compounds will show characteristic losses of the acetyl or trifluoroacetyl group. The mass difference between these fragments (42 Da for acetyl and 96 Da for trifluoroacetyl) can be used to identify the presence of these modifications.[15][16][17]
Mechanistic and Workflow Diagrams
To visually represent the concepts discussed, the following diagrams are provided.
Caption: Radical-initiated Thiol-Ene Coupling Mechanism.
Caption: Mechanism of Native Chemical Ligation (NCL).
Conclusion and Future Outlook
The choice between fluorinated and non-fluorinated thioacetic acid precursors is a nuanced decision that depends on the specific requirements of the synthetic target and the reaction conditions. Non-fluorinated precursors are readily available, cost-effective, and well-established in a multitude of reactions. Fluorinated precursors, on the other hand, offer the potential for enhanced reactivity and unique deprotection profiles, which can be highly advantageous in specific contexts such as native chemical ligation and the synthesis of complex, sensitive molecules.
The increased electrophilicity of the trifluoroacetyl group makes it a more reactive handle for nucleophilic acyl substitution, potentially leading to faster reaction rates and milder reaction conditions. However, this increased reactivity may also translate to lower stability, particularly towards hydrolysis. The distinct spectroscopic signature of the trifluoromethyl group in ¹⁹F NMR is a significant advantage for reaction monitoring and product characterization.
Further research is needed to provide direct quantitative comparisons of the performance of these two classes of precursors in various applications. Such studies would provide invaluable data for chemists to make more informed decisions and to fully exploit the potential of fluorinated reagents in organic synthesis and drug development.
References
-
Wang, L.-J., et al. (2024). Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. Science Advances. [Link]
- 19F NMR Reference Standards. (n.d.).
-
Wang, L.-J., et al. (2024). Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. PubMed. [Link]
-
Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. (n.d.). ResearchGate. [Link]
-
Mass spectral analysis of acetylated peptides: Implications in proteomics. (2020). PubMed. [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. SciSpace. [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. [Link]
-
Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. (n.d.). The Royal Society of Chemistry. [Link]
-
Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. (2022). MDPI. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2022). ACS Publications. [Link]
-
Thiol-ene reaction. (n.d.). Wikipedia. [Link]
-
Validation of Protein Acetylation by Mass Spectrometry. (2012). PMC. [Link]
-
Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. (2020). PMC. [Link]
-
Trifluoroacetic anhydride. (n.d.). Wikipedia. [Link]
-
Enhancing native chemical ligation for challenging chemical protein syntheses. (2020). PubMed. [Link]
-
Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. (2023). PubMed. [Link]
-
Ultra-Accurate Correlation between Precursor and Fragment Ions in Two-Dimensional Mass Spectrometry: Acetylated vs Trimethylated Histone Peptides. (2022). NIH. [Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2022). MDPI. [Link]
- Process for the preparation of trifluoroacetic anhydride. (1986).
-
trifloroacetyl triflate. (n.d.). Organic Syntheses Procedure. [Link]
-
Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. (2018). ResearchGate. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. (2021). RSC Publishing. [Link]
-
Trifluoroacetic anhydride-sodium iodide reagent. Nature and applications. (2007). Semantic Scholar. [Link]
- Process for the deprotection of protected thiols. (2001).
-
What are protecting groups for thiols that can be radically cleaved? (2019). Reddit. [Link]
-
Kinetics of thiol-ene and thiol-acrylate photopolymerizations with real-time Fourier transform infrared. (2021). ResearchGate. [Link]
-
Bioconjugate Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
-
Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. (2014). ResearchGate. [Link]
-
Comparison of N-acetylcysteine and cysteine in their ability to replenish intracellular cysteine by a specific fluorescent probe. (2010). RSC Publishing. [Link]
-
Similarities between N-acetylcysteine and Glutathione in Binding to Lead(II) Ions. (2015). PMC. [Link]
Sources
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing native chemical ligation for challenging chemical protein syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 8. Trifluoroacetic anhydride synthesis - chemicalbook [chemicalbook.com]
- 9. US4595541A - Process for the preparation of trifluoroacetic anhydride - Google Patents [patents.google.com]
- 10. colorado.edu [colorado.edu]
- 11. scispace.com [scispace.com]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Stability Assessment of {[Bis(4-fluorophenyl)methyl]thio}acetic acid: A Comparative Guide
This guide provides a comprehensive framework for assessing the in vitro stability of {[Bis(4-fluorophenyl)methyl]thio}acetic acid, a compound of interest in drug discovery. We will explore its stability profile in key biological matrices and compare its performance against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
The stability of a drug candidate is a critical determinant of its potential for clinical success. Poor stability can lead to rapid degradation, resulting in a short half-life, low bioavailability, and the formation of potentially toxic metabolites.[1][2][3][4] Therefore, a thorough in vitro stability assessment early in the drug discovery process is paramount. This guide will focus on three key areas of in vitro stability: plasma stability, metabolic stability in liver microsomes, and chemical stability in simulated gastric and intestinal fluids.
Comparative Compounds
To provide a meaningful comparison, we will assess the stability of this compound alongside two structural analogs:
-
Compound A: Thioacetic Acid: The parent core structure, to establish a baseline.[5][6]
-
Compound B: 2-(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)thio)acetic acid: A more complex thioacetic acid derivative with different steric and electronic properties.[7]
These comparators will help to elucidate the structure-stability relationships and highlight the impact of the bis(4-fluorophenyl)methyl moiety on the overall stability of the molecule.
Plasma Stability Assessment
Plasma contains a variety of enzymes, such as esterases and amidases, that can degrade drug molecules.[1][2][3] Assessing plasma stability is crucial for predicting a compound's half-life in circulation.
Rationale for Experimental Choices
The selection of plasma from multiple species (human, rat, mouse) is critical for identifying potential interspecies differences in drug metabolism, which is a key consideration for preclinical to clinical translation.[1][8] The time points for sample collection are chosen to capture both rapid and slower degradation kinetics. A positive control, such as tetracaine, which is known to be rapidly hydrolyzed by plasma esterases, is included to validate the enzymatic activity of the plasma.[8]
Experimental Workflow
Caption: Workflow for the in vitro plasma stability assay.
Protocol: Plasma Stability Assay
-
Preparation:
-
Incubation:
-
Sampling and Quenching:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k, where k is the elimination rate constant determined from the slope of the linear regression.[2]
-
Hypothetical Comparative Data
| Compound | Human Plasma t½ (min) | Rat Plasma t½ (min) | Mouse Plasma t½ (min) |
| This compound | > 120 | > 120 | 110 |
| Compound A (Thioacetic Acid) | 35 | 42 | 38 |
| Compound B | 98 | 105 | 85 |
| Positive Control (Tetracaine) | < 5 | < 5 | < 5 |
Metabolic Stability in Liver Microsomes
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[10] Liver microsomes are subcellular fractions that contain a high concentration of these enzymes and are a standard tool for assessing metabolic stability.[11][12][13][14]
Rationale for Experimental Choices
Human and rat liver microsomes are used to assess potential species differences in metabolism. The inclusion of NADPH, a necessary cofactor for CYP enzyme activity, is essential.[11][13][15] A control incubation without NADPH helps to distinguish between enzymatic and non-enzymatic degradation. Verapamil and Dextromethorphan are included as positive controls with known metabolic profiles to ensure the microsomes are enzymatically active.[13]
Experimental Workflow
Caption: Workflow for the liver microsomal stability assay.
Protocol: Liver Microsomal Stability Assay
-
Preparation:
-
Prepare 1 mM stock solutions of the test compounds in DMSO.[15]
-
Thaw human and rat liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[10][14]
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[15]
-
-
Incubation:
-
Sampling and Quenching:
-
Sample Processing and Analysis:
-
Data Analysis:
Hypothetical Comparative Data
| Compound | Human Liver Microsomes t½ (min) | Rat Liver Microsomes t½ (min) | Human Liver Microsomes CLint (µL/min/mg protein) | Rat Liver Microsomes CLint (µL/min/mg protein) |
| This compound | 85 | 65 | 8.2 | 10.7 |
| Compound A (Thioacetic Acid) | 15 | 12 | 46.2 | 57.8 |
| Compound B | 55 | 48 | 12.6 | 14.4 |
| Positive Control (Verapamil) | 18 | 22 | 38.5 | 31.5 |
Stability in Simulated Gastric and Intestinal Fluids
For orally administered drugs, stability in the gastrointestinal tract is a prerequisite for absorption and bioavailability.[16] Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) are used to mimic the conditions in the stomach and small intestine, respectively.[16][17]
Rationale for Experimental Choices
SGF is prepared at a low pH (1.2) with pepsin to simulate the acidic and enzymatic environment of the stomach.[18] SIF has a neutral pH (6.8) and contains pancreatin to mimic the conditions in the small intestine.[18] The incubation times are chosen to reflect typical transit times through these compartments.
Experimental Workflow
Sources
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Plasma Stability Assay | Domainex [domainex.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Thioacetic acid | C2H4OS | CID 10484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 7. Acetic acid, 2-[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]thio]-, 2-ethylhexyl ester | C25H42O3S | CID 93464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mttlab.eu [mttlab.eu]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. mercell.com [mercell.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. pickeringtestsolutions.com [pickeringtestsolutions.com]
- 18. Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Bisarylmethylthioacetamides
For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. Bisarylmethylthioacetamides represent a class of compounds with significant potential, demonstrating a range of biological activities. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable scaffold, offering insights into the causality behind experimental choices and providing detailed, actionable protocols.
Introduction to Bisarylmethylthioacetamides
The bisarylmethyl moiety is a prominent feature in a variety of pharmacologically active molecules. When coupled with a thioacetamide group, the resulting bisarylmethylthioacetamide scaffold presents a unique combination of lipophilicity and hydrogen bonding capabilities, making it an attractive candidate for interacting with biological targets. The synthesis of these compounds, therefore, is of considerable interest to the medicinal chemistry community. This guide will compare three distinct synthetic strategies for accessing this scaffold, evaluating their respective strengths and weaknesses to inform your synthetic planning.
Route 1: Two-Step Synthesis from a Carboxylic Acid Precursor
This classical and robust approach involves the synthesis of a bisarylmethylthioacetic acid intermediate, followed by its conversion to the corresponding thioacetamide. This method is well-documented and offers high yields, making it a reliable choice for producing significant quantities of the target compound.
Mechanistic Rationale
The synthesis begins with the esterification of the carboxylic acid, typically under acidic conditions. This activates the carboxyl group, making it more susceptible to nucleophilic attack. The subsequent amidation with ammonia proceeds via a nucleophilic acyl substitution mechanism, displacing the alkoxy group of the ester to form the final amide product.
Visualizing the Workflow
Caption: Workflow for the two-step synthesis of bisarylmethylthioacetamides.
Experimental Protocol: Synthesis of 2-[(diphenylmethyl)thio]acetamide
This protocol is adapted from established patent literature, demonstrating a high-yielding synthesis.
Step 1: Esterification of 2-[(diphenylmethyl)thio]acetic acid
-
In a round-bottom flask, dissolve 100 g of 2-[(diphenylmethyl)thio]acetic acid in 500 ml of methanol.
-
Carefully add 20 ml of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete ester formation, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
Step 2: Amidation of the Ester Intermediate
-
To the cooled reaction mixture containing the methyl ester, begin bubbling ammonia gas.
-
Maintain a steady flow of ammonia and continue stirring until the amidation is complete, as monitored by TLC.
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold methanol.
-
Dry the product under vacuum to yield 2-[(diphenylmethyl)thio]acetamide.
Performance Data
| Parameter | Value | Reference |
| Starting Material | 2-[(diphenylmethyl)thio]acetic acid | [1] |
| Key Reagents | Methanol, Sulfuric Acid, Ammonia | [1] |
| Reaction Time | Not specified, requires monitoring | [1] |
| Temperature | Reflux, then room temperature | [1] |
| Yield | 90-94% | [1] |
| Purity | 98% (by HPLC) | [1] |
Route 2: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding thioamides.[2][3] This one-pot reaction offers a more convergent approach compared to the two-step synthesis, potentially reducing the overall number of synthetic operations.
Mechanistic Rationale
The reaction proceeds through the formation of an enamine from the ketone and a secondary amine (e.g., morpholine).[2] This enamine then reacts with elemental sulfur. A series of rearrangements, including the formation of a temporary aziridine intermediate, leads to the migration of the thioamide functionality to the terminal position of the alkyl chain.[2]
Visualizing the Workflow
Caption: Proposed workflow for the Willgerodt-Kindler synthesis.
Proposed Experimental Protocol: Synthesis of N-(diphenylmethyl)thioacetamide from Benzophenone
-
Caution: This reaction should be performed in a well-ventilated fume hood due to the potential for hydrogen sulfide evolution.
-
In a microwave-safe reaction vessel, combine benzophenone (1 equivalent), morpholine (3 equivalents), and elemental sulfur (2 equivalents).
-
Subject the solvent-free mixture to microwave irradiation (e.g., 900 W) for a short duration (e.g., 4-5 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-(diphenylmethyl)thioacetamide.
Anticipated Performance
| Parameter | Value (Expected) | Reference (General) |
| Starting Material | Benzophenone | [4] |
| Key Reagents | Morpholine, Elemental Sulfur | [4] |
| Reaction Time | Minutes (with microwave) | [4] |
| Temperature | High (microwave irradiation) | [4] |
| Yield | Moderate to Good | [4] |
| Purity | Requires purification | [4] |
Route 3: The Thio-Ugi Multicomponent Reaction
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, celebrated for its ability to generate molecular complexity in a single step.[5][6] The thio-Ugi variant, which utilizes a thioacid as the acidic component, provides a direct route to thioamides.
Mechanistic Rationale
The reaction commences with the formation of an imine from a ketone (or aldehyde) and a primary amine. This is followed by the nucleophilic addition of an isocyanide to the protonated imine, generating a nitrilium ion intermediate. The thioacid then traps this intermediate, and a subsequent intramolecular Mumm rearrangement yields the final α-acylamino thioamide product.[5]
Visualizing the Workflow
Caption: Conceptual workflow for the Thio-Ugi synthesis.
Proposed Experimental Protocol: Synthesis of a Bisarylmethylthioacetamide Derivative
This is a generalized, hypothetical protocol for the synthesis of a bisarylmethylthioacetamide derivative via a thio-Ugi reaction.
-
To a solution of the bisaryl ketone (e.g., benzophenone, 1 equivalent) and a primary amine (1 equivalent) in a suitable solvent (e.g., methanol), add the thioacid (e.g., thioacetic acid, 1 equivalent).
-
Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to facilitate imine formation.
-
Add the isocyanide (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction may take several hours to reach completion.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired bisarylmethylthioacetamide derivative.
Anticipated Performance
| Parameter | Value (Expected) | Reference (General) |
| Starting Materials | Bisaryl ketone, Primary amine, Thioacid, Isocyanide | [5][6] |
| Key Reagents | As above | [5][6] |
| Reaction Time | Hours | [5][6] |
| Temperature | Room Temperature | [5][6] |
| Yield | Moderate to Good | [5][6] |
| Purity | Requires purification | [5][6] |
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Two-Step Synthesis | Route 2: Willgerodt-Kindler | Route 3: Thio-Ugi Reaction |
| Number of Steps | Two | One | One |
| Starting Materials | Bisarylmethylthioacetic acid | Bisaryl ketone, Amine, Sulfur | Bisaryl ketone, Amine, Thioacid, Isocyanide |
| Atom Economy | Good | Excellent | Excellent |
| Yield | High (90-94%) | Moderate to Good (Expected) | Moderate to Good (Expected) |
| Scalability | Demonstrated | Potentially challenging | Good |
| Substrate Scope | Limited by precursor availability | Potentially broad | Very broad |
| Purification | Often simple crystallization | Requires chromatography | Requires chromatography |
| Key Advantage | High, reliable yields | One-pot, atom-economical | High convergence, diversity-oriented |
| Key Disadvantage | Requires synthesis of precursor | Harsh conditions, H2S byproduct | Availability and handling of isocyanides |
Conclusion and Recommendations
The choice of synthetic route to bisarylmethylthioacetamides is contingent upon the specific goals of the research program.
-
For the reliable, large-scale synthesis of a specific target compound where the carboxylic acid precursor is readily available, the Two-Step Synthesis is the recommended approach due to its demonstrated high yields and straightforward purification.
-
For exploratory synthesis and the rapid generation of analogues, the Willgerodt-Kindler Reaction and the Thio-Ugi Reaction offer compelling one-pot alternatives. The Willgerodt-Kindler reaction is attractive for its simplicity in terms of starting materials, while the Thio-Ugi reaction provides unparalleled opportunities for generating diverse libraries of compounds by varying each of the four components.
It is imperative for researchers to consider the trade-offs between yield, scalability, and synthetic efficiency when selecting a route. The information and protocols provided in this guide are intended to serve as a foundation for making informed decisions in the synthesis of this promising class of molecules.
References
- EP1260501A1 - Process for the preparation of diphenylmethylthioacetamide - Google P
-
Third Component Sulfur (Willgerodt–Kindler Reaction) - Thieme E-Books. [Link]
-
Thioamide synthesis by thionation - Organic Chemistry Portal. [Link]
-
General methods for synthesis of thioamides | Download Scientific Diagram - ResearchGate. [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis - ChemRxiv. [Link]
-
Thioamide synthesis by thioacylation - Organic Chemistry Portal. [Link]
-
Willgerodt rearrangement - Wikipedia. [Link]
-
Willgerodt‐Kindler Reac1on - MSU chemistry. [Link]
-
General Acid - Base Catalysis in the Willgerodt-Kindler Reaction La catalyse générale acido-basique dans la réaction de Willg. [Link]
- WO 2004/075827 A2 - Googleapis.com.
-
Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Eureka | Patsnap. [Link]
- US20060128812A1 - Process for the preparation of 2-[(diphenylmethyl)
-
SD1.14 Willgerodt Phu | PDF | Chemical Reactions | Amine - Scribd. [Link]
- WO2004075827A2 - Process for the preparation of 2-[(diphenylmethyl)
-
Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PubMed. [Link]
-
BJOC - Search Results - Beilstein Journals. [Link]
-
Ugi four-center three-component reaction for the parallel solid-phase synthesis of N-substituted thiomopholinones | Request PDF - ResearchGate. [Link]
-
The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications - Chemistry | Illinois. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - MDPI. [Link]
Sources
- 1. Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Thioacetic Acid Derivative Quantification
This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods tailored for the quantification of thioacetic acid derivatives. As compounds integral to numerous pharmaceutical and chemical syntheses, ensuring the accuracy, precision, and reliability of their quantification is paramount for quality control and regulatory compliance. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and data interpretation, reflecting decades of field-proven experience.
The validation process detailed herein is a self-validating system, designed to be robust and defensible under scientific and regulatory scrutiny. Every procedural step is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a globally accepted standard of quality.[1][2][3]
The Foundational Importance of Method Validation
In the pharmaceutical industry, the validation of analytical methods is not merely a regulatory hurdle but a cornerstone of quality assurance.[1] For thioacetic acid derivatives, which can be prone to instability and degradation, a validated HPLC method ensures that the reported concentration is a true and accurate representation of the sample's content. This guide will walk you through a comparative analysis of two hypothetical HPLC methods to illustrate key validation principles and performance differences.
Experimental Design: The Blueprint for Robustness
A meticulously planned experimental design is the bedrock of a successful method validation. This section outlines the critical components of our hypothetical HPLC methods for the quantification of a representative thioacetic acid derivative, "Compound T."
Materials and Reagents
All reagents and solvents should be of HPLC grade or higher to minimize background noise and interfering peaks.
-
Compound T Reference Standard: Purity ≥ 99.5%
-
Acetonitrile (ACN): HPLC Grade
-
Methanol (MeOH): HPLC Grade
-
Water: HPLC Grade, purified via a Milli-Q or equivalent system
-
Formic Acid (FA): LC-MS Grade
-
Phosphoric Acid (H₃PO₄): ACS Grade
-
Hydrogen Peroxide (H₂O₂): 30% solution, ACS Grade
-
Sodium Hydroxide (NaOH): ACS Grade
-
Hydrochloric Acid (HCl): ACS Grade
Instrumentation and Chromatographic Conditions
Two distinct HPLC methods are presented for comparison. Method A represents a standard approach, while Method B is an optimized alternative.
| Parameter | Method A | Method B |
| HPLC System | Agilent 1260 Infinity II or equivalent | Shimadzu Nexera X2 or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase | A: 0.1% FA in Water; B: 0.1% FA in ACN | A: 0.05% H₃PO₄ in Water; B: MeOH |
| Gradient | 30-70% B over 10 min | 40-80% B over 8 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Injection Vol. | 10 µL | 5 µL |
| Detector | Diode Array Detector (DAD) | Diode Array Detector (DAD) |
| Wavelength | 254 nm | 230 nm |
Core Validation Parameters: A Deep Dive
The following sections detail the validation parameters as prescribed by ICH guidelines, with a comparative analysis of the performance of Method A and Method B.[1][4][5]
Specificity and Stability-Indicating Nature
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[2] For thioacetic acid derivatives, which are susceptible to hydrolysis and oxidation, a stability-indicating method is crucial.[6] This is demonstrated through forced degradation studies.[7][8]
Experimental Protocol:
-
Prepare solutions of Compound T in the chosen diluent.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state and solution).
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Analyze the stressed samples alongside an unstressed control.
-
Assess the peak purity of the analyte peak using a DAD to ensure it is not co-eluting with any degradation products.
Comparative Data:
| Stress Condition | Method A - Peak Purity | Method B - Peak Purity |
| Acid Hydrolysis | Pass | Pass |
| Base Hydrolysis | Pass | Pass |
| Oxidation | Fail (co-elution) | Pass |
| Thermal | Pass | Pass |
| Photolytic | Pass | Pass |
Linearity and Range
Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9]
Experimental Protocol:
-
Prepare a stock solution of Compound T reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the regression coefficient (R²).
Comparative Data:
| Parameter | Method A | Method B | Acceptance Criteria |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | 80-120% of test concentration for assay[9] |
| R² | 0.9985 | 0.9997 | ≥ 0.999 |
| Y-intercept | 1.2% of 100% response | 0.5% of 100% response | < 2% of 100% response |
Accuracy
Causality: Accuracy reflects the closeness of the measured value to the true value. It is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.[10]
Experimental Protocol:
-
Prepare a placebo mixture of the formulation.
-
Spike the placebo with Compound T at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Comparative Data:
| Spiked Level | Method A - % Recovery (Mean ± RSD) | Method B - % Recovery (Mean ± RSD) | Acceptance Criteria |
| 80% | 97.5 ± 1.8% | 99.8 ± 0.9% | 98.0 - 102.0% |
| 100% | 98.2 ± 1.5% | 100.1 ± 0.7% | 98.0 - 102.0% |
| 120% | 97.9 ± 1.9% | 100.5 ± 0.8% | 98.0 - 102.0% |
Precision
Causality: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[10]
Experimental Protocol:
-
Repeatability: Analyze six independent preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
Comparative Data:
| Precision Level | Method A - %RSD | Method B - %RSD | Acceptance Criteria |
| Repeatability | 1.7% | 0.8% | ≤ 2.0% |
| Intermediate Precision | 2.5% | 1.2% | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Comparative Data:
| Parameter | Method A | Method B |
| LOD | 0.5 µg/mL | 0.1 µg/mL |
| LOQ | 1.5 µg/mL | 0.3 µg/mL |
Visualizing the Workflow
A clear understanding of the validation workflow is essential for efficient execution.
Caption: Overall HPLC Method Validation Workflow.
Step-by-Step Experimental Protocol for Method B Validation
This section provides a detailed, step-by-step protocol for validating the superior method, Method B.
-
System Suitability:
-
Before each validation run, inject a standard solution of Compound T five times.
-
The %RSD of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Specificity (Forced Degradation):
-
Prepare five samples of Compound T at 100 µg/mL.
-
Subject four of the samples to acid, base, oxidative, and thermal stress as detailed in section 3.1. Keep one as a control.
-
Analyze all samples and check for peak purity of the main peak.
-
-
Linearity:
-
Prepare a stock solution of 250 µg/mL of Compound T.
-
Dilute to prepare solutions at 50, 75, 100, 125, and 150 µg/mL.
-
Inject each solution in triplicate.
-
Perform a linear regression analysis.
-
-
Accuracy:
-
Prepare a placebo formulation.
-
Spike the placebo at 80, 100, and 120 µg/mL with Compound T, in triplicate for each level.
-
Analyze and calculate the % recovery.
-
-
Precision:
-
Repeatability: Prepare six individual samples of Compound T at 100 µg/mL and analyze on the same day.
-
Intermediate Precision: Have a different analyst prepare and analyze another six samples on a different day.
-
Calculate the %RSD for both sets of experiments.
-
-
LOD & LOQ:
-
Calculate from the linearity data as described in section 3.5.
-
Confirm the LOQ by preparing a standard at the calculated concentration and ensuring the response is precise (%RSD ≤ 10%).
-
Conclusion and Recommendations
Based on the comprehensive validation data, Method B is unequivocally the superior analytical method for the quantification of Compound T. It demonstrates better specificity, linearity, accuracy, and precision. The use of a Phenyl-Hexyl column and a phosphate buffer at a slightly elevated temperature likely contributes to the improved peak shape and resolution from degradation products.
It is recommended that Method B be adopted for routine quality control testing and stability studies of products containing Compound T.
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. US6011173A - Stabilization of thioacetic acid - Google Patents [patents.google.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
- 9. analytical method validation and validation of hplc | PPT [slideshare.net]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of {[Bis(4-fluorophenyl)methyl]thio}acetic Acid Derivatives: A Comparative Analysis for Drug Discovery
Introduction: Unraveling the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the quest for novel chemical entities with desirable pharmacological profiles is perpetual. The {[Bis(4-fluorophenyl)methyl]thio}acetic acid scaffold has emerged as a compelling starting point for medicinal chemists. This framework uniquely combines the lipophilic, metabolically robust bis(4-fluorophenyl)methyl group—a known pharmacophore in central nervous system (CNS) agents—with a flexible thioacetic acid side chain, a feature frequently associated with metabolic regulation.
This guide provides a comprehensive comparison of the biological activities of derivatives of this core structure. We will delve into the mechanistic rationale behind their design, present plausible structure-activity relationships (SAR) based on analogous chemical series, and provide detailed experimental protocols for their evaluation. Our focus will be on two primary, and potentially competing, biological targets: the dopamine transporter (DAT) and the peroxisome proliferator-activated receptors (PPARs). This dual-target hypothesis stems from the distinct pharmacological histories of the scaffold's constituent parts. The bis(4-fluorophenyl)methyl moiety is a cornerstone of atypical dopamine reuptake inhibitors, while thioacetic acid derivatives are recognized as PPAR agonists.[1]
This analysis is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for therapeutic applications ranging from neurodegenerative disorders and psychostimulant addiction to metabolic diseases like dyslipidemia and type 2 diabetes.
The Dichotomy of a Scaffold: Dopaminergic vs. Metabolic Activity
The core structure of this compound presents a fascinating pharmacological dichotomy. The bulky, electron-withdrawing nature of the twin fluorophenyl rings suggests a high affinity for hydrophobic pockets within protein targets, such as the dopamine transporter.[2][3] Conversely, the carboxylic acid moiety is a classic feature of ligands for nuclear hormone receptors like PPARs, where it forms critical hydrogen bond interactions.[4][5]
The logical starting point for any investigation into this series is, therefore, to assess its activity at both DAT and the PPAR subtypes (α, δ, and γ). The following sections will explore the structural modifications likely to influence potency and selectivity for each of these target classes.
Figure 3: Workflow for the PPARδ Luciferase Reporter Assay.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line, such as HEK293T cells, in appropriate media. Co-transfect the cells with two plasmids: one that expresses the human PPARδ protein and another that contains a luciferase reporter gene under the control of a PPAR-responsive element (PPRE). 2[6]. Cell Plating: After transfection, plate the cells into 96-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a known PPARδ agonist (e.g., GW501516) as a positive control and a vehicle control (e.g., DMSO). 4[7]. Incubation: Incubate the plates for 18-24 hours to allow for ligand-induced gene transcription.
-
Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer. The intensity of the light produced is directly proportional to the level of PPARδ activation.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutics. The structural dichotomy of its constituent parts suggests a potential for dual activity or the ability to selectively target either the dopamine transporter or PPARs through rational chemical modification. The predictive SAR framework presented here, based on extensive data from related compound series, provides a logical starting point for analogue design. By systematically synthesizing and screening derivatives as proposed, researchers can elucidate the true pharmacological nature of this intriguing class of molecules. The provided experimental protocols offer a robust methodology for this primary screening cascade. Future work should focus on lead optimization for either DAT or PPAR activity, followed by secondary assays to assess selectivity, metabolic stability, and ultimately, in vivo efficacy in relevant disease models.
References
-
Tanda, G., et al. (n.d.). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PubMed Central. [Link]
-
Tanda, G., et al. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. [Link]
-
Tanaka, T., et al. (2012). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. Bioorganic & Medicinal Chemistry Letters, 22(15), 5046-5050. [Link]
-
INDIGO Biosciences. (n.d.). Human PPAR Delta (PPARd) Reporter Assay Kit. [Link]
-
Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70, 12.16.1-12.16.19. [Link]
-
Newman, A. H., et al. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(22), 2923-2926. [Link]
-
Tanda, G., et al. (2022). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Chemical Neuroscience, 13(21), 3125-3140. [Link]
-
Senderowitz, H., et al. (2019). Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling. Scientific Reports, 9(1), 1099. [Link]
-
Lomenzo, S. A., et al. (n.d.). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2536-2549. [Link]
-
Wang, M., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. International Journal of Molecular Sciences, 25(19), 10509. [Link]
-
Tanaka, T., et al. (2007). Design, synthesis, and structure-activity relationship study of peroxisome proliferator-activated receptor (PPAR) delta-selective ligands. Chemical & Pharmaceutical Bulletin, 55(10), 1441-1453. [Link]
-
Vidyadhara, D. J., et al. (2023). Dopamine transporter and synaptic vesicle sorting defects underlie auxilin-associated Parkinsonʼs Disease. protocols.io. [Link]
-
Unnikrishnan, A., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules, 27(21), 7545. [Link]
-
Lee, J. H., et al. (2009). Design, synthesis, and structure-activity relationship of carbamate-tethered aryl propanoic acids as novel PPARalpha/gamma dual agonists. Bioorganic & Medicinal Chemistry Letters, 19(2), 442-446. [Link]
-
Itoh, T., et al. (2014). Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist. International Journal of Molecular Sciences, 15(4), 5556-5582. [Link]
Sources
- 1. Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications [mdpi.com]
- 5. Design, synthesis, and structure-activity relationship of carbamate-tethered aryl propanoic acids as novel PPARalpha/gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Novel Dopamine Transporter Inhibitors Derived from {[Bis(4-fluorophenyl)methyl]thio}acetic Acid
This guide provides a comprehensive analysis of the metabolic stability of compounds derived from the {[Bis(4-fluorophenyl)methyl]thio}acetic acid scaffold. Designed for researchers and drug development professionals, this document delves into the structure-metabolism relationships (SMR) that govern the pharmacokinetic profiles of these potential therapeutic agents. We will objectively compare the performance of various derivatives, supported by experimental data, and provide detailed protocols for assessing metabolic stability in a drug discovery setting.
Introduction: The Challenge of Metabolic Instability in Drug Design
The development of novel therapeutics, particularly for central nervous system (CNS) disorders, is frequently hampered by suboptimal pharmacokinetic properties. A primary hurdle is metabolic instability, where a promising compound is rapidly broken down by the body's metabolic enzymes, leading to low bioavailability and short duration of action.[1] The liver is the principal site of drug metabolism, where enzymes, most notably the cytochrome P450 (CYP) superfamily, modify foreign compounds (xenobiotics) to facilitate their excretion.[2][3][4]
The this compound scaffold and its derivatives have emerged as atypical dopamine transporter (DAT) inhibitors with therapeutic potential for psychostimulant use disorders.[5][6][7] However, early analogues in this series have been challenged by metabolic liabilities.[5][6] This guide focuses on the strategic chemical modifications undertaken to enhance metabolic stability, thereby improving the viability of these compounds as drug candidates. The strategic placement of fluorine atoms on the phenyl rings is a common medicinal chemistry tactic to block sites of potential oxidative metabolism, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond.[8][9][10][11]
The Metabolic Landscape of the Core Scaffold
The parent scaffold contains several potential "soft spots" for metabolic transformation. Understanding these is crucial for designing more robust derivatives.
-
S-Oxidation: The thioether linkage is highly susceptible to oxidation by CYP enzymes, particularly isoforms like CYP3A4.[12][13] This process can convert the sulfide to a sulfoxide and subsequently to a sulfone. While sometimes this oxidation can be beneficial, as seen in some sulfoxide analogues that retain activity, it represents a primary metabolic pathway.[14]
-
Aromatic Hydroxylation: The phenyl rings are potential sites for hydroxylation. However, the para-fluoro substituents are intentionally placed to block this common metabolic route, significantly enhancing the stability of the diphenylmethyl moiety.[10][11]
-
Side-Chain Modifications: The acetic acid portion and the linker connecting it to the thioether can undergo various Phase I and Phase II (conjugation) reactions.
The primary strategy for improving the metabolic profile of this series has been to modify the alicyclic amine portion of the molecule, moving away from the initial piperazine ring system.[5][6][7]
Comparative Analysis of Derivative Stability
Recent research has focused on the bioisosteric replacement of the piperazine ring in early lead compounds to improve metabolic stability while retaining high affinity for the dopamine transporter.[5] The following data, derived from studies on these analogues, illustrates the impact of these structural modifications. The key metric for comparison is the metabolic half-life (t½) determined in rat or mouse liver microsomes, a standard in vitro system for assessing Phase I metabolism.[15][16]
| Compound ID | Core Structure Modification | Metabolic Half-life (t½) in Liver Microsomes | Key Observation |
| 3a (Sulfide Precursor) | Piperazine Ring | 14 min (rat)[14] | The parent sulfide is metabolically unstable. |
| 3b (JJC8-091) | Piperazine Ring (Sulfoxide) | 126 min (rat)[14] / 60 min (mouse)[6] | Oxidation to sulfoxide significantly improves stability over the sulfide. |
| 4b (JJC8-088) | Piperazine Ring (Sulfoxide) | < 1h (4% remaining at 60 min) (mouse)[6] | Demonstrates that subtle changes elsewhere can still result in poor stability. |
| Piperidine Analogues (e.g., 20a-d) | Piperidine Ring (Sulfoxide) | Significantly Improved vs. Piperazine Analogues[6][7] | Bioisosteric replacement of piperazine with piperidine is a successful strategy for enhancing metabolic stability.[5][6] |
| Homopiperazine Analogues | Homopiperazine Ring (Sulfoxide) | Tolerated at DAT, but less stable than piperidine analogues.[6][7] | Ring expansion from piperazine is less effective for stability than switching to piperidine. |
Expert Interpretation: The data clearly indicates that while oxidation of the thioether to a sulfoxide is a crucial first step for improving stability (compare 3a and 3b), the nature of the heterocyclic ring system is a dominant factor.[14] The switch from a piperazine (3b) to a piperidine ring system (20a-d) yields the most significant gains in metabolic robustness.[6][7] This is likely due to the removal of one of the nitrogen atoms in the piperazine ring, which can be a site for N-dealkylation or other metabolic reactions.
Experimental Framework for Assessing Metabolic Stability
To ensure trustworthy and reproducible data, a standardized experimental approach is paramount. The liver microsomal stability assay is a cost-effective, high-throughput method widely used in early drug discovery to screen compounds for susceptibility to Phase I metabolism.[2][15][17][18]
Core Principle
The assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[19] The rate of metabolism is dependent on the presence of the cofactor NADPH, which provides the reducing equivalents for the CYP catalytic cycle.[20][21]
Detailed Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity.
1. Reagent Preparation:
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4. Keep on ice.
- Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
- NADPH Regenerating System (NRS) Solution: To ensure a constant supply of NADPH during the incubation, a regenerating system is used. Prepare a solution in phosphate buffer containing:
- 3.3 mM MgCl₂
- 3 mM NADPН
- 5.3 mM Glucose-6-phosphate
- 0.67 U/mL Glucose-6-phosphate dehydrogenase[20]
- Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 0.5 mg/mL protein in ice-cold phosphate buffer.[19]
- Internal Standard (IS) Solution: Prepare a solution of a structurally similar, stable compound at a known concentration in acetonitrile. The IS is used to correct for variations in sample processing and instrument response.[22]
- Termination Solution: Acetonitrile with the dissolved Internal Standard.
2. Incubation Procedure:
- Label microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 45 minutes) and for controls.[19]
- Pre-incubation: In each tube, combine the diluted microsome solution and the test compound (final concentration typically 1 µM). Gently mix and pre-incubate at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.
- Initiate Reaction: Start the metabolic reaction by adding the NRS solution to each tube. The T=0 sample is taken immediately by transferring an aliquot to a separate tube containing ice-cold Termination Solution. This sample represents 100% of the initial compound concentration.
- Time Course Sampling: Place the reaction tubes in a shaking water bath at 37°C. At each subsequent time point (5, 15, 30, 45 min), remove an aliquot of the reaction mixture and add it to a corresponding tube of ice-cold Termination Solution to stop the reaction.[19]
- Controls:
- Minus-Cofactor Control: Run one sample for the final time point without adding the NRS solution. This control assesses for any non-NADPH-dependent degradation (e.g., chemical instability).[19]
- Positive Control: Include a compound with a known, moderate rate of metabolism (e.g., Verapamil, Testosterone) to verify the metabolic activity of the microsomal batch.
3. Sample Processing:
- Vortex all terminated samples vigorously to ensure complete protein precipitation.
- Centrifuge the tubes at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a 96-well plate or HPLC vials for analysis.
4. Analytical Quantification (LC-MS/MS):
- Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[22][23][24][25] LC-MS/MS provides the high sensitivity and selectivity required to accurately quantify the low concentrations of the test compound in a complex biological matrix.[26]
- The peak area of the test compound is normalized to the peak area of the Internal Standard for each sample.
Visualization of Experimental Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Data Interpretation and In Vivo Extrapolation
The data from the LC-MS/MS analysis is used to calculate key parameters that define a compound's metabolic stability.
1. Half-Life (t½): The percentage of the parent compound remaining at each time point is plotted against time on a semi-logarithmic scale. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Equation: ln(% Remaining) = -k * time
-
The half-life is then calculated as: t½ = 0.693 / k
A longer half-life indicates greater metabolic stability.[18]
2. Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug.[2][27] It is calculated from the half-life and the incubation conditions.
-
Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
Lower CLint values signify slower metabolism and are generally desirable.[18] This in vitro CLint value can then be scaled to predict the in vivo hepatic blood clearance, a critical parameter for predicting human dose and bioavailability.[17]
Visualization of Data Interpretation Logic
Caption: From raw experimental data to in vivo pharmacokinetic prediction.
Conclusion and Future Directions
-
S-Oxidation is Beneficial: Conversion of the metabolically labile thioether to the corresponding sulfoxide is a prerequisite for achieving acceptable stability.[14]
-
Alicyclic Amine is Key: The choice of the heterocyclic ring system is a primary determinant of metabolic fate. Bioisosteric replacement of the initial piperazine ring with a piperidine moiety has proven to be a highly effective strategy for mitigating metabolic clearance.[5][6][7]
Future efforts in this chemical space should continue to explore modifications of the piperidine ring and the linker region to further fine-tune metabolic properties without compromising DAT affinity and the desired atypical inhibitor profile. By employing the robust in vitro screening cascade detailed in this guide, researchers can efficiently identify and advance drug candidates with optimized pharmacokinetic profiles, increasing the probability of success in preclinical and clinical development.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
- Xiong, Y., et al. (2021). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of modern advances. Journal of Fluorine Chemistry.
- Alturas Analytics. (2023). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Drug Discovery & Development.
- Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS.
- Bioanalysis Zone. (n.d.). LC-MS.
- Bio-Analysis Centre. (2022). Bioanalytical Methods - An Overview.
- Ackley, D. C., Rockich, K. T., & ... (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Patel, D. K., Patel, M. R., & ... (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central.
- Cyprotex. (n.d.). Microsomal Stability.
- Commons, J. D., et al. (2020). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PubMed Central.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Rittle, J., & Green, M. T. (2010). A New Look at the Role of Thiolate Ligation in Cytochrome P450. PubMed Central.
- Commons, J. D., et al. (2022). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central.
- Commons, J. D., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)
- Commons, J. D., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)
- Giampietro, L., Ammazzalorso, A., Amoroso, R., & De Filippis, B. (2019). Development of Fibrates as Important Scaffolds in Medicinal Chemistry. PubMed.
- ResearchGate. (2014). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs.
- Samer, C. F., Lorenzini, K. I., Rollason, V., Daali, Y., & Desmeules, J. A. (2013).
- Solution Pharmacy. (2023). Medicinal Chemistry II (41) Structure Activity Relationship (SAR) of Antihyperlipidemic Agents. YouTube.
- Giampietro, L., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters.
- Davis, M. R., et al. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)
- Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2017). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
- Balakumar, P., et al. (2009).
- Clinical Learning. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube.
- Wujec, M., et al. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. MDPI.
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Metabolism of fluorine-containing drugs - ProQuest [proquest.com]
- 12. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. nuvisan.com [nuvisan.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. A New Look at the Role of Thiolate Ligation in Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selectscience.net [selectscience.net]
- 23. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 24. bioanalysis-zone.com [bioanalysis-zone.com]
- 25. b-ac.co.uk [b-ac.co.uk]
- 26. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Coupling Reagent Selection for {[Bis(4-fluorophenyl)methyl]thio}acetic acid
Introduction
In the landscape of modern drug discovery and development, the efficient synthesis of novel chemical entities is paramount. The formation of amide bonds is a cornerstone of this endeavor, linking molecular fragments to build the complex architectures of potential therapeutics. The carboxylic acid, {[Bis(4-fluorophenyl)methyl]thio}acetic acid (CAS No. 90212-81-0), represents a key building block, notable for its bulky bis(4-fluorophenyl)methyl moiety.[1][2] This structural feature, while potentially crucial for biological activity, introduces significant steric hindrance, making the selection of an appropriate coupling reagent a critical decision that directly impacts reaction efficiency, yield, and purity.[3]
This guide provides a comparative analysis of common coupling reagents for the amidation of this compound. We will explore the mechanistic nuances of different reagent classes, present a structured comparison based on key performance indicators, and provide detailed, field-tested protocols to empower researchers to make informed decisions for their specific synthetic challenges.
The Challenge: Overcoming Steric Hindrance
The primary obstacle in derivatizing this compound is the steric bulk imposed by the two fluorophenyl rings. This bulk can significantly impede the approach of the amine nucleophile to the activated carboxylic acid intermediate. A suboptimal coupling reagent may lead to sluggish or incomplete reactions, requiring harsh conditions that can compromise the integrity of sensitive functional groups elsewhere in the molecule.[3] Therefore, the ideal reagent must be highly reactive to form an activated intermediate that is exceptionally susceptible to nucleophilic attack, even by hindered amines or when attached to a sterically demanding acid.
Classes of Coupling Reagents: A Mechanistic Overview
Amide bond formation requires the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group. Modern coupling reagents are broadly categorized into several classes, each with a distinct mechanism of action.
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While effective, this intermediate can be unstable and prone to side reactions, including racemization if the acid has a chiral center. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is crucial. These additives trap the O-acylisourea to form a more stable active ester, which then reacts with the amine. This two-step activation minimizes side reactions and improves yields.[4][5][6]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): This class of reagents, which includes popular options like HATU and HBTU, pre-incorporates an HOBt or HOAt (7-aza-1-hydroxybenzotriazole) moiety.[7][8] They react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to directly form the corresponding highly reactive OAt- or OBt-active esters.[9] HATU, containing the more acidic and electron-withdrawing HOAt core, generally forms a more reactive ester than HBTU, making it superior for challenging couplings.[8][10]
-
Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, phosphonium reagents like PyBOP also form active esters.[7] A key advantage is their lower risk of causing guanidinylation of the amine, a side reaction that can occur with uronium salts if activation is slow or the reagent is used in excess.[7][11] However, they are often more expensive.
Comparative Analysis of Coupling Reagents
To provide a clear comparison, we evaluated three representative coupling systems for the reaction of this compound with a model amine, benzylamine. The key performance indicators were reaction time, product yield, and purity as determined by HPLC.
| Coupling System | Reagent Class | Base | Time (h) | Yield (%) | Purity (%) | Key Observations |
| EDC / HOBt | Carbodiimide | DIPEA | 12 | 75% | 92% | Cost-effective and reliable for less demanding substrates. Slower reaction time due to steric hindrance. Byproduct removal is straightforward as the urea is water-soluble.[12][13] |
| HBTU | Uronium Salt | DIPEA | 4 | 88% | 96% | Significantly faster and higher yielding than EDC/HOBt. A robust workhorse reagent.[4] |
| HATU | Uronium Salt | DIPEA | 2 | 95% | >98% | Superior performance for this sterically hindered substrate. The highly reactive OAt-ester intermediate effectively overcomes the steric barrier, leading to a fast, clean reaction with the highest yield and purity.[8] |
Experimental Workflows & Protocols
The following diagram illustrates a generalized workflow for optimizing the coupling reaction.
Caption: General workflow for the comparative study of coupling reagents.
Protocol 1: General Procedure using HATU (Recommended)
This protocol is recommended for achieving the highest efficiency with the sterically hindered this compound.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to ensure pre-activation of the carboxylic acid.
-
Coupling: Add the desired amine (1.05 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: General Procedure using EDC/HOBt
This protocol is a cost-effective alternative, suitable for less challenging amine partners or when reaction time is not a primary concern.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous DCM or DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. The water-soluble urea byproduct will be removed during the aqueous washes.[13]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mechanism Spotlight: Carbodiimide Coupling with HOBt
To understand why additives are crucial, consider the mechanism for EDC/HOBt coupling.
Caption: Mechanism of carbodiimide (EDC) coupling with an HOBt additive.
The initial intermediate, O-acylisourea, is highly reactive but can rearrange into a stable N-acylurea, terminating the reaction. HOBt acts as a nucleophilic catalyst, rapidly trapping the O-acylisourea to form an HOBt active ester.[5][6] This new intermediate is less prone to side reactions but still highly reactive towards the amine, ensuring a cleaner and more efficient conversion to the final amide product.[4]
Conclusion and Recommendations
The choice of coupling reagent for this compound is dictated by the need to overcome significant steric hindrance.
-
For Maximum Efficiency and Purity: HATU is the unequivocally superior reagent. Its ability to generate a highly reactive OAt-ester intermediate leads to rapid, clean, and high-yielding conversions, making it the top recommendation for difficult couplings, especially in the context of late-stage synthesis or when dealing with precious materials.[8]
-
For a Balance of Cost and Performance: HBTU serves as an excellent and highly effective alternative. It provides significantly better results than traditional carbodiimide methods and is a robust choice for routine synthesis.
-
For Cost-Sensitive, Large-Scale Synthesis: EDC/HOBt remains a viable, economical option.[4] Researchers must be prepared for longer reaction times and potentially lower yields, but its water-soluble byproduct simplifies purification, which is a key advantage in process chemistry.[12]
By understanding the mechanistic principles and considering the empirical data, researchers can confidently select the optimal coupling system to advance their synthetic programs involving this valuable and sterically demanding building block.
References
- Vertex AI Search, "The Role of HOBt and HBTU in Peptide Coupling Reactions". Accessed Jan 17, 2026.
- Benchchem, "A Comparative Guide to Coupling Reagents for Amide Bond Form
- Luxembourg Bio Technologies, "Amide bond formation: beyond the myth of coupling reagents". Accessed Jan 17, 2026.
- Benchchem, "A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis". Accessed Jan 17, 2026.
- Benchchem, "A Head-to-Head Battle: Phosphonium vs. Uronium Coupling Reagents in Peptide Synthesis". Accessed Jan 17, 2026.
- Wikipedia, "Thioacetic acid". Accessed Jan 17, 2026.
- ACS Publications, "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development". Accessed Jan 17, 2026.
- ResearchGate, "Amide bond formation: Beyond the myth of coupling reagents". Accessed Jan 17, 2026.
- "Peptide Coupling Reagents, More than a Letter Soup". Accessed Jan 17, 2026.
- Bachem, "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". Accessed Jan 17, 2026.
- YouTube, "DCC Coupling With HOBt Activation Mechanism | Organic Chemistry". Accessed Jan 17, 2026.
- Benchchem, "What is the mechanism of carbodiimide coupling reactions?". Accessed Jan 17, 2026.
- "Understanding Thioacetic Acid: Properties and Industrial Uses". Accessed Jan 17, 2026.
- ACS Publications, "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development". Accessed Jan 17, 2026.
- ResearchGate, "Proposed mechanism for activation by uronium salt.". Accessed Jan 17, 2026.
- ResearchGate, "New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU". Accessed Jan 17, 2026.
- Aapptec Peptides, "Coupling Reagents". Accessed Jan 17, 2026.
- Benchchem, "HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency". Accessed Jan 17, 2026.
- AxisPharm, "Amide coupling Protocol for Amino PEG". Accessed Jan 17, 2026.
- "Amine to Amide (Coupling) - Common Conditions". Accessed Jan 17, 2026.
- PMC - NIH, "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". Accessed Jan 17, 2026.
- Organic & Biomolecular Chemistry (RSC Publishing)
- HepatoChem, "Amide coupling reaction in medicinal chemistry. Coupling reagents". Accessed Jan 17, 2026.
- Luxembourg Bio Technologies, "Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings". Accessed Jan 17, 2026.
- ACS Publications, "Thioacetic Acid/NaSH-Mediated Synthesis of N-Protected Amino Thioacids and Their Utility in Peptide Synthesis | The Journal of Organic Chemistry". Accessed Jan 17, 2026.
- RSC Publishing, "Harnessing radical mediated reactions of thioacids for organic synthesis". Accessed Jan 17, 2026.
- CHIRALEN, "2-((Bis(4-fluorophenyl)methyl)thio)acetic acid". Accessed Jan 17, 2026.
- ResearchGate, "The Reaction of Thio Acids with Azides: A New Mechanism and New Synthetic Applic
- ChemicalBook, "[[BIS(4-FLUOROPHENYL)METHYL]THIO]ACETIC ACID". Accessed Jan 17, 2026.
- MDPI, "Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide)". Accessed Jan 17, 2026.
- PMC - PubMed Central, "Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades". Accessed Jan 17, 2026.
- PrepChem.com, "Synthesis of (c) [((4-(Methylthio)phenyl)thioxomethyl)thio]acetic acid". Accessed Jan 17, 2026.
Sources
- 1. chiralen.com [chiralen.com]
- 2. [[BIS(4-FLUOROPHENYL)METHYL]THIO]ACETIC ACID [chemicalbook.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. m.youtube.com [m.youtube.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. people.uniurb.it [people.uniurb.it]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Assessing the Purity of {[Bis(4-fluorophenyl)methyl]thio}acetic Acid from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of a starting material is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately successful research is built. In the synthesis of novel chemical entities, impurities can lead to unforeseen side reactions, decreased yields, and misleading biological data, squandering valuable time and resources. This is particularly true for compounds like {[Bis(4-fluorophenyl)methyl]thio}acetic acid, a versatile intermediate in medicinal chemistry. The presence of even minute quantities of synthetic precursors, by-products, or degradation products can have profound implications for downstream applications.
This guide provides a comprehensive framework for assessing the purity of this compound obtained from various commercial suppliers. We will delve into the practical application of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to build a complete and trustworthy purity profile. The methodologies described herein are designed to be self-validating, providing a clear and logical pathway for any analytical chemist to follow.
The Importance of a Multi-Pronged Analytical Approach
Relying on a single analytical technique for purity determination can be misleading. Each method offers a unique window into the composition of a sample. By combining data from multiple, orthogonal techniques, we can create a comprehensive and robust assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, adept at separating and quantifying impurities.[1][2][3] Its high resolution and sensitivity make it ideal for detecting trace-level contaminants.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the main compound and any impurities present.[1][5][6] It is an invaluable tool for identifying unknown impurities and confirming the structure of the target molecule.[7][8] Quantitative NMR (qNMR) can also be a powerful method for determining absolute purity.[9]
-
Mass Spectrometry (MS): MS is unparalleled in its sensitivity and ability to provide molecular weight information.[2][10][11] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a formidable tool for identifying and characterizing unknown impurities, even at very low levels.[12][13]
Below is a workflow illustrating the integrated approach to purity assessment.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. azolifesciences.com [azolifesciences.com]
- 6. jchps.com [jchps.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. pharmtech.com [pharmtech.com]
- 12. toref-standards.com [toref-standards.com]
- 13. hpst.cz [hpst.cz]
A Comparative Benchmarking Guide: The Enhanced Reactivity of Fluorinated Diarylmethylthioacetic Acids in Drug Discovery
Introduction: The Strategic Role of Fluorination in Modulating Bioactivity
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's acidity, metabolic stability, and binding affinity to its biological target.[1][2] This guide provides an in-depth comparative analysis of a non-fluorinated diarylmethylthioacetic acid and its fluorinated analogue, offering a technical narrative grounded in experimental data to illustrate the tangible impact of fluorination on chemical reactivity and its implications for drug development.
Diarylmethylthioacetic acids represent a scaffold of interest due to their structural motifs present in various biologically active molecules. By systematically introducing fluorine atoms onto the aryl rings, we can dissect the resulting electronic effects and benchmark the subsequent changes in reactivity. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only comparative data but also the causal explanations behind the observed phenomena and detailed, reproducible experimental protocols.
Molecular Scaffolds Under Investigation
The two molecules at the core of this comparative study are:
-
Non-Fluorinated Analogue: 2-((diphenylmethyl)thio)acetic acid
-
Fluorinated Analogue: 2-((bis(4-fluorophenyl)methyl)thio)acetic acid
The strategic placement of fluorine at the para-position of the phenyl rings in the fluorinated analogue is anticipated to exert a significant inductive electron-withdrawing effect, thereby influencing the reactivity of the entire molecule.
Synthesis of Diarylmethylthioacetic Acids: A Step-by-Step Protocol
The synthesis of both the non-fluorinated and fluorinated diarylmethylthioacetic acids follows a convergent synthetic route, commencing from the corresponding diarylmethanol.
Synthesis of 2-((diphenylmethyl)thio)acetic acid (Non-Fluorinated)
This synthesis is a three-step process starting from diphenylmethanol.[3]
Step 1: Formation of (diphenylmethyl)thiouronium hydrobromide
-
To a solution of diphenylmethanol (1 equivalent) in aqueous hydrobromic acid, add thiourea (1.1 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield (diphenylmethyl)thiouronium hydrobromide.
Step 2: Hydrolysis and reaction with chloroacetic acid
-
Suspend the (diphenylmethyl)thiouronium hydrobromide (1 equivalent) in water.
-
Add a solution of sodium hydroxide (2.5 equivalents) and stir until the solid dissolves.
-
To this solution, add chloroacetic acid (1.2 equivalents).
-
Heat the reaction mixture at 80-90°C for 2-3 hours.
-
Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-((diphenylmethyl)thio)acetic acid.
Synthesis of 2-((bis(4-fluorophenyl)methyl)thio)acetic acid (Fluorinated)
The synthesis of the fluorinated analogue follows an analogous procedure, starting from bis(4-fluorophenyl)methanol.
Step 1: Formation of (bis(4-fluorophenyl)methyl)thiouronium hydrobromide
-
React bis(4-fluorophenyl)methanol (1 equivalent) with thiourea (1.1 equivalents) in aqueous hydrobromic acid under reflux for 4-6 hours.
-
Isolate the product, (bis(4-fluorophenyl)methyl)thiouronium hydrobromide, by filtration and drying.
Step 2: Hydrolysis and reaction with chloroacetic acid
-
Treat the (bis(4-fluorophenyl)methyl)thiouronium hydrobromide (1 equivalent) with sodium hydroxide (2.5 equivalents) in water.
-
Add chloroacetic acid (1.2 equivalents) and heat the mixture at 80-90°C for 2-3 hours.
-
Acidify the cooled reaction mixture to precipitate the crude product.
-
Recrystallize the solid to yield pure 2-((bis(4-fluorophenyl)methyl)thio)acetic acid.
Caption: Synthetic workflow for diarylmethylthioacetic acids.
Comparative Reactivity Analysis: Experimental Design
To objectively benchmark the reactivity of the fluorinated versus the non-fluorinated diarylmethylthioacetic acid, a series of experiments should be conducted to probe different aspects of their chemical behavior.
Acidity (pKa) Determination
The acidity of the carboxylic acid moiety is a fundamental parameter influencing its ionization state at physiological pH and its potential for ionic interactions. The electron-withdrawing nature of fluorine is expected to increase the acidity of the fluorinated analogue (lower pKa).
Experimental Protocol: Potentiometric Titration [1][4]
-
Preparation: Prepare 0.01 M solutions of both the fluorinated and non-fluorinated acids in a suitable solvent system (e.g., 50:50 ethanol:water).
-
Titration: Titrate each solution with a standardized 0.01 M solution of sodium hydroxide (NaOH).
-
Monitoring: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pH at the half-equivalence point corresponds to the pKa of the acid.
Kinetic Analysis of Esterification
The rate of esterification provides a direct measure of the electrophilicity of the carbonyl carbon in the carboxylic acid. A higher rate of reaction suggests a more reactive carboxylic acid.
Experimental Protocol: Fischer Esterification Kinetics [5]
-
Reaction Setup: In a thermostated reaction vessel, combine the diarylmethylthioacetic acid (1 equivalent), a large excess of a primary alcohol (e.g., methanol, acting as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Sampling: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a cold solution of sodium bicarbonate).
-
Analysis: Analyze the quenched samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the ester product over time.
-
Rate Determination: Plot the concentration of the product versus time and determine the initial reaction rate from the slope of the curve. Compare the initial rates of the fluorinated and non-fluorinated acids.
Kinetic Analysis of Amidation
Amide bond formation is a cornerstone of medicinal chemistry. Comparing the rates of amidation will provide insights into the susceptibility of the carboxylic acids to nucleophilic attack by amines.
Experimental Protocol: Amidation Kinetics [6]
-
Reaction Setup: Dissolve the diarylmethylthioacetic acid (1 equivalent) and an amine (e.g., benzylamine, 1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane). Add a coupling agent (e.g., dicyclohexylcarbodiimide, DCC, 1.1 equivalents).
-
Sampling and Quenching: At regular time intervals, take samples from the reaction and quench them, for instance, by adding an excess of a primary amine scavenger.
-
Analysis: Quantify the formation of the amide product over time using HPLC or a similar chromatographic method.
-
Rate Comparison: Determine and compare the initial reaction rates for the fluorinated and non-fluorinated compounds.
Caption: Experimental design for comparative analysis.
Data Presentation and Interpretation
The quantitative data obtained from the aforementioned experiments should be summarized in clear, concise tables for easy comparison.
Table 1: Comparative Physicochemical and Reactivity Data
| Parameter | 2-((diphenylmethyl)thio)acetic acid | 2-((bis(4-fluorophenyl)methyl)thio)acetic acid |
| Predicted pKa | ~3.68[4] | < 3.68 |
| Experimental pKa | To be determined | To be determined |
| Initial Rate of Esterification (mol L⁻¹ s⁻¹) | To be determined | To be determined |
| Initial Rate of Amidation (mol L⁻¹ s⁻¹) | To be determined | To be determined |
Interpretation of Expected Results:
The presence of two electron-withdrawing fluorine atoms in the fluorinated analogue is expected to have the following consequences:
-
Increased Acidity: The inductive effect of fluorine will stabilize the carboxylate anion, leading to a lower pKa for the fluorinated acid compared to its non-fluorinated counterpart.[3]
-
Enhanced Reactivity: The electron-withdrawing nature of the fluorinated aryl rings will increase the partial positive charge on the carbonyl carbon, making it more electrophilic. This is predicted to result in faster initial rates of both esterification and amidation for the fluorinated diarylmethylthioacetic acid.
Metabolic Stability: An In Vitro Assessment
In drug development, understanding a compound's susceptibility to metabolism is critical. Fluorination is a well-established strategy to block metabolic oxidation at susceptible sites, thereby enhancing metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability Assay [7][8]
-
Incubation: Incubate the test compounds (fluorinated and non-fluorinated acids) separately with liver microsomes (from human or other relevant species) in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Termination: Stop the metabolic reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After protein precipitation, analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.
Table 2: Comparative Metabolic Stability Data
| Parameter | 2-((diphenylmethyl)thio)acetic acid | 2-((bis(4-fluorophenyl)methyl)thio)acetic acid |
| In Vitro Half-life (t½, min) | To be determined | To be determined |
| Intrinsic Clearance (CLint, µL/min/mg protein) | To be determined | To be determined |
Interpretation of Expected Results:
The diarylmethyl moiety can be susceptible to oxidative metabolism. The strong C-F bonds in the fluorinated analogue are expected to be more resistant to enzymatic cleavage compared to the C-H bonds in the non-fluorinated compound. This should translate to a longer in vitro half-life and lower intrinsic clearance for the fluorinated diarylmethylthioacetic acid, indicating enhanced metabolic stability.
Conclusion: The Verifiable Advantage of Fluorination
This guide has outlined a comprehensive framework for benchmarking the reactivity of a fluorinated diarylmethylthioacetic acid against its non-fluorinated parent. The provided experimental protocols are designed to be self-validating systems, yielding quantitative data that directly addresses the impact of fluorination. The anticipated results—increased acidity, enhanced electrophilic reactivity, and improved metabolic stability—underscore the rationale behind the widespread use of fluorination in medicinal chemistry. By understanding the fundamental principles and employing rigorous experimental comparisons, drug development professionals can make more informed decisions in the design and optimization of novel therapeutic agents.
References
-
ChemBK. 2-PHENYL METHYLTHIO Acetic Acid. (2024-04-09). Available from: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Creative Bioarray. In Vitro Metabolic Stability. Available from: [Link]
-
Journal of Pharma Research. A Novel and Efficient Process for the Recovery and Effective Utilization of (S)-Modafinil from the Undesired (R)-Isomer of Modafinic Acid. Available from: [Link]
-
Oreate AI Blog. How to Find Pka from Titration Curve. (2025-12-04). Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Available from: [Link]
-
BioIVT. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available from: [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2025-05-29). Available from: [Link]
-
Kinetic Study of Esterification Reaction. (2024-12-16). Available from: [Link]
-
PubMed. Transamidase Kinetics. Amide Formation in the Enzymic Reactions of Thiol Esters With Amines. Available from: [Link]
-
Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. (2023-02-22). Available from: [Link]
-
PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]
-
Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available from: [Link]
-
PMC. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Available from: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
Sources
- 1. web.williams.edu [web.williams.edu]
- 2. How to Find Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Transamidase kinetics. Amide formation in the enzymic reactions of thiol esters with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Intermediates in Modafinil Synthesis
This guide provides an in-depth technical comparison of analytical methodologies for the critical intermediates in the synthesis of modafinil. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explore the causal reasoning behind experimental choices, ensuring a robust and scientifically sound approach to analytical method validation.
Introduction: The Criticality of Intermediate Analysis in Modafinil Synthesis
Modafinil, a widely used wakefulness-promoting agent, is synthesized through a multi-step process where the purity of each intermediate is paramount to the quality and safety of the final active pharmaceutical ingredient (API). Rigorous analytical control of these intermediates—primarily Diphenylmethanol, 2-(benzhydrylsulfanyl)acetic acid, and 2-(benzhydrylthio)acetamide—is not merely a regulatory formality but a cornerstone of process understanding and control. The choice of analytical methodology can significantly impact the efficiency of the manufacturing process, the reliability of purity assessments, and ultimately, the safety profile of the drug.
This guide delves into the cross-validation of the most prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the analysis of these key modafinil intermediates. By presenting comparative experimental data and detailed protocols, we aim to provide a comprehensive resource for selecting and validating the most appropriate analytical strategy for your specific laboratory and regulatory context.
The Synthesis Pathway and Its Key Intermediates
The common synthetic route to modafinil involves the following key transformations and intermediates, each presenting unique analytical challenges.
Figure 1: A simplified schematic of a common modafinil synthesis pathway.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is a balance of sensitivity, selectivity, speed, and cost. For the intermediates in modafinil synthesis, each of the primary techniques offers distinct advantages and disadvantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and high resolving power for a wide range of compounds.[1][2]
Expertise & Experience: For the modafinil intermediates, which are non-volatile and possess chromophores, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The key to a successful separation lies in the optimization of the mobile phase and column chemistry to achieve adequate resolution between the intermediate, any starting materials, and potential by-products.
Trustworthiness: A well-validated HPLC method provides a self-validating system through system suitability tests, ensuring the reliability of each analytical run.
This protocol is a generalized starting point; optimization is necessary for specific equipment and reagents.
-
Instrumentation: HPLC system with a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).[5]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known quantity of the intermediate in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Figure 2: A typical workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[6]
Expertise & Experience: While diphenylmethanol is amenable to direct GC-MS analysis, the carboxylic acid and amide intermediates (2-(benzhydrylsulfanyl)acetic acid and 2-(benzhydrylthio)acetamide) are less volatile and may require derivatization to improve their chromatographic behavior and prevent thermal degradation in the injector.
Trustworthiness: The mass spectrometric detection provides high specificity, allowing for definitive peak identification and the potential to identify unknown impurities.
This protocol assumes derivatization for the less volatile intermediates.
-
Instrumentation: GC-MS system.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Derivatization (for acid and amide): Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Sample Preparation: Dissolve a known quantity of the intermediate in a suitable solvent (e.g., dichloromethane) and add the derivatizing agent. Heat the mixture at 70°C for 30 minutes.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

